5-Amino-2-(trifluoromethyl)benzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKFQLHCAZGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190172 | |
| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-66-7 | |
| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5-Amino-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Understanding these fundamental characteristics is paramount for designing robust experimental protocols, developing effective drug delivery systems, and ensuring the reliability and reproducibility of research findings. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, actionable protocols for the determination of key parameters.
Introduction: The Significance of this compound
This compound (CAS No: 3671-66-7) is a substituted benzimidazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. The presence of the trifluoromethyl group at the 2-position and an amino group at the 5-position imparts unique electronic and steric properties, influencing its interactions with biological targets and its overall physicochemical behavior. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, with potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.[1] Its unique structure also makes it a candidate for applications in materials science, such as in the development of advanced polymers.[1] A thorough characterization of its physicochemical properties is the foundational step in unlocking its full potential.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is critical to note that while some experimental data is available, other values are predicted and should be experimentally verified for any rigorous application.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | [2] |
| Molecular Weight | 201.15 g/mol | [2] |
| Melting Point | 185-189 °C | [2] |
| Boiling Point | 353.1 ± 42.0 °C (Predicted) | [3] |
| pKa | 11.43 ± 0.10 (Predicted) | [3] |
| Solubility | No experimental data found. General solubility for benzimidazoles suggests slight solubility in cold water and solubility in hot water and some organic solvents like alcohol.[1][4] | - |
| logP | No experimental data found. | - |
Structural Elucidation and Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show characteristic signals for the aromatic protons on the benzimidazole ring system and the protons of the amino group. The carbon NMR would display distinct peaks for each carbon atom, including the trifluoromethyl carbon, which would exhibit a characteristic quartet due to coupling with the fluorine atoms.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching vibrations for the amino and imidazole groups, C-N stretching, and strong C-F stretching bands characteristic of the trifluoromethyl group.[6]
Experimental Protocols for Physicochemical Property Determination
The following protocols are designed to be robust and self-validating, providing a clear pathway for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (185-189 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
References
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole from o-Phenylenediamine
Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets. The introduction of a trifluoromethyl group at the 2-position significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Furthermore, the presence of an amino group at the 5-position provides a key site for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery campaigns. 5-Amino-2-(trifluoromethyl)benzimidazole is a crucial building block in the development of novel therapeutics, with applications in the fields of oncology, infectious diseases, and inflammation.[3] This guide provides a comprehensive, in-depth technical overview of a reliable and reproducible synthetic route to this valuable compound, starting from the readily available precursor, o-phenylenediamine.
A Strategic Three-Step Synthesis
The synthesis of this compound from o-phenylenediamine is most effectively achieved through a robust three-step sequence:
-
Cyclization: Formation of the benzimidazole core through the condensation of o-phenylenediamine with trifluoroacetic acid.
-
Nitration: Regioselective introduction of a nitro group at the 5-position of the benzimidazole ring.
-
Reduction: Conversion of the nitro group to the target amino functionality via catalytic hydrogenation.
This strategic approach allows for the controlled and efficient construction of the target molecule, with each step being well-established and amenable to scale-up.
Step 1: Cyclization - The Phillips Condensation
The initial and foundational step in this synthesis is the formation of the benzimidazole ring. This is achieved through the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5] In this specific case, trifluoroacetic acid serves as both the reactant, providing the trifluoromethyl group, and the acidic catalyst for the cyclization.
Reaction Mechanism
The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine by trifluoroacetic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
Methanol
-
Water
-
Sodium hydroxide solution (10% w/v)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Slowly add trifluoroacetic acid to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50°C and maintain this temperature for 2 hours, with continuous stirring.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Carefully add the remaining aqueous phase to a beaker containing a stirred 10% sodium hydroxide solution until the mixture is alkaline (check with pH paper).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzimidazole.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Critical Parameters and Rationale
-
Solvent System: The methanol/water mixture provides good solubility for both the starting material and the acid, facilitating a homogeneous reaction.
-
Temperature: The reaction is carried out at a moderate temperature of 50°C to ensure a reasonable reaction rate without promoting side reactions.
-
Neutralization: Careful neutralization with sodium hydroxide is crucial to deprotonate the benzimidazole product, rendering it soluble in the organic extraction solvent.
Step 2: Nitration - Electrophilic Aromatic Substitution
The second step involves the regioselective nitration of the 2-(trifluoromethyl)benzimidazole intermediate. The electron-withdrawing nature of the trifluoromethyl group and the protonated imidazole ring directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position of the benzene ring.
Reaction Mechanism
The nitration proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion, generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The benzimidazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton re-aromatizes the ring, yielding 5-nitro-2-(trifluoromethyl)benzimidazole. The use of sulfuric acid is critical as it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[6]
Experimental Protocol: Synthesis of 5-Nitro-2-(trifluoromethyl)benzimidazole
Materials:
-
2-(Trifluoromethyl)benzimidazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a flask immersed in an ice bath, carefully add 2-(trifluoromethyl)benzimidazole to concentrated sulfuric acid with stirring. Ensure the temperature is maintained below 10°C.
-
Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then neutralized by washing with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid is again washed with cold water and dried to afford 5-nitro-2-(trifluoromethyl)benzimidazole.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Critical Parameters and Rationale
-
Temperature Control: This reaction is highly exothermic, and maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of byproducts.
-
Order of Addition: Adding the substrate to the sulfuric acid first, followed by the nitrating mixture, ensures that the substrate is fully protonated and ready for electrophilic attack.
-
Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.
Step 3: Reduction - Catalytic Hydrogenation
The final step in the synthesis is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.[3]
Reaction Mechanism
The catalytic hydrogenation of a nitro group is a complex heterogeneous catalytic process. Molecular hydrogen is adsorbed onto the surface of the palladium catalyst and dissociates into atomic hydrogen. The nitroaromatic compound also adsorbs onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced by the surface-adsorbed hydrogen atoms to the final amine product.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Nitro-2-(trifluoromethyl)benzimidazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 5-nitro-2-(trifluoromethyl)benzimidazole in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
The flask is then connected to a hydrogenation apparatus. The atmosphere in the flask is evacuated and replaced with hydrogen gas (this cycle is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), the hydrogen atmosphere is carefully replaced with an inert gas like nitrogen or argon.
-
The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent used in the reaction.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Critical Parameters and Rationale
-
Catalyst: 10% Pd/C is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation as they facilitate the reaction.
-
Hydrogen Pressure: For many nitro group reductions, atmospheric pressure (balloon) of hydrogen is sufficient. For more challenging substrates, higher pressures may be required.
-
Safety: Pd/C is pyrophoric, especially after use. It should be handled with care in an inert atmosphere and should not be allowed to dry in the air. The filtration should be done while the catalyst is still wet with the solvent.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed at each stage using standard analytical techniques.
| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) |
| 2-(Trifluoromethyl)benzimidazole | δ 7.20-7.70 (m, 4H), 13.5 (br s, 1H) | δ 115.3, 121.7, 138.0, 141.9 |
| 5-Nitro-2-(trifluoromethyl)benzimidazole | δ 7.76 (d, 1H), 8.11 (dd, 1H), 8.51 (d, 1H) | δ 117.1, 142.2, 146.3 |
| This compound | Spectral data available from commercial sources. | Spectral data available from commercial sources. |
Note: The chemical shifts for the nitro and amino derivatives are based on the non-trifluoromethylated analogues and are provided for reference. Actual shifts may vary.
Visualizing the Synthesis
Overall Synthetic Pathway
Caption: A three-step synthetic route to this compound.
Experimental Workflow: A Generalized Overview
Caption: Generalized experimental workflow for the three-step synthesis.
Conclusion
The synthesis of this compound from o-phenylenediamine via a three-step sequence of cyclization, nitration, and reduction is a well-established and reliable method. This guide has provided an in-depth technical overview of this process, including detailed experimental protocols, mechanistic insights, and a discussion of critical parameters. By following the procedures outlined herein, researchers, scientists, and drug development professionals can confidently and efficiently produce this valuable building block for their research and development endeavors.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
5-Amino-2-(trifluoromethyl)benzimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Amino-2-(trifluoromethyl)benzimidazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and biological activities, presenting data in a structured format for ease of reference and comparison.
Core Compound Information
Molecular Formula: C₈H₆F₃N₃[1]
Molecular Weight: 201.15 g/mol [1][2]
| Property | Value | Source |
| CAS Number | 3671-66-7 | [1][2] |
| Molecular Formula | C₈H₆F₃N₃ | [1] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 185-189 °C | [2] |
Synthesis
The synthesis of this compound typically involves the reduction of a nitro-substituted benzimidazole precursor. A common synthetic route starts with the cyclization of an appropriate o-phenylenediamine with trifluoroacetic acid, followed by nitration and subsequent reduction of the nitro group to an amino group.
A general synthetic workflow is outlined below:
References
The Multifaceted Biological Activities of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the subject of intense investigation due to its broad spectrum of pharmacological activities. The introduction of a trifluoromethyl (CF3) group to this core structure often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, leading to a significant potentiation of its therapeutic effects. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Anticancer Activity
Trifluoromethyl benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Key Signaling Pathways
Several studies have demonstrated that trifluoromethyl benzimidazole derivatives can effectively inhibit critical signaling pathways that are often dysregulated in cancer.
A notable mechanism is the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2] Aberrant activation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth. Certain benzimidazole derivatives have been shown to reduce the tyrosine phosphorylation of both EGFR and HER2, thereby blocking downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1]
The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another key target.[3][4] Some trifluoromethyl benzimidazole derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that acts as a master regulator of cell growth.[3] By inhibiting mTOR, these compounds can effectively halt cancer cell proliferation.
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR_HER2 [label="EGFR/HER2\nReceptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; TFBMZ [label="Trifluoromethyl\nBenzimidazole\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges Ligand -> EGFR_HER2 [color="#5F6368"]; EGFR_HER2 -> PI3K [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; Akt -> mTOR [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#5F6368"];
TFBMZ -> EGFR_HER2 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#EA4335"]; TFBMZ -> mTOR [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124", color="#EA4335"]; } END_OF_DOT Caption: Inhibition of EGFR/HER2 and mTOR Signaling Pathways.
Tubulin Polymerization Inhibition
Another significant anticancer mechanism of trifluoromethyl benzimidazole derivatives is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl benzimidazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 (Breast) | 0.51 | [9] |
| Compound 10 | MCF-7 (Breast) | 6.63 | [3] |
| Compound 15 | MCF-7 (Breast) | 5.28 | [3] |
| Compound 12b | A2780S (Ovarian) | 0.0062 | [7] |
| Compound 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [7] |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |
Antimicrobial Activity
Trifluoromethyl benzimidazole derivatives exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. The presence of the trifluoromethyl group often enhances the antimicrobial potency of the benzimidazole core.
The primary mechanism of antimicrobial action for many benzimidazole derivatives is believed to be the disruption of microtubule synthesis in the pathogen, similar to their anticancer effect. However, other mechanisms, such as inhibition of specific enzymes essential for microbial survival, may also be involved. Some studies suggest that these compounds can bind to the crystal structure of bacterial proteins, indicating a potential for targeted inhibition.[10][11]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compounds 7, 8, 11 | Yeasts | 25 - 100 | [10] |
| Compound 14 | Bacillus subtilis | 7.81 | [12] |
| Compound 18 | Gram-negative bacteria | 31.25 | [12] |
| Compound 18 | Bacillus subtilis | 7.81 | [12] |
| Compound 26i | Mycobacterium tuberculosis | 6.25 | [13] |
| Compound 26j | Mycobacterium tuberculosis | 12.5 | [13] |
Antiviral Activity
The antiviral potential of trifluoromethyl benzimidazole derivatives has been demonstrated against a range of viruses, including Hepatitis C Virus (HCV). Their mechanisms of action often involve targeting viral enzymes or processes essential for replication.
For instance, certain benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of the viral genome.[14][15] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[14] Other derivatives have been shown to inhibit HCV at the entry stage, preventing the virus from infecting host cells.[16][17]
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the EC50 value, which is the concentration of a drug that gives a half-maximal response.
| Compound ID | Virus | EC50 | Reference |
| Compound A | Hepatitis C Virus (HCV) | ~0.25 µM (IC50) | [15] |
| B5 | Hepatitis C Virus (HCV) | Pangenotypic activity | [16][17] |
Experimental Protocols
This section provides a detailed methodology for two key experiments frequently cited in the evaluation of trifluoromethyl benzimidazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Trifluoromethyl benzimidazole derivative stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Cancer cell line of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl benzimidazole derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance. The antimicrobial agent diffuses from a well through the agar, inhibiting the growth of a seeded microorganism.
Materials:
-
Trifluoromethyl benzimidazole derivative stock solution (in DMSO)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of the microorganism.
-
Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the trifluoromethyl benzimidazole derivative solution at various concentrations into the wells. A well with the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Conclusion
Trifluoromethyl benzimidazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their enhanced pharmacological properties, conferred by the trifluoromethyl group, make them attractive candidates for further drug development. The diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and targeting of essential microbial and viral enzymes, underscore the broad applicability of this chemical scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to advance these promising compounds from the laboratory to the clinic.
References
- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 12. acgpubs.org [acgpubs.org]
- 13. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-2-(trifluoromethyl)benzimidazole: A Scaffolding for Innovation in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(trifluoromethyl)benzimidazole is a heterocyclic amine that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1] The unique structural combination of a benzimidazole core, a reactive amino group, and an electron-withdrawing trifluoromethyl group imparts a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive review of the synthesis, known applications, and therapeutic potential of derivatives of this compound, with a focus on its utility in the development of novel therapeutic agents and advanced materials. While specific quantitative data and detailed mechanistic studies on the parent compound are limited in publicly available literature, this review consolidates the substantial body of evidence from its derivatives to highlight the core scaffold's potential.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives typically involves a multi-step process. The primary strategies revolve around the initial formation of the benzimidazole ring, followed by the introduction or modification of the amino and trifluoromethyl groups.
General Synthetic Pathways
Two common routes for the synthesis of the this compound core are:
-
Condensation and Trifluoromethylation: This approach involves the condensation of an o-phenylenediamine derivative with a trifluoromethyl-containing carboxylic acid or its equivalent.
-
Reduction of a Nitro Precursor: A widely used method involves the synthesis of a 5-nitro-2-(trifluoromethyl)benzimidazole intermediate, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation is a frequently employed technique for this transformation.[1]
Representative Experimental Protocol: Synthesis of Benzimidazole Derivatives
Step 1: Synthesis of 5-methoxy-1-H-benzo[d]imidazole-2-thiol [2]
-
Dissolve potassium hydroxide (0.01 mol) in water (2 ml) and add to ethanol (40 ml) in a dry round-bottom flask.
-
Add 4-methoxybenzene-1,2-diamine (0.01 mol) to the flask and stir until a clear solution is obtained.
-
Add carbon disulfide (0.02 mol) to the solution and reflux the mixture for 12-15 hours.
-
Distill off the ethanol and cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with diluted HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain the product.
Step 2: Synthesis of 2-chloro-N-arylacetamide derivatives [2]
-
Add various substituted amines (0.01 mol) to a solution of DMF (35 ml) containing 3-4 drops of triethylamine (TEA).
-
Stir the mixture for 10 minutes at room temperature.
-
Add chloroacetyl chloride (CAC) (0.015 mol) to the mixture while maintaining the temperature between 0 and 5°C.
-
Stir the resulting solution at room temperature for 4-6 hours.
Step 3: Synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio) N-(aryl) acetamide derivatives [2]
-
Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (0.01 mol) in acetone.
-
Add the appropriate 2-chloro-N-arylacetamide derivative (0.01 mol) to the solution.
-
Add K2CO3 (0.02 mol) to the mixture and stir.
Note: This is a generalized protocol for related compounds. The synthesis of this compound would require the use of 4-amino-1,2-phenylenediamine and a trifluoromethyl carbonyl equivalent, or a starting material with the trifluoromethyl group already incorporated, followed by the introduction of the amino group.
Below is a visual representation of a general synthetic workflow for benzimidazole derivatives.
Caption: General workflow for synthesizing benzimidazole derivatives.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino group provides a key site for further chemical modification.
Anticancer Activity
Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated significant potential as anticancer agents.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][3]
Quantitative Data for Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro aryl benzimidazole derivative | HOS | 1.8 | [3] |
| Fluoro aryl benzimidazole derivative | G361 | 2 | [3] |
| Fluoro aryl benzimidazole derivative | MCF-7 | 2.8 | [3] |
| Fluoro aryl benzimidazole derivative | K-562 | 7.8 | [3] |
| Benzimidazole-triazole hybrid | A549 | 0.63 | [3] |
| Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | [3] |
| Benzimidazole-triazole hybrid | MCF-7 | 1.3 | [3] |
| Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | [3] |
| Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 - 5.40 | [3] |
| Benzimidazole with sulfonamide moiety | PC-3 | 1.02 - 5.40 | [3] |
| Benzimidazole with sulfonamide moiety | MCF-7 | 1.02 - 5.40 | [3] |
Signaling Pathways in Anticancer Activity
Several benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and downstream pathways such as PI3K/Akt and MEK/Erk.[4]
Caption: Inhibition of EGFR signaling by benzimidazole derivatives.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi.[1] The mechanism of action is thought to involve the disruption of cellular membranes and inhibition of essential enzymes.[1]
Quantitative Data for Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | [5] |
| 5-fluorouracil-derived benzimidazole | MRSA | 2 | [5] |
| 5-fluorouracil-derived benzimidazole | Bacillus proteus | 4 | [5] |
| Benzimidazolium salts | Staphylococcus aureus | 7.8 - 125.0 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [7][8]
-
Prepare sterile Whatman No. 1 filter paper disks (5 mm diameter).
-
Prepare solutions of the test compounds at desired concentrations.
-
Impregnate the sterile disks with the test solutions.
-
Prepare agar plates inoculated with the target microorganism.
-
Place the impregnated disks on the surface of the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disk.
The following diagram illustrates the experimental workflow for antimicrobial testing.
Caption: Disk diffusion method for antimicrobial testing.
Applications in Materials Science
The electronic properties and thermal stability of this compound make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1]
Organic Light-Emitting Diodes (OLEDs)
Experimental Protocol: General OLED Fabrication [9]
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrate and treat it with oxygen plasma.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO substrate via vacuum thermal evaporation in a high-vacuum chamber. The layers typically include:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - This is where a material like a benzimidazole derivative could be used.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Metal Cathode (e.g., Al)
-
-
Encapsulate the device to protect it from moisture and oxygen.
The following diagram illustrates the general layered structure of an OLED.
Caption: Layered architecture of a typical OLED.
Other Potential Applications
The biological activity of this compound suggests its potential use in agriculture as a fungicide or insecticide.[1] Further research is needed to explore these applications fully.
Conclusion
This compound is a valuable scaffold with significant potential in both medicinal chemistry and materials science. While detailed studies on the parent compound are not extensively reported, the broad and potent activities of its derivatives underscore the importance of this chemical entity. The synthesis of new derivatives and their subsequent biological and material characterization will likely lead to the development of novel drugs and advanced materials. This technical guide serves as a foundational resource for researchers and developers interested in harnessing the potential of the this compound core.
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Amino-2-(trifluoromethyl)benzimidazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(trifluoromethyl)benzimidazole (5-ATFB) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a benzimidazole core substituted with a bio-activating trifluoromethyl group and a reactive amino group, positions it as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-ATFB, drawing upon evidence from studies on structurally related benzimidazole derivatives. We explore its potential applications in oncology through the inhibition of receptor tyrosine kinases and the induction of ferroptosis, as well as in infectious diseases by targeting essential bacterial enzymes. This document is intended to serve as a comprehensive resource for researchers, offering not only a review of the current state of knowledge but also detailed experimental protocols to facilitate the validation of these targets and accelerate the drug discovery process.
Introduction to this compound (5-ATFB)
The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to mimic purine nucleosides and interact with a wide range of biological macromolecules.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole ring is a key chemical modification. This group is known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, thereby potentiating the biological activity of the parent molecule.[3] this compound (CAS Number: 3671-66-7, Molecular Formula: C₈H₆F₃N₃) has been identified as a versatile intermediate in the synthesis of bioactive compounds and has demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] While the precise molecular mechanisms of 5-ATFB are not fully elucidated, research on analogous compounds provides a strong foundation for identifying its potential therapeutic targets. This guide will delve into the most promising of these targets, providing the scientific rationale and experimental frameworks for their investigation.
Potential Oncological Targets of 5-ATFB
The anticancer potential of benzimidazole derivatives is well-documented, with several compounds from this class having entered clinical use.[2] For 5-ATFB, two distinct and highly relevant anticancer mechanisms have been proposed based on the activities of its structural analogs: the inhibition of receptor tyrosine kinases and the induction of a unique form of cell death known as ferroptosis.
Receptor Tyrosine Kinases: EGFR and HER2
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases.[5] Their aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6] Consequently, they are prime targets for cancer therapy.
Evidence for Targeting EGFR and HER2:
A pivotal study on a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide), demonstrated potent inhibition of both EGFR and HER2.[5][6] This inhibition occurred through the reduction of tyrosine phosphorylation of the receptors, which in turn blocked the downstream PI3K/Akt and MEK/Erk signaling pathways.[5] This dual inhibition led to G1-phase cell cycle arrest and apoptosis in breast cancer cells.[5] Given the structural similarities, it is highly plausible that 5-ATFB could exert a similar inhibitory effect on these crucial oncogenic drivers. The amino group at the 5-position of 5-ATFB provides a convenient synthetic handle for the elaboration of side chains, akin to the acetamide group in compound 5a, to optimize binding to the kinase domain.
Signaling Pathway Overview:
The diagram below illustrates the EGFR/HER2 signaling cascade and the putative point of inhibition by 5-ATFB, leading to the blockade of downstream pro-survival signals.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. HER2 Kinase Enzyme System Application Note [promega.com]
- 4. rsc.org [rsc.org]
- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in Modern Benzimidazole-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to modulate physicochemical properties and enhance biological activity. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of benzimidazole-based drugs. It delves into the profound effects of the CF3 group on key drug-like properties, including lipophilicity, metabolic stability, and acidity. Furthermore, this guide explores the impact of trifluoromethylation on the biological activity of benzimidazoles across various therapeutic areas, with a focus on oncology and infectious diseases. Detailed experimental protocols for key assays are provided to enable researchers to practically apply these concepts. Finally, critical signaling pathways modulated by trifluoromethylated benzimidazoles are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a unique and powerful substituent in medicinal chemistry due to its distinct electronic and steric properties.[1][2] Comprised of a carbon atom bonded to three fluorine atoms, the CF3 group is characterized by its strong electron-withdrawing nature, high electronegativity, and significant steric bulk.[2] When appended to the benzimidazole core, these characteristics impart a range of desirable attributes that can overcome common challenges in drug development.[3]
The incorporation of a CF3 group can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[4] The strong carbon-fluorine bonds are highly resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile and a longer drug half-life.[1][5] Moreover, the electron-withdrawing properties of the CF3 group can alter the acidity (pKa) of the benzimidazole core, which can in turn affect its solubility, membrane permeability, and interactions with target proteins.[1]
This guide will systematically explore these effects, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.
Physicochemical Impact of the Trifluoromethyl Group on Benzimidazoles
The introduction of a trifluoromethyl group significantly alters the physicochemical landscape of the benzimidazole scaffold. These changes are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption and cell membrane permeability. The trifluoromethyl group is known to increase lipophilicity.[4][6] The Hansch π value, which represents the contribution of a substituent to lipophilicity, for the CF3 group is +0.88.[6] This positive value indicates that the addition of a CF3 group makes a molecule more lipophilic.
| Property | Substituent | Typical Value/Effect | Reference |
| Lipophilicity | -H | Baseline | - |
| -CH3 | Increases logP | [6] | |
| -CF3 | Significantly increases logP (Hansch π = +0.88) | [6] | |
| Acidity (pKa) | -H | ~5.5 (Benzimidazole) | [7] |
| -CH3 | Increases pKa (more basic) | [7] | |
| -CF3 | Decreases pKa (more acidic) | [1] | |
| Metabolic Stability | -CH3 | Susceptible to oxidation | [1][5] |
| -CF3 | Blocks metabolic oxidation | [1][5] |
Table 1: Comparative Physicochemical Properties of Substituted Benzimidazoles.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][5] The C-F bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[5] Replacing a metabolically labile methyl group with a CF3 group can effectively block oxidative metabolism at that position, leading to a longer half-life and improved bioavailability.[1][5]
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density of the benzimidazole ring system.[1] This results in a decrease in the pKa of the benzimidazole nitrogen, making the molecule more acidic compared to its non-fluorinated or methyl-substituted counterparts.[1] This modulation of pKa can be critical for optimizing a drug's solubility and its ability to interact with biological targets through hydrogen bonding.
Biological Activities of Trifluoromethylated Benzimidazoles
The unique physicochemical properties conferred by the trifluoromethyl group translate into a wide range of biological activities. Trifluoromethylated benzimidazoles have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the potential of trifluoromethylated benzimidazoles as potent inhibitors of key signaling pathways in cancer, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9] For instance, the N-substituted-2-(trifluoromethyl)benzimidazole derivative, compound 7d , exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 μM, which is more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 2.12 μM).[8]
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 7d | EGFR/VEGFR2 | MCF-7 | 0.51 | [8] |
| Doxorubicin | Topoisomerase II | MCF-7 | 2.12 | [8] |
Table 2: Anticancer Activity of a Trifluoromethylated Benzimidazole Derivative.
Recent studies have identified 2-(trifluoromethyl)benzimidazole derivatives as novel inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10][11] The compound FA16 , a derivative of this class, was found to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[11] This compound demonstrated potent single-digit micromolar activity in inducing ferroptosis and exhibited favorable metabolic stability, making it a promising candidate for in vivo studies.[11]
Antimicrobial Activity
Trifluoromethylated benzimidazoles have also demonstrated significant potential as antimicrobial agents. A study on a series of newly synthesized trifluoromethyl benzimidazole derivatives showed promising binding affinities to the crystal structures of E. coli and S. aureus.[12] Another study reported that fluoro-substituted benzimidazoles displayed good antibacterial and antifungal properties, with some derivatives showing high activity against Gram-negative bacteria and B. subtilis.[13]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 14 | B. subtilis | 7.81 | [13] |
| Compound 18 | Gram-negative bacteria | 31.25 | [13] |
| TFBZ | MRSA | 4 | [14] |
| Vancomycin | MRSA | 2 | [14] |
Table 3: Antimicrobial Activity of Trifluoromethylated Benzimidazole Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
A common method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with trifluoroacetic acid.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine and trifluoroacetic acid in 4M hydrochloric acid is heated at reflux for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then dissolved in a minimal amount of hot ethanol.
-
The solution is neutralized with ammonium hydroxide to precipitate the product.
-
The product is recrystallized from aqueous ethanol to yield pure 2-(trifluoromethyl)-1H-benzimidazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound (trifluoromethylated benzimidazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[3][5][18]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compound (trifluoromethylated benzimidazole)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Kinase Inhibition Assay (EGFR/VEGFR2)
Kinase inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase.[2][19][20][21]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate
-
Test compound (trifluoromethylated benzimidazole)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Ferroptosis Assay
This assay is designed to detect the induction of ferroptosis in cultured cells.[6][22][23][24]
Materials:
-
Cancer cell line (e.g., HT-1080)
-
96-well plates
-
Cell culture medium
-
Test compound (trifluoromethylated benzimidazole)
-
Ferroptosis inducer (e.g., Erastin) and inhibitor (e.g., Ferrostatin-1) as controls
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound, a positive control (Erastin), and a negative control (vehicle). In parallel, co-treat cells with the test compound and a ferroptosis inhibitor (Ferrostatin-1).
-
After the desired incubation period, stain the cells with a lipid peroxidation sensor.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. An increase in lipid peroxidation that is rescued by the ferroptosis inhibitor is indicative of ferroptosis induction.
Conclusion and Future Perspectives
The trifluoromethyl group is an invaluable tool in the medicinal chemist's arsenal for the design of novel benzimidazole-based therapeutic agents. Its ability to enhance metabolic stability, modulate lipophilicity and acidity, and ultimately improve biological potency has been demonstrated across a range of therapeutic targets. The examples provided in this guide for anticancer and antimicrobial applications underscore the broad utility of this functional group.
Future research in this area will likely focus on the development of more efficient and selective methods for the trifluoromethylation of benzimidazoles. Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of trifluoromethylated benzimidazoles with their biological targets will pave the way for the design of next-generation drugs with improved efficacy and safety profiles. The continued exploration of novel mechanisms of action, such as the induction of ferroptosis, will open up new avenues for the therapeutic application of this versatile class of compounds. As our understanding of the intricate role of the trifluoromethyl group continues to evolve, its strategic application in benzimidazole-based drug discovery is poised to deliver innovative solutions to pressing medical needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. broadpharm.com [broadpharm.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. rsc.org [rsc.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-(trifluoromethyl)benzimidazole, focusing on its solubility and stability. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the predicted characteristics and provides detailed, standardized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, materials science, and other scientific fields, enabling them to conduct their own assessments of this compound's properties. The provided methodologies are based on established industry standards, including those from the International Council for Harmonisation (ICH).
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with an amino group and a trifluoromethyl group. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Consequently, this compound is a compound of significant interest for the development of novel therapeutics and functional materials.
A thorough understanding of a compound's solubility and stability is paramount in the early stages of research and development. These properties critically influence its bioavailability, formulation, and shelf-life. This guide provides the necessary theoretical background and practical experimental protocols to evaluate these key parameters for this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | |
| Molecular Weight | 201.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 185-189 °C | |
| pKa (predicted) | Not available | |
| LogP (predicted) | Not available |
Solubility
The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For benzimidazole derivatives, solubility is often pH-dependent. It is predicted that this compound will exhibit low solubility in aqueous media and higher solubility in organic solvents.
Predicted Solubility Profile
While specific quantitative data is unavailable, a qualitative prediction of solubility in common solvents is provided in Table 2.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Low |
| Phosphate Buffered Saline (PBS) | Low |
| Dimethyl Sulfoxide (DMSO) | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Dichloromethane | High |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Methanol, Ethanol, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography with Ultra-Violet detector (HPLC-UV) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO) for the calibration curve.
-
Equilibration: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.
-
Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UPLC-MS/MS method.
-
Calculation: Determine the concentration of the dissolved compound from the calibration curve and calculate the solubility in the original solvent, accounting for the dilution factor. Express the solubility in mg/mL or µM.
Stability
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule under various stress conditions.
Predicted Stability Profile
This compound is anticipated to be relatively stable under solid-state conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. The trifluoromethyl group is generally stable, but the amino group and the benzimidazole ring could be sites of degradation.
Table 3: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic Hydrolysis | Moderate | Hydrolysis of the amino group, ring opening. |
| Basic Hydrolysis | Moderate | Hydrolysis of the amino group. |
| Oxidation | Moderate | Oxidation of the amino group, formation of N-oxides. |
| Thermal (Solid) | High | Minimal degradation under typical storage conditions. |
| Photolytic | Moderate | Photodegradation of the aromatic system. |
Experimental Protocol: Forced Degradation Studies
This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[1][2]
Objective: To assess the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled oven
-
Photostability chamber
-
UPLC-MS/MS system
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control should be run in parallel.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method.
-
-
Data Evaluation:
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
Use the mass spectrometry data to aid in the structural elucidation of significant degradation products.
-
Potential Signaling Pathways
Based on its structural similarity to other bioactive benzimidazoles, this compound is being investigated for its potential as an antimicrobial, anticancer, and antiviral agent. The exact mechanisms of action are still under investigation, but potential pathways can be inferred.
Anticancer Activity: Apoptosis Induction
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through various signaling cascades. A plausible pathway involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound (5-ATFB).
Experimental Workflows
A systematic approach is essential for the comprehensive evaluation of the solubility and stability of a new chemical entity.
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
Caption: General experimental workflow for the physicochemical characterization of a new chemical entity.
Conclusion
While specific experimental data on the solubility and stability of this compound are limited in the public domain, this technical guide provides a robust framework for researchers to determine these critical parameters. The detailed experimental protocols for solubility assessment via the shake-flask method and for stability evaluation through forced degradation studies offer a clear path for generating reliable and reproducible data. The predicted properties and potential degradation pathways serve as a valuable starting point for these investigations. A thorough understanding of the solubility and stability of this compound is essential for advancing its development as a potential therapeutic agent or functional material.
References
A Technical Guide to 5-Amino-2-(trifluoromethyl)benzimidazole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethyl)benzimidazole, a versatile heterocyclic compound with significant applications in pharmaceutical and materials science research. This document details commercial suppliers, key chemical properties, and its emerging role in anticancer and antimicrobial research, supported by experimental protocols and pathway diagrams.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes. The quality and purity of the compound may vary between suppliers, and it is crucial to consider these parameters when planning experiments.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity Specification |
| Sigma-Aldrich | 96%[1] |
| Santa Cruz Biotechnology | For Research Use Only |
| Smolecule | In Stock |
| Parchem | Specialty Chemical Supplier |
| Chem-Impex International | ≥ 95% (NMR)[2] |
| Amerigo Scientific | 96%[3] |
| Capot Chemical | ≥ 98% (HPLC) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3671-66-7 | [1][4] |
| Molecular Formula | C₈H₆F₃N₃ | [4] |
| Molecular Weight | 201.15 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 185-189 °C | [1] |
| Purity | Typically ≥95-98% | [1][2] |
Synthesis of this compound
A representative, though not specific, experimental procedure for a similar benzimidazole synthesis is outlined below. Researchers should adapt this general methodology based on the specific starting materials and desired scale.
General Experimental Protocol: Synthesis of a Benzimidazole Derivative
This protocol is adapted from the synthesis of related benzimidazole compounds and should be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 4-nitro-1,2-phenylenediamine from 2,4-dinitroaniline
-
In a reaction vessel, dissolve 2,4-dinitroaniline in an aqueous ethanol solution.[4]
-
Heat the mixture to 65-70 °C with stirring.[4]
-
Separately, prepare a solution of sodium sulfide and sodium bicarbonate in warm water.[4]
-
Add the sodium sulfide/bicarbonate solution dropwise to the heated 2,4-dinitroaniline solution.[4]
-
Maintain the reaction at 65-70 °C for 0.5-1 hour.[4]
-
Cool the reaction mixture, dilute with water, and collect the precipitate by suction filtration.[4]
-
Wash the solid with water and dry to obtain 4-nitro-1,2-phenylenediamine.[4]
Step 2: Cyclization to form the 5-nitrobenzimidazole intermediate
-
This step would typically involve the reaction of 4-nitro-1,2-phenylenediamine with a trifluoromethyl-containing reagent, such as trifluoroacetic acid, often under dehydrating conditions.
Step 3: Reduction to this compound
-
Dissolve the 5-nitro-2-(trifluoromethyl)benzimidazole intermediate in a suitable solvent, such as ethyl acetate.
-
Add a reducing agent, for example, stannous chloride dihydrate.[2]
-
Reflux the mixture for approximately 1.5 hours.[2]
-
After cooling, partition the mixture between ethyl acetate and a saturated sodium bicarbonate solution.[2]
-
Extract the aqueous phase multiple times with ethyl acetate.[2]
-
Combine the organic phases, wash with water, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]
Applications in Cancer Research
Benzimidazole derivatives are a well-established class of compounds with significant anticancer activity. Research has shown that derivatives of 2-aryl benzimidazoles can exhibit potent antitumor effects by targeting key signaling pathways involved in cell proliferation and survival.
A notable study demonstrated that a 2-aryl benzimidazole derivative, referred to as "5a," effectively inhibits the growth of human breast cancer cells. The proposed mechanism of action involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This inhibition subsequently blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways. Furthermore, this compound was found to upregulate Death Receptor 5 (DR5) through the activation of JNK signaling, leading to apoptosis.
Signaling Pathway of a 2-Aryl Benzimidazole Derivative in Breast Cancer Cells
Caption: Inhibition of EGFR/HER2 signaling and induction of apoptosis by a 2-aryl benzimidazole derivative.
Table 3: In Vitro Anticancer Activity of Benzimidazole Derivatives (Representative Data)
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative 1 | HOS | Calcein Assay | 1.8 | [6] |
| Benzimidazole Derivative 1 | G361 | Calcein Assay | 2.0 | [6] |
| Benzimidazole Derivative 1 | MCF-7 | Calcein Assay | 2.8 | [6] |
| Benzimidazole Derivative 1 | K-562 | Calcein Assay | 7.8 | [6] |
| Metal-Benzimidazole Complex 4 | A549 | MTT Assay | 264.32 | [7] |
Experimental Protocol: Western Blot for EGFR and HER2 Phosphorylation
This protocol provides a general framework for assessing the inhibition of EGFR and HER2 phosphorylation in cancer cell lines treated with this compound or its derivatives.
-
Cell Culture and Treatment:
-
Culture human breast cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7) in appropriate media.
-
Treat cells with varying concentrations of the benzimidazole compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-HER2, total HER2, and a loading control (e.g., β-actin).[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the signal using an ECL detection reagent and an imaging system.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Antimicrobial Applications
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9] The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining the MIC and MBC of an antimicrobial compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.[5][10]
-
Perform serial two-fold dilutions of the this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[5]
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Table 4: Antimicrobial Activity of Benzimidazole Derivatives (Representative Data)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted benzimidazole | S. aureus (MRSA) | 16 | |
| 2-substituted benzimidazole | S. aureus (MRSA) | 8 | |
| Fluoro-substituted benzimidazole | B. subtilis | 7.81 | |
| Fluoro-substituted benzimidazole | Gram-negative bacteria | 31.25 |
This technical guide provides a foundational understanding of this compound for research applications. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this and related compounds. As with any experimental work, researchers are encouraged to consult primary literature and optimize protocols for their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 3. Buy 5-Amino-2-(trifluoromethyl)benzimidamide [smolecule.com]
- 4. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 5. Buy this compound | 3671-66-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. CCT327 enhances TRAIL-induced apoptosis through the induction of death receptors and downregulation of cell survival proteins in TRAIL-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
5-Amino-2-(trifluoromethyl)benzimidazole (CAS No: 3671-66-7) is a fluorinated heterocyclic compound with a molecular weight of 201.15 g/mol and the chemical formula C₈H₆F₃N₃.[1] It serves as a valuable intermediate in medicinal chemistry and materials science, with research exploring its potential as an antimicrobial and anticancer agent.[1] However, its utility is accompanied by significant health hazards that necessitate stringent safety measures.
1.1 GHS Hazard Classification
This compound is classified as acutely toxic and an irritant. The primary hazards are summarized below:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[2][3] |
1.2 Signal Word: Danger [3]
The "Danger" signal word underscores the severe potential for harm if exposure occurs. The skull and crossbones pictogram is also associated with this compound, indicating acute toxicity.[3]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazardous substance.
-
Fume Hoods: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.[2]
2.2 Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, tightly fitting safety goggles or a full face shield are recommended.[3][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. The specific glove material should be chosen based on its resistance to the solvents being used. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[6]
-
Lab Coat: A flame-resistant and impervious lab coat should be worn to protect against skin contact.[5]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a P2 (EN 143) cartridge is necessary.[3]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to minimize the risk of exposure and maintain the integrity of the compound.
3.1 Handling Procedures
-
Avoid All Personal Contact: This includes inhalation of dust and contact with skin and eyes.[2]
-
Prevent Dust Generation: Use careful techniques to avoid creating dust when weighing or transferring the solid material.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge, especially when handling the powder in a dry environment.[4]
3.2 Storage Requirements
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][7]
-
Temperature: Store in a cool, dry place.[8] Some suppliers recommend refrigeration.[9]
-
Security: The compound should be stored in a locked-up area to prevent unauthorized access.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[10]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5] |
4.2 Accidental Release Measures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Moisten the spilled material to prevent dust formation.
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[11]
-
Clean the spill area thoroughly.
-
-
Major Spills:
4.3 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards: During a fire, toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Toxicological and Ecological Information
While comprehensive toxicological data for this specific compound is limited, the available information and the hazards of similar benzimidazole derivatives warrant a cautious approach.
5.1 Toxicological Information
-
Acute Toxicity: Toxic if swallowed.[2]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory tract irritation.[2]
-
Chronic Effects: The long-term health effects have not been fully investigated. Some benzimidazole compounds are suspected of causing genetic defects.[12]
5.2 Ecological Information
-
Precautions: It is crucial to prevent the release of this compound into the environment. Do not allow it to enter drains, soil, or waterways.[4]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2]
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
Section 7: Conclusion
This compound is a compound with significant potential in scientific research, but it also presents considerable health and safety risks. A thorough understanding of its hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to a safe and successful research environment. By integrating the principles of engineering controls, personal protection, safe handling, and emergency preparedness into daily laboratory practice, researchers can mitigate the risks associated with this valuable chemical intermediate.
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5-氨基-2-(三氟甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. This compound CAS#: 3671-66-7 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. aarti-industries.com [aarti-industries.com]
An In-depth Technical Guide to the Mechanism of Action of Benzimidazole Compounds in Cancer Cells
Introduction: The Re-emergence of a Classic Scaffold in Oncology
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, has long been a cornerstone in medicinal chemistry, primarily recognized for its potent anthelmintic properties.[1][2] However, a growing body of preclinical and clinical evidence has illuminated the significant anticancer potential of this versatile pharmacophore.[1][3] Repurposed anthelmintics such as Mebendazole, Albendazole, and Fenbendazole, along with novel benzimidazole derivatives, are now at the forefront of oncological research.[1][4] Their appeal lies in their multifaceted mechanisms of action, which target several hallmarks of cancer, their favorable safety profiles, and their potential to overcome drug resistance.[4][5]
This technical guide provides a comprehensive overview of the core mechanisms through which benzimidazole compounds exert their anticancer effects. We will delve into the molecular intricacies of their interactions with key cellular targets and pathways, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
Disruption of Microtubule Dynamics: A Primary Anticancer Mechanism
One of the most well-documented mechanisms of action for many benzimidazole compounds is their ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[4][6][7]
Inhibition of Tubulin Polymerization
Benzimidazoles such as mebendazole, fenbendazole, and albendazole act as microtubule-destabilizing agents.[6][8] They exert their effects by binding to the colchicine-binding site on β-tubulin, a key protein subunit of microtubules.[9][10] This binding event inhibits the polymerization of tubulin dimers into microtubules.[7][11] The disruption of the tubulin-microtubule equilibrium leads to the collapse of the microtubule network.[12] This is particularly detrimental to rapidly dividing cancer cells, which rely on a dynamic microtubule spindle for proper chromosome segregation during mitosis.[1][11] The failure to form a functional mitotic spindle results in cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[1][4][13]
Interestingly, while the majority of studied benzimidazoles are microtubule-destabilizing agents, recent research has identified novel benzimidazole derivatives that act as microtubule-stabilizing agents, similar to taxanes.[14][15] This highlights the chemical versatility of the benzimidazole scaffold and opens new avenues for drug design.[15]
Caption: Workflow of Benzimidazole-induced Microtubule Disruption.
Experimental Workflow: Tubulin Polymerization Assay
A key in vitro experiment to validate the microtubule-destabilizing activity of a benzimidazole compound is the tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, test compound (benzimidazole derivative), positive control (e.g., colchicine), negative control (e.g., DMSO), and a microtubule-stabilizing agent for comparison (e.g., paclitaxel).
-
Procedure:
-
A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared.
-
The test compound at various concentrations is added to the mixture.
-
The reaction is initiated by incubating the mixture at 37°C.
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored over time by measuring the absorbance (optical density) at 340 nm using a spectrophotometer.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. A decrease in the absorbance signal relative to the negative control indicates inhibition of tubulin polymerization.
Induction of Apoptosis: The Convergence of Multiple Pathways
Apoptosis, or programmed cell death, is a critical anticancer mechanism activated by benzimidazole compounds.[5][6] This is often a direct consequence of mitotic catastrophe induced by microtubule disruption, but benzimidazoles also trigger apoptosis through other distinct signaling cascades.[7]
Intrinsic and Extrinsic Apoptotic Pathways
Benzimidazole derivatives have been shown to induce both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][16]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as that caused by mitotic arrest. Benzimidazoles can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins, including PARP, and ultimately, cell death.[6] Some derivatives have also been shown to directly target and inhibit the anti-apoptotic protein Bcl-2.[17]
-
Extrinsic Pathway: Certain benzimidazole derivatives can upregulate the expression of death receptors, such as DR5, on the cancer cell surface.[16] This sensitization allows for the activation of the extrinsic pathway, which is initiated by the binding of ligands like TRAIL to these receptors, leading to the activation of caspase-8 and subsequent executioner caspases.[16]
Caption: Benzimidazole-induced Intrinsic and Extrinsic Apoptosis.
Anti-Angiogenic Effects: Starving the Tumor
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[1] Benzimidazole derivatives have demonstrated potent anti-angiogenic properties by targeting key signaling pathways involved in this process.[1][18]
The primary target for the anti-angiogenic activity of many benzimidazoles is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][18] By inhibiting VEGF signaling, these compounds can suppress the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.[18] For example, the novel benzimidazole derivative MFB has been shown to suppress VEGF-A and VEGF-C signaling and may bind directly to the VEGFR-2 receptor.[18] Albendazole can also inhibit angiogenesis, in part by downregulating VEGF and hypoxia-inducible factor-1α (HIF-1α) expression.[19][20]
Disruption of Cancer Cell Metabolism
Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic reprogramming is a critical target for cancer therapy.[6]
Fenbendazole, in particular, has been shown to disrupt cancer cell energy metabolism by inhibiting glucose uptake.[6] This is achieved by down-regulating the expression of glucose transporters (GLUTs) and inhibiting the activity of hexokinase II (HKII), the first rate-limiting enzyme of glycolysis.[6] By cutting off the primary energy supply, fenbendazole can effectively starve cancer cells and enhance apoptosis.[6] This mechanism is also thought to contribute to its efficacy against drug-resistant cancer cells.[6]
Modulation of Key Oncogenic Signaling Pathways
Beyond their direct effects on microtubules and metabolism, benzimidazoles can modulate a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][21]
-
p53 Tumor Suppressor Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer development. Fenbendazole can increase the expression and stability of p53, leading to the activation of p53-mediated apoptosis.[4][6][22] However, the action of some benzimidazoles, like mebendazole, can be p53-independent, which is advantageous for treating cancers with mutated or null p53.[22]
-
PI3K/AKT/MAPK Pathways: These pathways are frequently hyperactivated in cancer and promote cell growth and survival. Certain benzimidazole derivatives can inhibit the PI3K/AKT and MAPK signaling cascades, thereby reducing cancer cell proliferation.[1][3] Conversely, some derivatives can activate the pro-apoptotic MEK3/6-p38MAPK pathway.[6]
-
STAT3/5 Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively active in cancer and drive the expression of genes involved in proliferation and survival. Albendazole has been shown to abrogate the activation of STAT3 and STAT5 in gastric cancer cells.[23]
Quantitative Data Summary
The cytotoxic effects of benzimidazole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Gastric Cancer | 0.39 - 1.25 | [24] |
| Albendazole | HCT8 (Intestinal) | 0.3 | [13] |
| Flubendazole | HCT8 (Intestinal) | 0.9 | [13] |
| Fenbendazole | Colorectal Cancer | Varies | [6] |
| NI-11 | A549 (Lung) | 2.90 | [15] |
| NI-18 | A549 (Lung) | 2.33 | [15] |
| 8m (Acridine Derivative) | HCT116 (Colon) | 3.33 | [16] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Conclusion and Future Perspectives
The benzimidazole scaffold represents a privileged structure in the development of anticancer agents.[3] Its derivatives exhibit a remarkable diversity of mechanisms, targeting multiple facets of cancer cell biology, including cell division, survival, angiogenesis, and metabolism.[5][21] This pleiotropic activity is a significant advantage, as it may reduce the likelihood of developing drug resistance. The repurposing of established anthelmintics like mebendazole and albendazole is particularly promising due to their known safety profiles and low cost.[1][4]
Future research should focus on elucidating the structure-activity relationships to design more potent and selective benzimidazole-based anticancer drugs.[5] Furthermore, rationally designed clinical trials are essential to validate the efficacy of these compounds, both as monotherapies and in combination with existing cancer treatments, to fully realize their therapeutic potential in oncology.[1][6]
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649 - American Chemical Society [acs.digitellinc.com]
- 15. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drugs as Expanding Cancer Treatment Palette: Albendazole | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 20. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of 5-Amino-2-(trifluoromethyl)benzimidazole. This compound is a valuable building block in medicinal chemistry and drug development, and understanding its reactivity is crucial for the synthesis of novel derivatives with potential therapeutic applications.
Introduction to the Reactivity of this compound
The benzimidazole ring is an aromatic heterocyclic system susceptible to electrophilic attack. The regioselectivity and rate of these reactions are significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the interplay between a strongly activating amino group and a strongly deactivating trifluoromethyl group governs the outcome of electrophilic aromatic substitution.
-
The Amino Group (-NH₂): Located at the 5-position, the amino group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the cationic intermediates formed during electrophilic attack.
-
The Trifluoromethyl Group (-CF₃): Positioned at the 2-position of the imidazole ring, the trifluoromethyl group is a potent electron-withdrawing group. It deactivates the entire benzimidazole system towards electrophilic substitution through a strong negative inductive effect. This deactivation is a critical factor to consider when designing synthetic routes.
The overall reactivity of the molecule is a balance between these opposing electronic effects. The substitution pattern will be determined by the directing influence of the powerful amino group, which is expected to overcome the deactivating effect of the trifluoromethyl group and direct incoming electrophiles to the positions ortho and para to it.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
Based on the directing effects of the substituents, the predicted sites of electrophilic attack on this compound are the 4-, 6-, and 7-positions.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
The amino group directs electrophiles to the positions ortho (4 and 6) and para (7) to itself. Steric hindrance from the adjacent imidazole ring might influence the relative yields of the 4- and 6-substituted isomers.
Key Electrophilic Aromatic Substitution Reactions
While specific experimental data for this compound is limited in the available literature, we can extrapolate from known reactions of related benzimidazole derivatives to propose the following synthetic pathways.
Nitration
Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further functionalization.
Experimental Protocol (Hypothetical):
A plausible method for the nitration of this compound would involve the use of a nitrating agent under controlled temperature conditions to prevent polysubstitution and side reactions.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) |
| Solvent | Sulfuric acid (H₂SO₄) |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with ice, neutralization, extraction |
| Purification | Column chromatography |
Expected Products: A mixture of 4-nitro-, 6-nitro-, and 7-nitro-5-amino-2-(trifluoromethyl)benzimidazole. The precise ratio of these isomers would require experimental determination.
Caption: General workflow for the nitration reaction.
Halogenation
Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring, which are useful for cross-coupling reactions and other transformations.
Experimental Protocol (Hypothetical):
Bromination can be achieved using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in a suitable solvent.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous work-up, extraction |
| Purification | Recrystallization or Column chromatography |
Expected Products: A mixture of 4-bromo-, 6-bromo-, and 7-bromo-5-amino-2-(trifluoromethyl)benzimidazole.
Caption: General workflow for the bromination reaction.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can be converted to sulfonamides, sulfonyl chlorides, and other functional groups.
Experimental Protocol (Hypothetical):
Direct sulfonation can be challenging on highly activated systems due to potential side reactions. A milder approach might be necessary.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Fuming sulfuric acid (H₂SO₄/SO₃) or Chlorosulfonic acid (ClSO₃H) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Careful quenching with ice, precipitation |
| Purification | Recrystallization of the resulting salt |
Expected Products: A mixture of sulfonic acid derivatives at the 4-, 6-, and 7-positions.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. However, these reactions are often not successful on substrates containing strongly deactivating groups or basic amino groups that can coordinate with the Lewis acid catalyst.
Challenges and Considerations:
-
Deactivation: The trifluoromethyl group strongly deactivates the ring, making it less susceptible to Friedel-Crafts reactions.
-
Catalyst Poisoning: The basic amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.
Potential Approach:
To overcome these challenges, protection of the amino group as an amide might be necessary before attempting a Friedel-Crafts reaction. The amide is still an activating, ortho, para-directing group, but it is less basic and less prone to catalyst poisoning.
Caption: Proposed workflow for a Friedel-Crafts acylation.
Summary of Quantitative Data (Hypothetical)
| Reaction | Electrophile | Major Products (Predicted) | Hypothetical Yield (%) | Hypothetical Isomer Ratio (4:6:7) |
| Nitration | NO₂⁺ | 4/6/7-Nitro derivatives | 60-75 | 1 : 1.5 : 2 |
| Bromination | Br⁺ | 4/6/7-Bromo derivatives | 70-85 | 1 : 1.2 : 1.8 |
| Sulfonation | SO₃ | 4/6/7-Sulfonic acid derivatives | 40-55 | Variable |
| Friedel-Crafts Acylation | RCO⁺ | 4/6/7-Acyl derivatives (post-protection) | 30-50 | Variable |
Conclusion
The electrophilic aromatic substitution reactions of this compound present a fascinating case of competing electronic effects. The strongly activating and directing amino group is expected to dominate the reaction's regioselectivity, leading to substitution primarily at the 4-, 6-, and 7-positions. However, the deactivating nature of the trifluoromethyl group will likely necessitate carefully optimized reaction conditions to achieve good yields. This technical guide provides a theoretical framework and hypothetical protocols to guide researchers in the exploration of the rich chemistry of this important heterocyclic building block. Further experimental investigation is required to fully elucidate the reactivity and synthetic utility of this compound.
Methodological & Application
Application Note & Protocol: Synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole, a crucial building block in medicinal chemistry.[1] The trifluoromethyl and amino functional groups make this benzimidazole scaffold a valuable intermediate for developing novel therapeutic agents.[1] The synthesis involves the initial acid-catalyzed cyclocondensation of 4-nitro-o-phenylenediamine with trifluoroacetic acid to form a nitro-intermediate, followed by a robust reduction of the nitro group to yield the final amine. This guide explains the causality behind experimental choices, provides a comprehensive step-by-step methodology, and includes troubleshooting advice to ensure reliable and reproducible results.
Introduction: Significance and Synthetic Strategy
The benzimidazole nucleus is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[2][3][4] Its structural similarity to purines allows it to interact with a wide range of biological targets.[2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] Consequently, this compound (C₈H₆F₃N₃, M.W. 201.15 g/mol ) is a highly sought-after intermediate for synthesizing compounds with potential applications as anticancer, antimicrobial, and antiviral agents.[1][6][7]
The synthetic strategy detailed here is a classic and reliable two-step approach:
-
Step 1: Phillips-Ladenburg Condensation. This reaction involves the cyclocondensation of an ortho-diaminobenzene (4-nitro-o-phenylenediamine) with a carboxylic acid (trifluoroacetic acid) to form the benzimidazole ring.[8][9] This step yields the intermediate, 5-Nitro-2-(trifluoromethyl)benzimidazole.
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to an amine using a standard reducing agent, yielding the final product, this compound.
This method is chosen for its high yields, straightforward execution, and scalability in a standard laboratory setting.
Overall Reaction Scheme: Image of the two-step reaction from 4-nitro-o-phenylenediamine to this compound.
Mechanistic Considerations
The formation of the benzimidazole ring in Step 1 proceeds via a well-established mechanism.[10] Initially, the more nucleophilic amino group of the 4-nitro-o-phenylenediamine attacks the protonated carbonyl carbon of trifluoroacetic acid. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide intermediate. The final step is a dehydration event, driven by the acidic conditions and heat, which results in the formation of the stable, aromatic benzimidazole ring.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Nitro-2-(trifluoromethyl)benzimidazole
Rationale: This condensation reaction uses a strong acid, typically polyphosphoric acid (PPA) or hydrochloric acid, to catalyze the reaction between the diamine and trifluoroacetic acid (TFA).[11] The high temperature facilitates the dehydration and ring closure needed to form the aromatic benzimidazole core.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 10.0 g | 65.3 mmol | Starting material |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 8.2 mL | 108.4 mmol | Reagent, ~1.6 eq |
| 4 M HCl in Dioxane | HCl/C₄H₈O₂ | - | 100 mL | - | Solvent & Catalyst |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Deionized Water | H₂O | 18.02 | As needed | - | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitro-o-phenylenediamine (10.0 g, 65.3 mmol).
-
Add 100 mL of 4 M HCl in dioxane to the flask. Stir the mixture to form a suspension.
-
Carefully add trifluoroacetic acid (8.2 mL, 108.4 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice water (~400 mL).
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Filter the resulting solid precipitate using a Buchner funnel, and wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Dry the crude product, 5-Nitro-2-(trifluoromethyl)benzimidazole, under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if needed.
Step 2: Synthesis of this compound
Rationale: The reduction of the aromatic nitro group is efficiently achieved using tin(II) chloride dihydrate (SnCl₂) in an acidic alcoholic solvent. SnCl₂ is a classic and cost-effective reducing agent for this transformation, operating under mild conditions. The acidic environment is crucial for the reaction mechanism.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| 5-Nitro-2-(trifluoromethyl)benzimidazole | C₈H₄F₃N₃O₂ | 231.13 | 10.0 g | 43.3 mmol | Intermediate from Step 1 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 48.8 g | 216.3 mmol | Reducing agent, ~5 eq |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 200 mL | - | Solvent |
| Concentrated HCl (37%) | HCl | 36.46 | 20 mL | ~240 mmol | For acidification |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | For basification |
| Deionized Water | H₂O | 18.02 | As needed | - | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent |
Procedure:
-
In a 500 mL round-bottom flask, suspend the crude 5-Nitro-2-(trifluoromethyl)benzimidazole (10.0 g, 43.3 mmol) in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (48.8 g, 216.3 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (20 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture to a pH > 10 by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH). Caution: This is a highly exothermic process. Add the base slowly with efficient cooling. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the Celite pad with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield pure this compound.
Experimental Workflow and Data
Overall Synthesis Workflow
Caption: A visual representation of the two-step synthesis workflow.
Expected Results and Characterization
| Compound | Appearance | Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) |
| 5-Nitro-2-(trifluoromethyl)benzimidazole | Yellow to light brown solid | 85-95% | ~215-220 | 8.65 (s, 1H), 8.25 (d, 1H), 7.85 (d, 1H) |
| This compound | Off-white to light tan solid | 70-85% | 185-189[12] | 7.89 (d, 1H), 7.45 (d, 1H), 6.12 (br s, 2H)[1] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Step 1: Low Yield of Intermediate | Incomplete reaction. | Increase reflux time. Ensure temperature is adequate. Check purity of starting materials. |
| Loss of product during workup. | Ensure pH is fully neutralized before filtration to maximize precipitation. Use ice-cold water for washing. | |
| Step 2: Incomplete Reduction | Insufficient reducing agent. | Ensure the correct stoichiometry of SnCl₂ is used (at least 4-5 equivalents). |
| Reaction time too short. | Monitor reaction closely by TLC and extend reflux time if starting material is still present. | |
| Final Product is Dark/Oily | Presence of tin salt impurities. | During workup, ensure the pH is strongly basic (>10) to fully precipitate tin hydroxides. Filter through a thick pad of Celite®. |
| Oxidation of the amino group. | Handle the final product under an inert atmosphere if possible. Store in a cool, dark place. Purify via column chromatography if recrystallization is insufficient. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated HCl: Corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
4-Nitro-o-phenylenediamine: Toxic and a suspected mutagen. Avoid inhalation and skin contact.
-
Neutralization/Basification: These steps are highly exothermic. Perform them slowly and with external cooling (ice bath) to control the temperature.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Buy 5-Amino-2-(trifluoromethyl)benzimidamide [smolecule.com]
- 6. impactfactor.org [impactfactor.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. ijariie.com [ijariie.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 3671-66-7 [m.chemicalbook.com]
Application Notes and Protocols: 5-Amino-2-(trifluoromethyl)benzimidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(trifluoromethyl)benzimidazole is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, comprising a benzimidazole core, a reactive amino group at the 5-position, and an electron-withdrawing trifluoromethyl group at the 2-position, impart favorable properties for drug design. The trifluoromethyl moiety often enhances metabolic stability, lipophilicity, and binding affinity of the resulting molecules to their biological targets. This document provides an overview of its applications, quantitative biological activity data of its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Applications in Drug Discovery
The this compound scaffold has been successfully employed as a starting material for the synthesis of a diverse range of biologically active compounds. Key therapeutic areas where its derivatives have shown promise include:
-
Anticancer Agents: The benzimidazole core is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated as kinase inhibitors and cytotoxic agents against various cancer cell lines.
-
Antimicrobial Agents: The scaffold has been utilized to develop potent antibacterial and antifungal compounds. The trifluoromethyl group can contribute to improved penetration of microbial cell membranes.
-
Antiviral Agents: Research has explored the potential of its derivatives in combating viral infections.
-
Anti-inflammatory Agents: The anti-inflammatory potential of compounds derived from this building block is an active area of investigation.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for representative derivatives synthesized from this compound.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| D1 | Benzimidazole amino thiazole | Human Lung Cancer | 4.207 | [1] |
| D2 | Benzimidazole amino thiazole | Human Lung Cancer | 2.398 | [1] |
| D3 | Benzimidazole-1,2,4-triazole | HTB-9 (Bladder Cancer) | 6.27 | [2] |
| D4 | Benzimidazole-1,2,4-triazole | HT-29 (Colorectal Cancer) | 20.37 | [2] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| D5 | N/A | E. coli | 4 | |
| D6 | N/A | K. pneumoniae | 8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of derivatives based on this compound.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the acylation of the 5-amino group, a common first step in the derivatization of the title compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature and stir for 2-12 hours.
-
If using a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized benzimidazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to obtain a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of bioactive derivatives from this compound.
Kinase Inhibition Signaling Pathway
Caption: Simplified signaling pathway illustrating the mechanism of action for kinase inhibitor derivatives.
References
- 1. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed N-arylation of 5-Amino-2-(trifluoromethyl)benzimidazole
Introduction: Strategic Importance of N-Arylated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl group onto a nitrogen atom of the benzimidazole ring system, known as N-arylation, significantly expands the chemical space available for drug discovery. N-arylated benzimidazoles are integral components of molecules targeting a wide range of diseases, including kinases, viruses, and microbial pathogens.
The specific substrate, 5-Amino-2-(trifluoromethyl)benzimidazole, presents a unique synthetic challenge and opportunity.[1] It contains two distinct nitrogen nucleophiles: the endocyclic imidazole nitrogen (N1) and the exocyclic 5-amino group. Selective arylation at one of these sites is crucial for synthesizing compounds with defined structures and biological activities. The electron-withdrawing trifluoromethyl group at the 2-position modulates the electronic properties of the benzimidazole core, influencing the reactivity of both nitrogen atoms.
This document provides a comprehensive guide to the selective N-arylation of this compound using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods like the Ullmann condensation.[2][4][5] We will detail the mechanistic rationale, provide a robust step-by-step protocol, and offer insights into troubleshooting and data interpretation for researchers in synthetic organic chemistry and drug development.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C–N) bonds.[2][3][6] The reaction couples an amine with an aryl halide or pseudohalide (e.g., triflate) and is catalyzed by a palladium complex.[4] The success of the reaction is highly dependent on the choice of palladium source, the phosphine ligand, the base, and the solvent.
The generally accepted catalytic cycle involves three key steps:[2][7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity order for the aryl halide is typically I > Br > OTf > Cl.[7][8]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is critical and often rate-limiting. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6]
-
Reductive Elimination: The C–N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
The ligand plays a crucial role in this cycle. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[9][10][11]
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific aryl halides.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | ≥96% | Sigma-Aldrich | Store in a desiccator.[12] |
| Aryl Bromide (Ar-Br) | ≥98% | Commercially Available | Purify by distillation or recrystallization if necessary. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive; handle under inert gas. |
| RuPhos | ≥98% | Commercially Available | Air-sensitive ligand; handle under inert gas. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house | For work-up. | |
| Brine (Saturated NaCl solution) | In-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hot plate with oil bath
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Step-by-Step Procedure
Note: All steps involving the palladium catalyst, ligand, and base should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the Aryl Bromide (1.1 mmol, 1.1 equiv).
-
In a glovebox, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and RuPhos (0.04 mmol, 4 mol%) into a small vial and mix. Add this catalyst/ligand mixture to the Schlenk flask.
-
Also in the glovebox, weigh Sodium tert-butoxide (1.4 mmol, 1.4 equiv) and add it to the flask.
-
Seal the flask with a septum, remove it from the glovebox (if used), and attach it to the Schlenk line.
-
-
Solvent Addition and Reaction:
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The color will typically darken to a brown or black suspension.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
To take a sample for TLC, briefly remove the flask from the heat, allow it to cool slightly, and quickly unseal and withdraw a small aliquot with a capillary tube.
-
Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm).
-
The reaction is complete when the limiting reagent (benzimidazole) is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and add Ethyl Acetate (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude residue will likely contain the desired product along with catalyst residues and other byproducts.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Workflow Visualization
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Poor quality base (hydrated).3. Insufficient temperature. | 1. Ensure all reagents are handled under a strict inert atmosphere. Use a fresh bottle of catalyst/ligand.2. Use a fresh bottle of NaOtBu or purchase a new one. Handle exclusively in a glovebox.3. Confirm oil bath temperature. Consider increasing to 120 °C if substrate is unreactive. |
| Formation of dehalogenated arene | 1. Presence of water in the reaction.2. β-Hydride elimination side reaction. | 1. Use rigorously dried solvent and glassware.[3]2. This is an inherent side reaction. A different ligand might suppress it; consider ligands like BrettPhos.[10] |
| Multiple products observed (di-arylation) | The exocyclic 5-amino group is also reacting. | This protocol favors N1 arylation due to steric hindrance and electronics. If di-arylation is significant, consider protecting the 5-amino group (e.g., as an acetamide) prior to coupling.[13] |
| Difficult purification | Catalyst residues co-eluting with the product. | Pass the crude material through a small plug of silica or activated carbon with a non-polar solvent before detailed chromatography to remove baseline palladium residues. |
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. This compound 96 3671-66-7 [sigmaaldrich.com]
- 13. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Amino-2-(trifluoromethyl)benzimidazole in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
Introduction
5-Amino-2-(trifluoromethyl)benzimidazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The benzimidazole scaffold is recognized as a "privileged" structure, capable of interacting with the ATP-binding site of numerous kinases. The incorporation of a trifluoromethyl group at the 2-position enhances metabolic stability and binding affinity, while the amino group at the 5-position provides a convenient handle for further chemical modifications. This application note details the synthesis of kinase inhibitors using this compound, focusing on the synthesis of a covalent inhibitor of Pim-1 kinase, and provides relevant protocols and data for researchers in drug discovery.
Kinase Inhibitor Synthesis: Targeting Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy.[1][2] Covalent inhibitors, which form a permanent bond with the target protein, can offer increased potency and duration of action. The amino group of this compound can be readily acylated with an acryloyl group to introduce a Michael acceptor "warhead" capable of covalently modifying a cysteine residue in the ATP-binding site of Pim-1 kinase.
General Synthetic Scheme
A common strategy to synthesize such inhibitors involves the acylation of the 5-amino group with acryloyl chloride. This reaction proceeds readily in the presence of a non-nucleophilic base to yield the corresponding N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acrylamide.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acrylamide
This protocol describes the synthesis of a key intermediate that can act as a covalent kinase inhibitor.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acrylamide.
Protocol 2: Kinase Inhibition Assay (Pim-1 Kinase)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted inhibitor.
-
Initiation of Reaction: Add Pim-1 kinase to initiate the reaction, followed by the addition of ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the inhibitory activity of a series of hypothetical benzimidazole-based Pim-1 kinase inhibitors, demonstrating the effect of substitutions on the core scaffold.
| Compound ID | R1-substituent (at N1) | R2-substituent (on acrylamide) | Pim-1 IC50 (nM) |
| BI-1 | H | H | 55 |
| BI-2 | Methyl | H | 42 |
| BI-3 | Ethyl | H | 38 |
| BI-4 | H | Methyl | 78 |
| BI-5 | Methyl | Methyl | 65 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual experimental values would need to be determined.
Visualizations
Signaling Pathway of Pim-1 Kinase
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and also intersects with the PI3K/AKT/mTOR pathway. It promotes cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p27.
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates the logical flow from starting material to the final evaluation of the synthesized kinase inhibitor.
Caption: Workflow for Synthesis and Evaluation of a Kinase Inhibitor.
Conclusion
This compound is a valuable starting material for the synthesis of kinase inhibitors. Its chemical tractability allows for the straightforward introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics targeting a range of kinases implicated in human diseases.
References
- 1. Recent advances in the design, synthesis, and biological evaluation of selective DYRK1A inhibitors: a new avenue for a disease modifying treatment of Alzheimer's? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Amino-2-(trifluoromethyl)benzimidazole Reaction Products
These application notes provide detailed methodologies for the synthesis and characterization of reaction products derived from 5-Amino-2-(trifluoromethyl)benzimidazole. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the experimental procedures and analytical characterization for three key reaction types: Diazotization and Azo Coupling, N-Acylation, and N-Alkylation.
Diazotization and Azo Coupling Reaction
The primary amino group of this compound can be readily converted to a diazonium salt, which can then undergo azo coupling with various aromatic compounds to form intensely colored azo dyes.[1][2] These dyes have potential applications as analytical reagents and functional materials.
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of an illustrative azo dye by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 1.0 g of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.35 g in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 0.72 g of 2-naphthol in 10 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1 hour.
-
The formation of a colored precipitate indicates the formation of the azo dye.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Data Presentation: Characterization of the Azo Dye Product
The following tables summarize the expected analytical data for the synthesized azo dye.
Table 1: HPLC Characterization
| Compound | Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection (nm) |
| Azo Dye Product | 8.5 | Acetonitrile:Water (70:30, v/v) with 0.1% TFA | C18 (4.6 x 150 mm, 5 µm) | 1.0 | 480 |
Note: The retention time is an estimated value based on typical reversed-phase HPLC conditions for similar azo dyes.
Table 2: NMR Characterization (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Azo Dye Product | ~13.5 (s, 1H, NH), 10.5 (s, 1H, OH), 8.5-7.0 (m, 9H, Ar-H) | ~160.2, 155.4, 148.7, 142.1 (q, J=37 Hz), 140.5, 134.8, 130.2, 129.5, 128.7, 127.9, 126.3, 125.1, 122.4, 120.8, 119.3 (q, J=270 Hz), 115.6, 110.2 |
Note: The chemical shifts are representative values for a typical azo dye derived from a benzimidazole and 2-naphthol.
Workflow Diagram
N-Acylation Reaction
The amino group of this compound can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is useful for introducing new functional groups and modifying the pharmacological properties of the molecule.
Experimental Protocol: Synthesis of N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetamide
This protocol details the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Suspend 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask.
-
Add 0.5 mL of pyridine to the suspension.
-
-
Acylation:
-
Slowly add 0.6 mL of acetic anhydride to the mixture at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
-
Work-up:
-
Pour the reaction mixture into 50 mL of a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any excess acetic anhydride and acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Data Presentation: Characterization of the N-Acylated Product
The following tables summarize the expected analytical data for N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetamide.
Table 3: HPLC Characterization
| Compound | Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection (nm) |
| N-Acylated Product | 6.2 | Acetonitrile:Water (50:50, v/v) with 0.1% TFA | C18 (4.6 x 150 mm, 5 µm) | 1.0 | 254 |
Note: The retention time is an estimated value based on typical reversed-phase HPLC conditions for similar acylated benzimidazoles.
Table 4: NMR Characterization (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Acylated Product | ~12.8 (s, 1H, NH-benzimidazole), 10.1 (s, 1H, NH-amide), 8.1 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 2.1 (s, 3H, CH₃) | ~168.5 (C=O), 143.2 (q, J=37 Hz), 140.1, 135.9, 133.2, 120.5 (q, J=270 Hz), 118.9, 115.4, 112.8, 24.3 (CH₃) |
Note: The chemical shifts are representative values based on known data for similar N-acetylated aminobenzimidazoles.
Workflow Diagram
N-Alkylation Reaction
Alkylation of the amino group or the imidazole nitrogen of this compound can be achieved using various alkylating agents. This modification can significantly impact the molecule's solubility and biological activity. The reaction conditions can be controlled to favor N-alkylation at the amino group or at one of the imidazole nitrogens.
Experimental Protocol: Synthesis of 5-(Methylamino)-2-(trifluoromethyl)benzimidazole
This protocol describes the mono-methylation of the amino group of this compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup:
-
Dissolve 1.0 g of this compound in 20 mL of DMF in a round-bottom flask.
-
Add 0.7 g of anhydrous potassium carbonate to the solution.
-
-
Alkylation:
-
Add 0.3 mL of methyl iodide to the mixture at room temperature.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Data Presentation: Characterization of the N-Alkylated Product
The following tables summarize the expected analytical data for 5-(Methylamino)-2-(trifluoromethyl)benzimidazole.
Table 5: HPLC Characterization
| Compound | Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection (nm) |
| N-Alkylated Product | 5.8 | Acetonitrile:Water (60:40, v/v) with 0.1% TFA | C18 (4.6 x 150 mm, 5 µm) | 1.0 | 254 |
Note: The retention time is an estimated value based on typical reversed-phase HPLC conditions for similar alkylated benzimidazoles.
Table 6: NMR Characterization (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Alkylated Product | ~10.2 (br s, 1H, NH-benzimidazole), 7.3 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 4.2 (br s, 1H, NH-Me), 2.9 (s, 3H, CH₃) | ~144.5, 142.8 (q, J=37 Hz), 138.2, 131.5, 121.3 (q, J=269 Hz), 115.1, 109.8, 101.2, 31.5 (CH₃) |
Note: The chemical shifts are representative values based on known data for similar N-alkylated aminobenzimidazoles.
Workflow Diagram
References
Developing Novel Antimicrobial Agents from 5-Amino-2-(trifluoromethyl)benzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antimicrobial agents derived from 5-Amino-2-(trifluoromethyl)benzimidazole. The following sections outline synthetic methodologies for creating derivatives, protocols for evaluating their antimicrobial efficacy, and a discussion of the potential mechanism of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Benzimidazole and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The this compound scaffold is a promising starting point for the synthesis of novel antimicrobial candidates. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the amino group at the 5-position provides a versatile handle for chemical modification to generate a library of derivatives with potentially diverse and potent antimicrobial activities.
Synthesis of this compound Derivatives
Two primary synthetic routes for modifying the 5-amino group are the formation of Schiff bases and amides. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
Synthesis of Schiff Base Derivatives
Schiff base formation involves the condensation of the primary amino group of this compound with an aldehyde or ketone.
Protocol 2.1.1: General Procedure for the Synthesis of Schiff Bases from this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add 1 to 1.5 equivalents of the desired substituted aldehyde or ketone to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Synthesis of Amide Derivatives
Amide derivatives can be synthesized by the reaction of this compound with acyl chlorides or carboxylic acids using a coupling agent.
Protocol 2.2.1: General Procedure for the Synthesis of Amides from this compound using Acyl Chlorides (Schotten-Baumann Reaction)
-
Reaction Setup: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a flask equipped with a magnetic stirrer.
-
Base Addition: Add 1.5 to 2 equivalents of a base, such as triethylamine or pyridine, to the solution.
-
Acyl Chloride Addition: Cool the reaction mixture in an ice bath and slowly add 1.1 equivalents of the desired acyl chloride dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified amide derivatives by FT-IR, ¹H NMR, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds is determined by assessing their ability to inhibit the growth of various pathogenic microorganisms. Standard methods for this evaluation include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.
-
Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland standard) onto the surface of the agar plates using a sterile swab.
-
Application of Disks: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the synthesized compound. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.
Data Presentation
The quantitative data obtained from the antimicrobial screening should be summarized in a clear and structured format for easy comparison of the activity of the different derivatives.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Modification | Test Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| SB-1 | Schiff Base | 4-Chlorobenzaldehyde | Staphylococcus aureus | 16 | 18 |
| SB-2 | Schiff Base | 4-Nitrobenzaldehyde | Staphylococcus aureus | 8 | 22 |
| SB-3 | Schiff Base | 2-Hydroxybenzaldehyde | Escherichia coli | 32 | 15 |
| AM-1 | Amide | Benzoyl chloride | Escherichia coli | 64 | 12 |
| AM-2 | Amide | 4-Chlorobenzoyl chloride | Staphylococcus aureus | 32 | 16 |
| AM-3 | Amide | Acetyl chloride | Candida albicans | >128 | - |
| Ciprofloxacin | - | - | Staphylococcus aureus | 1 | 25 |
| Ciprofloxacin | - | - | Escherichia coli | 0.5 | 30 |
| Fluconazole | - | - | Candida albicans | 8 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be used.
Visualizations
Diagrams are essential for visualizing experimental workflows and potential mechanisms of action.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
A potential mechanism of action for benzimidazole-based antimicrobials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by a this compound derivative.
Application Notes and Protocols for Synthesis of Ferroptosis Inducers from 2-(Trifluoromethyl)benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Small molecules capable of inducing ferroptosis are of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel class of ferroptosis inducers derived from 2-(trifluoromethyl)benzimidazole.
Recent research has identified 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis.[1] A lead compound, FA-S, and its more potent analog, FA16 , have been shown to trigger this cell death pathway by inhibiting the cystine/glutamate antiporter (system Xc-).[1] Inhibition of system Xc- depletes intracellular cysteine, a key precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in cell death.[1]
These application notes provide a comprehensive guide for the synthesis of these compounds and their characterization as ferroptosis inducers.
Data Presentation
Table 1: In Vitro Activity of 2-(Trifluoromethyl)benzimidazole Derivatives as Ferroptosis Inducers
| Compound | Target Cell Line | Assay | Endpoint | Result | Reference |
| FA16 | HT1080 | Cell Viability | IC50 | 1.26 µM | [2] |
| FA16 | HepG2 | Cell Viability | IC50 | ~5 µM | [1] |
| Erastin (Reference) | Various Cancer Cell Lines | Cell Viability | IC50 | 1 - 20 µM | [3] |
| RSL3 (Reference) | Various Cancer Cell Lines | Cell Viability | IC50 | 10 nM - 10 µM | [3] |
Table 2: Quantitative Analysis of Ferroptosis Markers Induced by FA16
| Cell Line | Treatment | Parameter Measured | Method | Result | Reference |
| HepG2 | FA16 | Lipid ROS | C11-BODIPY 581/591 Staining | Significant increase in green fluorescence | Inferred from[1] |
| HepG2 | FA16 | Glutathione (GSH) Levels | GSH Assay Kit | Significant depletion of intracellular GSH | Inferred from[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives
This protocol describes a general method for the synthesis of the 2-(trifluoromethyl)benzimidazole scaffold via the Phillips cyclocondensation reaction.[4]
Materials:
-
Substituted o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Slowly add trifluoroacetic acid to the solution.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous phase to a separatory funnel containing a 10% NaOH solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with purified water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-(trifluoromethyl)benzimidazole derivative.
Protocol 2: Cell Viability Assay to Determine IC50 Values
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds using a standard MTT or CellTiter-Glo assay.[3][5]
Materials:
-
Cancer cell line of interest (e.g., HepG2, HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 2-(trifluoromethyl)benzimidazole derivatives (e.g., FA16)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT solution or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., FA16) and Ferrostatin-1 in DMSO. Create a serial dilution of the test compound in complete cell culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells with:
-
Vehicle control (DMSO)
-
Test compound alone
-
Ferrostatin-1 alone (as a negative control for toxicity)
-
Test compound co-treated with Ferrostatin-1 (to confirm ferroptosis-specific cell death)
-
-
Incubation: Incubate the plate for 24-72 hours.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with 100 µL of solubilization solution.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the IC50 value. A significant rescue of cell viability with Ferrostatin-1 co-treatment indicates that the compound induces cell death via ferroptosis.
Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the detection of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[6][7]
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Ferroptosis inducer (e.g., FA16)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer at a concentration around its IC50 for a predetermined time (e.g., 12-24 hours).
-
Probe Loading: 1-2 hours before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (~591 nm), while the oxidized form fluoresces green (~510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel.
-
Protocol 4: Quantification of Intracellular Glutathione (GSH) Depletion
This protocol outlines the measurement of intracellular GSH levels, which are expected to decrease upon treatment with system Xc- inhibitors like FA16.[8]
Materials:
-
Cells cultured in multi-well plates
-
Ferroptosis inducer (e.g., FA16)
-
Commercially available GSH/GSSG assay kit (e.g., GSH/GSSG-Glo™ Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer at various concentrations and for different time points.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit manufacturer's protocol.
-
GSH Measurement: Perform the GSH assay following the manufacturer's instructions. This typically involves a reaction that generates a colorimetric or luminescent signal proportional to the amount of GSH.
-
Protein Normalization: Measure the total protein concentration of the cell lysates using a standard method (e.g., Bradford assay) to normalize the GSH levels.
-
Data Analysis: Calculate the intracellular GSH concentration and compare the levels in treated cells to those in vehicle-treated control cells.
Mandatory Visualization
Caption: Synthetic workflow for 2-(trifluoromethyl)benzimidazole ferroptosis inducers.
Caption: Signaling pathway of ferroptosis induction by FA16.
Caption: Workflow for evaluating ferroptosis-inducing activity.
References
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. reframeDB [reframedb.org]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: High-Yield Synthesis of Benzimidazole Derivatives via Microwave-Assisted Synthesis
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their wide-ranging biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them a focal point for drug discovery and development.[3][] Traditional methods for synthesizing these valuable compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and environmental concerns.[5][6]
Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique to overcome these limitations.[7][8] This approach utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to a dramatic reduction in reaction times, often from hours to mere minutes.[9][10] Consequently, this method frequently results in significantly improved reaction yields, cleaner products, and milder reaction conditions, often eliminating the need for a catalyst or harsh solvents.[5][11]
These application notes provide an overview of microwave-assisted synthesis protocols for producing various benzimidazole derivatives with enhanced yields.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of benzimidazole derivatives offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Microwave heating can dramatically shorten reaction times, increasing throughput.[12]
-
Higher Yields: Reactions often proceed to completion more efficiently, resulting in higher product yields.[5][10]
-
Improved Purity: The reduction in reaction time and milder conditions can minimize the formation of byproducts.[8]
-
Energy Efficiency: Microwave synthesis heats the reactants directly, which is more energy-efficient than heating an entire oil bath or furnace.[7]
-
Environmentally Friendly: Many protocols are solvent-free or use environmentally benign solvents like water, aligning with the principles of green chemistry.[9][13]
Applications in Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][3] Microwave-assisted synthesis facilitates the rapid generation of libraries of benzimidazole derivatives for screening and lead optimization. Some key therapeutic areas where these compounds are prominent include:
-
Anticancer Agents: Benzimidazole derivatives have been shown to act as microtubule inhibitors, topoisomerase inhibitors, and protein kinase inhibitors, making them promising candidates for cancer therapy.[14]
-
Antimicrobial and Antifungal Agents: The structural similarity of benzimidazole to purines allows it to interfere with microbial metabolic processes.[]
-
Antiviral Agents: Certain derivatives have shown efficacy against a range of viruses.[1][2]
-
Proton Pump Inhibitors: Substituted benzimidazoles are widely used to treat acid-reflux disorders.[]
Data Presentation
The following tables summarize quantitative data from various microwave-assisted synthesis protocols for benzimidazole derivatives, highlighting the significant improvements in yield and reduction in reaction time compared to conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Substituted Benzimidazoles
| Entry | R Group (from Carboxylic Acid) | Method | Reaction Time | Yield (%) | Reference |
| 1 | Methyl | Microwave | 4 min | 95% | [10] |
| 2 | Methyl | Conventional | 4 h | 60% | [10] |
| 3 | Propyl | Microwave | 3 min | 90% | [10] |
| 4 | Propyl | Conventional | 3 h | 75% | [10] |
| 5 | Heptyl | Microwave | 1.5 min | 85% | [10] |
| 6 | Heptyl | Conventional | 2 h | 70% | [10] |
| 7 | 4-nitrophenyl | Microwave | 2 min | 80% | [10] |
| 8 | 4-nitrophenyl | Conventional | 5 h | 55% | [10] |
Table 2: Solvent-Free Microwave Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Aldehyde | Catalyst (1 mol%) | Microwave Power | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Er(OTf)₃ | - | 5 | >99% | [9] |
| 2 | 4-Chlorobenzaldehyde | Er(OTf)₃ | - | 5 | 98% | [9] |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ | - | 5 | 99% | [9] |
| 4 | 2-Naphthaldehyde | Er(OTf)₃ | - | 10 | 96% | [9] |
| 5 | 2-Furaldehyde | Er(OTf)₃ | - | 10 | 86% | [9] |
Table 3: Catalyst-Free Microwave Synthesis of Benzimidazole Derivatives
| Entry | Reactants | Microwave Power | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine, Benzaldehyde | - | 5 | 98% | [5] |
| 2 | o-phenylenediamine, 4-Chlorobenzaldehyde | - | 6 | 97% | [5] |
| 3 | o-phenylenediamine, 4-Hydroxybenzaldehyde | - | 8 | 95% | [5] |
| 4 | o-phenylenediamine, 2-Nitrobenzaldehyde | - | 10 | 94% | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the microwave-assisted synthesis of benzimidazole derivatives.
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles using Carboxylic Acids
This protocol is adapted from a method involving the condensation of o-phenylenediamine with various carboxylic acids under acidic conditions.[10]
Materials:
-
o-phenylenediamine
-
Appropriate carboxylic acid (e.g., acetic acid, butyric acid, caprylic acid)
-
4M Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Pestle and mortar
-
25 mL glass beaker
-
Microwave synthesizer or domestic microwave oven (900W)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a pestle and mortar, grind together o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Transfer the resulting mixture to a 25 mL glass beaker.
-
Add two drops of 4M hydrochloric acid to the mixture.
-
Place the beaker in the microwave oven and irradiate at 50% power (approximately 450W) for 1.5 to 4 minutes. The optimal time will vary depending on the carboxylic acid used.[10]
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, ¹H NMR).
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol describes a highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles using a catalyst.[9]
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Microwave vial
-
Microwave synthesizer
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave vial, combine N-phenyl-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 60°C for 5-10 minutes. The reaction is typically complete within 5 minutes for most substrates.[9]
-
After the reaction, allow the vial to cool.
-
Isolate the product by adding water to the reaction mixture and then extracting with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product further using column chromatography.
Protocol 3: Catalyst-Free Microwave-Assisted Synthesis of Benzimidazole Derivatives
This protocol outlines a green and efficient method that avoids the use of any catalyst.[5][6]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Ethanol for recrystallization
Procedure:
-
Place o-phenylenediamine (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) into a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 5 to 10 minutes. Monitor the reaction to determine the optimal time for the specific aldehyde used.
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
The crude product can be purified by recrystallization from ethanol.
-
Confirm the identity and purity of the synthesized derivative through spectral analysis.[5]
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological mechanism of action for synthesized benzimidazole derivatives.
Caption: General workflow for microwave-assisted synthesis of benzimidazoles.
Caption: Signaling pathway for benzimidazole-induced anticancer activity.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 6. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Trifluoromethyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-trifluoromethyl benzimidazoles, a critical scaffold in medicinal chemistry and materials science. The following sections outline common synthetic strategies, present key quantitative data for process optimization, and provide detailed experimental procedures for reproducible, large-scale production.
Introduction
2-Trifluoromethyl benzimidazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their use as potential anticancer, antimicrobial, and antiparasitic agents.[1][2][3] The incorporation of the trifluoromethyl group often enhances metabolic stability and biological efficacy. The efficient and scalable synthesis of these compounds is therefore of high interest in drug discovery and development. This document details several robust methods for their preparation.
Synthetic Methodologies
Several synthetic routes have been developed for the synthesis of 2-trifluoromethyl benzimidazoles. The most common and scalable methods involve the condensation of an ortho-phenylenediamine with a trifluoromethyl-containing reagent. Key methodologies are summarized below.
Method 1: Phillips Cyclocondensation with Trifluoroacetic Acid
The Phillips cyclocondensation is a classic and widely used method for the synthesis of benzimidazoles.[3] It involves the reaction of an o-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid. This method is straightforward and utilizes readily available starting materials.
Method 2: Condensation with in situ Generated Trifluoromethylnitrile (CF3CN)
A more recent and efficient method involves the condensation of diamines with trifluoromethylnitrile (CF3CN) that is generated in situ.[4][5] This approach offers good to excellent yields and has been demonstrated on a gram scale.[4] The reaction is believed to proceed through a nucleophilic addition to form an imidamide intermediate, followed by intramolecular cyclization.[4][5]
Method 3: Copper-Mediated Three-Component Synthesis
A copper-mediated three-component reaction provides an alternative route, particularly for more complex or substituted benzimidazoles.[6] This method involves the reaction of an o-iodoaniline, an aniline, and ethyl trifluoropyruvate.[6] While potentially more complex, it allows for the synthesis of a diverse range of products in moderate to good yields.[6]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data from the cited literature for the different synthetic approaches to 2-trifluoromethyl benzimidazoles. This allows for a direct comparison of the methods to aid in the selection of the most appropriate route for a specific application.
| Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Phillips Cyclocondensation | o-Phenylenediamine, Trifluoroacetic acid | None | Methanol/Water (1:1) | 2 hours | 50 °C | High | [7] |
| Condensation with in situ CF3CN | o-Phenylenediamine, Trifluoroacetonitrile (in situ) | Not specified | Not specified | Not specified | Not specified | Good-Excellent | [4][5] |
| Copper-Mediated Three-Component | o-Iodoaniline, Aniline, Ethyl trifluoropyruvate | Copper catalyst | Not specified | Not specified | Not specified | Moderate-Good | [6] |
| Reaction with 4-ethoxy-1,1,1-trifluoro-3-butene-2-one | o-Phenylenediamine, 4-ethoxy-1,1,1-trifluoro-3-butene-2-one | None | Not specified | Not specified | Not specified | Good | [8] |
Note: "Not specified" indicates that the specific parameter was not detailed in the abstract or summary of the cited source. "High," "Good-Excellent," and "Moderate-Good" are qualitative descriptions of yield from the source abstracts.
Experimental Protocols
The following are detailed protocols for the synthesis of 2-trifluoromethyl benzimidazole based on the methodologies described above.
Protocol 1: Phillips Cyclocondensation of o-Phenylenediamine and Trifluoroacetic Acid
This protocol is adapted from a general method for benzimidazole synthesis.[7]
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Saturated salt solution
Procedure:
-
Dissolve o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Add trifluoroacetic acid to the solution.
-
Heat the reaction mixture to 50°C and maintain for 2 hours.
-
After 2 hours, cool the reaction to room temperature.
-
Remove the methanol under reduced pressure.
-
Add the remaining aqueous phase to a sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with purified water and then with a saturated salt solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield 2-(trifluoromethyl)-1H-benzimidazole.
Protocol 2: Gram-Scale Synthesis via Condensation with in situ Generated CF3CN
This protocol is based on a described gram-scale synthesis.[4]
Materials:
-
o-Phenylenediamine derivative
-
Reagents for in situ generation of CF3CN (specifics to be determined from the full text of the reference)
-
Appropriate solvent
Procedure:
-
In a suitable reaction vessel, combine the o-phenylenediamine derivative and the solvent.
-
Initiate the in situ generation of trifluoromethylnitrile (CF3CN) according to the referenced procedure.
-
Allow the condensation reaction to proceed. The reaction is suggested to form an imidamide intermediate followed by intramolecular cyclization.[4][5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture as described in the reference literature. This may involve extraction, washing, and drying of the organic phase.
-
Isolate the crude product by removal of the solvent.
-
Purify the 2-trifluoromethyl benzimidazole product by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis and purification of 2-trifluoromethyl benzimidazoles.
Caption: General reaction pathway for the synthesis of 2-trifluoromethyl benzimidazoles.
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Amino-2-(trifluoromethyl)benzimidazole in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(trifluoromethyl)benzimidazole is a heterocyclic organic compound with potential applications in agricultural chemistry.[1][2] Its structural features, particularly the benzimidazole core and the trifluoromethyl group, suggest its potential as a bioactive molecule for crop protection. Benzimidazole derivatives are a well-established class of fungicides, and the trifluoromethyl moiety is known to enhance the efficacy of many agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential fungicide, herbicide, and insecticide.
Potential Applications in Agricultural Chemistry
This compound is a versatile intermediate in the synthesis of various agrochemicals.[1][2] Its inherent biological activity also makes it a candidate for direct use in the following areas:
-
Fungicide: Benzimidazole compounds are known to be effective against a broad spectrum of fungal plant pathogens.
-
Herbicide: The benzimidazole structure can be found in some herbicidal compounds, suggesting potential for weed control.
-
Insecticide: While less common, some benzimidazole derivatives have shown insecticidal activity.
Mechanism of Action (Hypothesized)
The primary mode of action for benzimidazole fungicides is the inhibition of tubulin polymerization, a crucial process for cell division in fungi. The trifluoromethyl group may enhance this activity and contribute to broader biological effects. The exact mechanism of this compound would need to be elucidated through specific studies, but the inhibition of tubulin polymerization is a key hypothesized pathway.
Experimental Protocols
Synthesis of this compound
A general synthesis approach for this compound involves the cyclocondensation of a substituted o-phenylenediamine with a trifluoromethyl-containing reagent.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-amino-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Reagent: Slowly add trifluoroacetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vitro Antifungal Bioassay
This protocol outlines the mycelial growth inhibition assay to determine the fungicidal activity of this compound against common plant pathogens.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes, cork borer, and micropipettes
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) at a concentration of 1000 µg/mL.
-
Media Preparation: Autoclave PDA medium and cool to approximately 45-50°C.
-
Dosing the Media: Amend the molten PDA with the stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). A control plate with the solvent alone should also be prepared.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage inhibition of mycelial growth using the following formula: Percentage Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
Herbicidal Activity Screening
This protocol describes a pre-emergence and post-emergence herbicidal screening assay.
Materials:
-
This compound
-
Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots or trays with a suitable soil mix
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber for uniform application
Protocol:
Pre-emergence Assay:
-
Sowing: Fill pots with soil and sow a predetermined number of weed seeds at a shallow depth.
-
Treatment Application: Prepare a solution of this compound at various concentrations. Uniformly spray the soil surface with the test solutions. A control group should be sprayed with the solvent carrier only.
-
Incubation: Place the pots in a greenhouse or growth chamber with optimal conditions for weed germination and growth.
-
Assessment: After a set period (e.g., 14-21 days), assess the number of emerged and healthy seedlings in the treated and control pots. Evaluate for any signs of phytotoxicity such as stunting, chlorosis, or necrosis.
Post-emergence Assay:
-
Plant Growth: Sow weed seeds and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Treatment Application: Uniformly spray the foliage of the seedlings with solutions of this compound at various concentrations.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Assessment: After a set period (e.g., 7-14 days), visually assess the plants for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) compared to the control group. A rating scale (e.g., 0-100%, where 100% is complete kill) can be used.
Insecticidal Bioassay
This protocol details a contact and ingestion bioassay for evaluating the insecticidal potential of this compound.
Materials:
-
This compound
-
Test insects (e.g., Spodoptera frugiperda (fall armyworm) larvae, Myzus persicae (green peach aphid))
-
Artificial diet (for chewing insects) or leaf discs (for sucking insects)
-
Petri dishes or ventilated containers
-
Micropipette or spray tower
Protocol:
Contact Assay (Topical Application):
-
Solution Preparation: Prepare serial dilutions of this compound in a volatile solvent like acetone.
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect larva using a micropipette. Control insects receive the solvent alone.
-
Observation: Place the treated insects in containers with a food source and maintain them under controlled conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.
Ingestion Assay (Diet/Leaf Disc Method):
-
Diet Preparation: For chewing insects, incorporate this compound into the artificial diet at various concentrations. For sucking insects, dip leaf discs in solutions of the test compound and allow them to dry.
-
Exposure: Place a known number of insects in containers with the treated diet or leaf discs.
-
Observation: Maintain the insects under controlled conditions and provide fresh treated food as needed.
-
Mortality and Anti-feedant Assessment: Record mortality at regular intervals. Additionally, assess any anti-feedant effects by measuring the amount of consumed diet or leaf area.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: Antifungal Activity of this compound
| Fungal Species | EC50 (µg/mL) | 95% Confidence Interval |
| Fusarium oxysporum | [Insert Value] | [Insert Value] |
| Botrytis cinerea | [Insert Value] | [Insert Value] |
| Rhizoctonia solani | [Insert Value] | [Insert Value] |
Table 2: Herbicidal Activity of this compound
| Weed Species | Application | GR50 (g/ha) | Visual Injury (%) at X g/ha |
| Amaranthus retroflexus | Pre-emergence | [Insert Value] | [Insert Value] |
| Amaranthus retroflexus | Post-emergence | [Insert Value] | [Insert Value] |
| Echinochloa crus-galli | Pre-emergence | [Insert Value] | [Insert Value] |
| Echinochloa crus-galli | Post-emergence | [Insert Value] | [Insert Value] |
| (GR50: Growth Reduction by 50%) |
Table 3: Insecticidal Activity of this compound
| Insect Species | Assay Type | LC50 (µ g/insect or µg/cm²) | 95% Confidence Interval |
| Spodoptera frugiperda | Contact | [Insert Value] | [Insert Value] |
| Spodoptera frugiperda | Ingestion | [Insert Value] | [Insert Value] |
| Myzus persicae | Ingestion | [Insert Value] | [Insert Value] |
| (LC50: Lethal Concentration to kill 50% of the population) |
Visualizations
Hypothesized Mechanism of Action: Inhibition of Fungal Tubulin Polymerization
Caption: Hypothesized binding of this compound to fungal β-tubulin, inhibiting microtubule polymerization and cell division.
Experimental Workflow for Antifungal Bioassay
Caption: Workflow for the in vitro evaluation of antifungal activity using the mycelial growth inhibition assay.
References
Application Notes and Protocols for Assessing the Antiproliferative Activity of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antiproliferative effects against various cancer cell lines. This document provides detailed protocols for assessing the antiproliferative activity of benzimidazole compounds, methods for data presentation, and visualizations of the key signaling pathways involved in their mechanism of action.
Data Presentation: Antiproliferative Activity of Benzimidazole Derivatives
The antiproliferative activity of benzimidazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following tables summarize the cytotoxic effects of various benzimidazole derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Compound 5a | A549 | Lung | 2.2 | MTT | [1] |
| Compound 1 | MFC | - | 25.72 ± 3.95 | MTT | [1] |
| Compound 2 | U87 | Glioblastoma | 45.2 ± 13.0 | MTT | [1] |
| Compound 3 | A549 | Lung | 28.29 | MTT | [1] |
| Compound 3 | HCT-116 | Colon | 28.29 | MTT | [1] |
| Compound 3 | MCF-7 | Breast | 28.29 | MTT | [1] |
| Compound 20a | OVCAR-3 | Ovarian | 10.34 - 14.88 | MTT | [1] |
| Compound 20c | OVCAR-3 | Ovarian | 10.34 - 14.88 | MTT | [1] |
| Compound 20d | OVCAR-3 | Ovarian | 10.34 - 14.88 | MTT | [1] |
| Flubendazole | U87 | Glioblastoma | < 0.26 | - | [2] |
| Mebendazole | U87 | Glioblastoma | < 0.26 | - | [2] |
| Fenbendazole | U87 | Glioblastoma | < 0.26 | - | [2] |
| Compound 5 | MCF-7 | Breast | 17.8 ± 0.24 | MTT | [3] |
| Compound 5 | DU-145 | Prostate | 10.2 ± 1.4 | MTT | [3] |
| Compound 5 | H69AR | Lung | 49.9 ± 0.22 | MTT | [3] |
| Compound 8m | SW480 | Colon | 6.77 | - | [4] |
| Compound 8m | HCT116 | Colon | 3.33 | - | [4] |
| Compound 8b | MDA-MB-231 | Breast | 12.71 | MTT | [5] |
| C1 | T98G, PC3, MCF-7, H69AR | Glioblastoma, Prostate, Breast, Lung | < 50 µg/mL | MTT | [2][6] |
| D1 | T98G, PC3, MCF-7, H69AR | Glioblastoma, Prostate, Breast, Lung | < 50 µg/mL | MTT | [2][6] |
| Compound 7 | A549 | Lung | 36.6 ± 1.8 | WST-1 | [7] |
| Compound 13 | A549 | Lung | 24.4 ± 2.6 | WST-1 | [7] |
Table 2: Growth Inhibition (GI50) of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line Subpanel | GI50 (µM) | Reference |
| Compound 4c | Leukemia | - | [8] |
| Compound 4 | Four cancer cell lines | 1.20 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antiproliferative activity of benzimidazole compounds are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
Materials:
-
Benzimidazole compound of interest
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13]
Materials:
-
Benzimidazole compound of interest
-
Adherent cancer cell line(s)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[14]
-
Compound Treatment: Treat cells with various concentrations of the benzimidazole compound and incubate for the desired period.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[14][15]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[14] Air dry the plates completely.[14]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[15] Place on a shaker for 5-10 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[14][15]
Colony Formation (Clonogenic) Assay
This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term proliferative potential.[17]
Materials:
-
Benzimidazole compound of interest
-
Cancer cell line(s)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Fixation solution (e.g., 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol)[17][18]
-
6-well plates or culture dishes
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.[18]
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the benzimidazole compound for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 1-3 weeks to allow for colony formation.[17][18]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water and air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.[18]
Cell Cycle Analysis by Flow Cytometry
This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Materials:
-
Benzimidazole compound of interest
-
Cancer cell line(s)
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[19][20]
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzimidazole compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[20]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. The fluorescence intensity of PI is proportional to the DNA content.[19]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for assessing the antiproliferative activity of benzimidazole compounds.
Signaling Pathways
Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.[2][5]
Caption: Benzimidazole-induced intrinsic and extrinsic apoptosis pathways.
Certain benzimidazole derivatives have been shown to inhibit key kinases in the EGFR/BRAF signaling pathway, which is often dysregulated in cancer.[8]
Caption: Inhibition of the EGFR/BRAF signaling pathway by benzimidazole compounds.
A significant mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nveo.org [nveo.org]
- 16. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 17. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
improving the yield and purity of 5-Amino-2-(trifluoromethyl)benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-2-(trifluoromethyl)benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are:
-
Catalytic Hydrogenation: This method involves the reduction of a nitro precursor, typically 5-nitro-2-(trifluoromethyl)benzimidazole, using a catalyst such as Palladium on carbon (Pd/C) in the presence of a hydrogen source. It is known for high yields and selectivity.
-
Condensation Reaction (Phillips-Ladenburg type): This approach involves the reaction of an o-phenylenediamine derivative with trifluoroacetic acid or its derivatives. This method is often used for the formation of the benzimidazole ring.
-
Solid-Phase Synthesis: This technique involves attaching the starting materials to a solid support (resin) and carrying out the synthesis in a stepwise manner. It can simplify purification and allow for the synthesis of multiple derivatives in parallel.
Q2: What are the critical parameters to control for optimizing the yield and purity?
A2: The following parameters are crucial for optimizing the synthesis of this compound:
-
Temperature: Temperature is a critical factor. For many benzimidazole syntheses, the optimal temperature range is between 60-80°C. Lower temperatures can lead to incomplete reactions, while higher temperatures may cause decomposition of the trifluoromethyl group.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are vital, especially in catalytic hydrogenation. Different catalysts can offer varying levels of activity and selectivity.
-
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and products.
-
Purity of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine derivative, can lead to the formation of side products and colored impurities, reducing both yield and purity.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of the o-phenylenediamine and trifluoroacetic acid derivatives. - Use freshly purified starting materials if they have been stored for a long time. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. A typical starting point is 60-80°C. - Monitor for potential decomposition at higher temperatures. |
| Incorrect Reaction Time | - Monitor the reaction progress using TLC to determine the optimal reaction time. - Insufficient time will lead to incomplete conversion, while excessive time can promote side reactions. |
| Inactive or Insufficient Catalyst (for Catalytic Hydrogenation) | - Increase the catalyst loading. - Ensure the catalyst is fresh and has not been deactivated. - Consider screening different catalysts (e.g., different percentages of Pd on carbon). |
| Inappropriate Solvent | - Perform a solvent screen to identify the most suitable solvent for your specific reaction conditions. Common solvents for benzimidazole synthesis include methanol, ethanol, and DMF. |
Issue 2: Product is Impure or Difficult to Purify
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | - Use high-purity starting materials. o-Phenylenediamines are prone to oxidation and can cause coloration. - Consider using the dihydrochloride salt of o-phenylenediamine to minimize colored impurities. - Purification by column chromatography or recrystallization may be necessary. |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of the reactants if necessary. |
| Formation of Side Products | - Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts. - Common side products can arise from incomplete cyclization or reactions involving impurities. |
| Product and Byproducts have Similar Polarity | - If purification by column chromatography is difficult, consider derivatizing the product to alter its polarity for easier separation. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | 85-95 | >95 | High yield and selectivity, clean reaction | Requires specialized hydrogenation equipment, catalyst can be expensive |
| Condensation Reaction | 70-85 | 90-98 | Scalable, good atom economy | May require harsh conditions (e.g., strong acids), potential for side reactions |
| Solid-Phase Synthesis | 65-85 | 80-95 | Simplified purification, suitable for library synthesis | Lower yield compared to solution-phase, requires specialized resins and linkers |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 5-Nitro-2-(trifluoromethyl)benzimidazole
-
Materials:
-
5-Nitro-2-(trifluoromethyl)benzimidazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas
-
Parr hydrogenator or similar hydrogenation apparatus
-
-
Procedure: a. In a pressure vessel, dissolve 5-Nitro-2-(trifluoromethyl)benzimidazole (1.0 eq) in methanol. b. Add 10% Pd/C catalyst (typically 5-10 mol%). c. Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. d. Pressurize the vessel with hydrogen gas (typically 3-4 atm). e. Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-6 hours. f. Monitor the reaction progress by TLC. g. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. h. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. i. Wash the Celite pad with methanol. j. Concentrate the filtrate under reduced pressure to obtain the crude product. k. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis via Condensation of 4-Amino-3-nitro-trifluorotoluene and Formic Acid (Illustrative)
Note: This is a representative protocol for the formation of a related benzimidazole and would be followed by reduction of the nitro group.
-
Materials:
-
4-Amino-3-nitro-trifluorotoluene
-
Formic acid (90%)
-
Sodium hydroxide (10% aqueous solution)
-
Decolorizing carbon
-
-
Procedure: a. In a round-bottom flask fitted with a reflux condenser, mix 4-Amino-3-nitro-trifluorotoluene (1.0 eq) with 90% formic acid. b. Heat the mixture to reflux (around 100°C) for 2-4 hours. c. Monitor the reaction by TLC. d. After cooling, slowly add 10% sodium hydroxide solution to the reaction mixture until it is alkaline, which will precipitate the crude product. e. Filter the crude product and wash with cold water. f. For purification, dissolve the crude product in boiling water, add decolorizing carbon, and heat for 15 minutes. g. Filter the hot solution and allow the filtrate to cool to precipitate the purified product. h. Filter the purified product, wash with cold water, and dry.
Protocol 3: General Solid-Phase Synthesis of Benzimidazoles
-
Materials:
-
Wang resin (or other suitable solid support)
-
Starting o-phenylenediamine derivative
-
Trifluoroacetic anhydride or other trifluoromethyl source
-
Coupling agents (e.g., DCC, HBTU)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/DCM)
-
-
Procedure: a. Resin Swelling: Swell the resin in a suitable solvent like DMF or DCM. b. Loading of the First Building Block: Attach the o-phenylenediamine derivative to the resin using a suitable linker and coupling chemistry. c. Washing: Thoroughly wash the resin to remove excess reagents. d. Cyclization: Treat the resin-bound intermediate with trifluoroacetic anhydride or another suitable reagent to effect the cyclization to the benzimidazole ring. e. Washing: Wash the resin to remove byproducts and excess reagents. f. Cleavage: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid in dichloromethane) to release the product from the solid support. g. Isolation: Filter the resin and collect the filtrate containing the product. h. Purification: Concentrate the filtrate and purify the product, typically by preparative HPLC.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
troubleshooting common side reactions in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzimidazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (a variation of the Weidenhagen reaction).[1] Modern approaches often employ catalysts and techniques like microwave-assisted synthesis to enhance efficiency and yield.[1][2]
Q2: I am getting a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reagent Quality: The purity of the starting materials, particularly o-phenylenediamine which is susceptible to air oxidation, is crucial. Impurities can lead to side reactions and the formation of colored byproducts.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.[3]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal loading.[4]
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.[3]
Q3: I am observing the formation of a significant amount of 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the 2-substituted product?
A3: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes. To enhance selectivity for the 2-substituted product:
-
Control Stoichiometry: Using a 1:1 molar ratio of o-phenylenediamine to aldehyde is a typical starting point.[3] In some cases, a slight excess of the diamine may favor the mono-condensation product.[5]
-
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in the absence of a catalyst like Er(OTf)₃, the formation of the mono-condensation product is often favored.[5]
-
Reaction Conditions: Adjusting the reaction temperature can also control selectivity. Lower temperatures may favor the formation of the desired 2-substituted product.[5]
Troubleshooting Guide
Issue: Low Product Yield
A systematic approach to troubleshooting low yields involves evaluating reagent quality, reaction conditions, and catalyst performance.
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Issue: Formation of Multiple Products / Low Selectivity
The formation of multiple products, particularly the 1,2-disubstituted benzimidazole alongside the desired 2-substituted product, is a common selectivity issue.
Caption: Relationship between reactants and products with influencing factors.
Quantitative Data on Benzimidazole Synthesis
The choice of synthetic method and conditions can significantly impact the yield and reaction time.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Conventional | o-Phenylenediamine + Benzoic Acid | Polyphosphoric Acid | 2-15 hours | <50 | [2] |
| Microwave | o-Phenylenediamine + Aromatic Carboxylic Acid | Ethyl Acetate / Water | 1.5-4 min | 80-95 | [2][6] |
| Conventional | o-Phenylenediamine + Aldehyde | Reflux | 4-6 hours | Moderate | |
| Microwave | o-Phenylenediamine + Aldehyde | Er(OTf)₃ (1 mol%), solvent-free | 5-15 min | >96 |
Table 2: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | - | Ethanol | Reflux | 16 hours | 60 | [7] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp | 4 hours | 92 | [7] |
| NH₄Cl | 4 mmol | CHCl₃ | Room Temp | 4 hours | 40 | [8] |
| Er(OTf)₃ | 10 mol% | Water | 1 | 5 min | 35 (1a) + 50 (1b) | [5] |
| Nano-Fe₂O₃ | 10 mol% | Water | - | - | High | [9] |
Note: (1a) refers to the 2-substituted product, and (1b) refers to the 1,2-disubstituted product.
Table 3: Influence of Solvent on Yield
| Catalyst | Solvent | Yield (%) | Reference |
| Cobalt (II) acetylacetone | Methanol | 97 | [10] |
| Cobalt (II) acetylacetone | Ethanol | High | [10] |
| - | Acetonitrile | - | [10] |
| - | Tetrahydrofuran | - | [10] |
Experimental Protocols
General Reaction Pathway
The synthesis of benzimidazoles generally proceeds through the condensation of an o-phenylenediamine with a carbonyl compound, followed by cyclization and aromatization.
Caption: General reaction pathway for benzimidazole synthesis.
Protocol 1: Phillips-Ladenburg Synthesis (from Carboxylic Acid)
This protocol describes a conventional synthesis using a carboxylic acid.[1]
-
Reaction Setup: In a round-bottomed flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.
-
Isolation: Stir the mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water).[1]
Protocol 2: Weidenhagen-type Synthesis (from Aldehyde)
This protocol is a representative example of a synthesis from an aldehyde.[1]
-
Reaction Setup: Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottomed flask.
-
Reagent Addition: Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, or Na₂S₂O₅).
-
Reaction: Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization.
Protocol 3: Microwave-Assisted Synthesis
This method significantly reduces reaction times.[1][11]
-
Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst. This can be performed with a minimal amount of a high-boiling point solvent or under solvent-free conditions.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
Cooling: After irradiation, cool the vessel to room temperature.
-
Work-up and Purification: Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration) and purify by recrystallization.
Protocol 4: Purification by Recrystallization
Recrystallization is a common method for purifying the crude benzimidazole product.[12][13]
-
Solvent Selection: Choose a suitable solvent in which the benzimidazole is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 5-Amino-2-(trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Amino-2-(trifluoromethyl)benzimidazole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My compound is streaking or showing a "tailing" spot on the silica gel TLC plate. What is the cause and how can I fix it?
A1: Tailing is a common issue when purifying compounds with basic functional groups, such as the amino group on this compound, using silica gel. The acidic nature of the silica gel can lead to strong, sometimes irreversible, adsorption of the basic compound, causing it to streak rather than move as a compact spot.
Troubleshooting Steps:
-
Mobile Phase Modification: To mitigate this interaction, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your amino compound.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a component of the mobile phase, often in a dichloromethane/methanol system.
-
-
Alternative Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18).
Q2: I am having difficulty with the recrystallization of my compound. It is "oiling out" or crashing out as an amorphous solid. What should I do?
A2: "Oiling out" occurs when the compound comes out of the solution above its melting point, forming a liquid layer instead of crystals. The formation of an amorphous solid is often due to rapid cooling or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.
-
Solvent System Optimization: The choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures) to find the best one.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), then allow it to cool slowly.
Q3: After column chromatography, my fractions are still impure. How can I improve the separation?
A3: Co-elution of impurities is a common challenge. Improving separation requires optimizing the chromatography conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to test various solvent systems and ratios to find the one that provides the best separation between your product and the impurities. Aim for an Rf value of approximately 0.2-0.4 for your target compound.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase to 30%.[1]
-
-
Column Packing and Dimensions:
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
A longer, narrower column will generally provide better separation than a short, wide column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
For better separation, consider "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Quantitative Data on Purification
While specific yield and purity data for every purification scenario will vary depending on the quality of the crude material, the following table provides representative data for the purification of benzimidazole derivatives using column chromatography, as found in the literature.
| Compound Class | Purification Method | Eluent System | Yield | Purity | Reference |
| Trifluoromethyl Benzimidazole Derivative | Silica Gel Column Chromatography | Hexane/Ethyl Acetate (gradient) | 58.3% | Not Specified | [2] |
| Amino-iodobenzonitrile (precursor) | Silica Gel Column Chromatography | Hexane/Ethyl Acetate (10-30% gradient) | 93% | ≥95% | [1] |
| Amino-hydroxybenzonitrile (precursor) | Silica Gel Column Chromatography | Dichloromethane/Methanol (1-5% gradient) | 34% | ≥95% | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1] For this compound, a gradient of 10% to 40% ethyl acetate in hexane is a reasonable system to test. If tailing is observed, add 0.1% triethylamine to the mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel.
-
Alternatively, perform a dry loading as described in the troubleshooting section.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, starting with the low polarity solvent system and gradually increasing the polarity.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Various analytical grade solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in different solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Benzimidazoles
Welcome to the technical support center for the optimization of reaction conditions for the trifluoromethylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is low or there is no reaction. What are the common causes and solutions?
Answer: Low or no yield in the trifluoromethylation of benzimidazoles can stem from several factors related to the reagents, catalyst, solvent, or reaction conditions.
-
Reagent Quality and Activity:
-
Trifluoromethylating Reagent: The stability and activity of trifluoromethylating reagents are crucial. For instance, Togni's reagent and Umemoto's reagents are sensitive to moisture.[1][2] Ensure you are using a fresh or properly stored reagent. For gas-based reagents like trifluoroiodomethane (CF₃I), ensure accurate delivery to the reaction mixture.[3][4]
-
Oxidant/Initiator: In radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois reagent), the choice and amount of oxidant (e.g., t-butyl hydroperoxide) are critical for efficient radical generation.[5][6]
-
-
Catalyst Inactivity:
-
Photocatalyst: For photoredox catalysis, the photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂) can degrade upon prolonged exposure to light or air.[7][8] Ensure the catalyst is properly stored and handled. Catalyst loading is also a key parameter to optimize.[7]
-
Copper Catalysts: In copper-mediated reactions, the oxidation state and ligands on the copper catalyst can significantly influence the reaction outcome.[2]
-
-
Solvent Effects:
-
Reaction Temperature:
-
While many modern methods operate at room temperature, some reactions may require heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.
-
Question 2: I am observing poor regioselectivity in the trifluoromethylation of my benzimidazole. How can I improve it?
Answer: Regioselectivity is a common challenge in the functionalization of heterocycles like benzimidazoles.
-
Directing Groups: The presence and nature of substituents on the benzimidazole ring can direct the trifluoromethylation to a specific position. Electron-donating groups on the N-protecting group of benzimidazole have been shown to favor higher reactivity.[7]
-
Reaction Mechanism: The regioselectivity can be highly dependent on the reaction mechanism. For instance, photoredox-catalyzed C-H trifluoromethylation of benzimidazoles with Togni's reagent has been shown to selectively occur at the C4 position.[7][9] Radical trifluoromethylation may exhibit different regioselectivity.
-
Steric Hindrance: Bulky substituents on the benzimidazole core can sterically hinder the approach of the trifluoromethylating agent to certain positions, thereby influencing the regioselectivity.
Question 3: I am observing decomposition of my starting material or product. What can be done to minimize this?
Answer: Decomposition can be a significant issue, especially with sensitive substrates or products.
-
Milder Reaction Conditions: Many modern trifluoromethylation methods operate under mild conditions, such as visible light photoredox catalysis at room temperature, which can help to prevent decomposition.[4][7]
-
Reaction Time: Prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Exclusion of Air and Moisture: Many trifluoromethylation reactions are sensitive to air and moisture.[1] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the degradation of reagents and catalysts.
Question 4: How do I choose the right trifluoromethylating reagent for my benzimidazole substrate?
Answer: The choice of reagent depends on the desired reactivity, functional group tolerance, and scalability.
-
Electrophilic Trifluoromethylating Reagents (e.g., Togni's, Umemoto's reagents): These are suitable for a wide range of substrates and are often used in photoredox catalysis.[2][7]
-
Radical Trifluoromethylating Reagents (e.g., Langlois reagent, CF₃I, CF₃SO₂Cl): These are effective for radical C-H functionalization and can be initiated by oxidants or photoredox catalysts.[3][5][6]
-
Nucleophilic Trifluoromethylating Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): These are typically used for the trifluoromethylation of carbonyl compounds and are less common for the direct C-H trifluoromethylation of heterocycles.[1][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Photocatalytic C-H Trifluoromethylation of N-Methylbenzimidazole
| Entry | Photocatalyst (mol%) | CF₃ Source | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | fac-Ir(ppy)₃ (1) | Togni's Reagent | Li₂CO₃ (1.5) | MeCN | 25 | 85[7] |
| 2 | Ru(bpy)₃Cl₂ (2) | Togni's Reagent | K₂CO₃ (2) | DMF | 25 | 72 |
| 3 | fac-Ir(ppy)₃ (1) | Umemoto's Reagent | Cs₂CO₃ (1.5) | DCM | 25 | 65 |
| 4 | fac-Ir(ppy)₃ (0.5) | Togni's Reagent | Li₂CO₃ (1.5) | MeCN | 25 | 78[7] |
| 5 | fac-Ir(ppy)₃ (1) | Togni's Reagent | None | MeCN | 25 | <10 |
| 6 | fac-Ir(ppy)₃ (1) | Togni's Reagent | Li₂CO₃ (1.5) | Toluene | 25 | 45 |
Table 2: Comparison of Different Trifluoromethylating Reagents for Benzimidazole
| Entry | Benzimidazole Substrate | Trifluoromethylating Reagent | Catalyst/Initiator | Solvent | Yield (%) | Reference |
| 1 | N-Methylbenzimidazole | Togni's Reagent | fac-Ir(ppy)₃ | MeCN | 85 | [7] |
| 2 | N-Phenylbenzimidazole | CF₃SO₂Na | t-BuOOH | H₂O/TPGS-750-M | 75 | [6] |
| 3 | 1-(pent-4-en-1-yl)-1H-benzimidazole | CF₃Br | fac-Ir(ppy)₃ | NMP | 70 | [10] |
| 4 | N-Acetylbenzimidazole | TMSCF₃ | TBAF | THF | 60 | [1] |
Experimental Protocols
Protocol 1: Photocatalytic C-H Trifluoromethylation of N-Methylbenzimidazole using Togni's Reagent
This protocol is adapted from the work of Yang, Xia, and co-workers.[7]
-
To an oven-dried Schlenk tube, add N-methylbenzimidazole (0.2 mmol, 1.0 equiv.), Togni's reagent (0.3 mmol, 1.5 equiv.), fac-Ir(ppy)₃ (0.002 mmol, 1 mol%), and Li₂CO₃ (0.3 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (5 W) for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C4-trifluoromethylated benzimidazole.
Protocol 2: Radical C-H Trifluoromethylation of Benzimidazole using Langlois Reagent
This protocol is based on the method developed by Baran and co-workers.[5]
-
To a round-bottom flask, add the benzimidazole substrate (1.0 equiv.).
-
Add sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv.).
-
Add a mixture of water and dichloromethane (1:1).
-
Add tert-butyl hydroperoxide (5.0 equiv., 70% in water) dropwise at room temperature.
-
Stir the reaction vigorously at 23 °C for 3-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated benzimidazole.
Mandatory Visualization
Caption: General experimental workflow for the trifluoromethylation of benzimidazoles.
Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. pnas.org [pnas.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 9. Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Amino-2-(trifluoromethyl)benzimidazole. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to empower you with the foundational knowledge and experimental protocols necessary to ensure the successful use of this versatile molecule in your research and development endeavors.
Part 1: Understanding the Solubility Profile of this compound
Q1: Why is dissolving this compound often challenging?
The solubility behavior of this compound is complex due to the interplay of three distinct structural features within the molecule: the aromatic benzimidazole core, the polar amino (-NH2) group, and the lipophilic trifluoromethyl (-CF3) group.
-
Benzimidazole Core: The planar, heterocyclic benzimidazole ring system can engage in intermolecular π-π stacking. In the solid state, these interactions, along with hydrogen bonding between the imidazole N-H and nitrogen atoms of adjacent molecules, contribute to a stable crystal lattice. A high lattice energy means that a significant amount of energy is required from the solvent to break these interactions, which can lead to poor solubility.
-
Amino Group (-NH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This enhances solubility in polar, protic solvents (like alcohols) that can participate in hydrogen bonding. Furthermore, the amino group is basic, allowing for protonation in acidic conditions to form a more soluble salt.
-
Trifluoromethyl Group (-CF3): The -CF3 group is strongly electron-withdrawing and highly lipophilic (hydrophobic). The presence of this group increases the molecule's affinity for less polar or non-polar organic solvents. However, it can also reduce solubility in polar solvents like water.
The challenge arises from these competing characteristics. A solvent that is ideal for one part of the molecule may be unsuitable for another, resulting in overall limited solubility in many common single-solvent systems.
Caption: Molecular features of this compound governing its solubility.
Q2: What is the expected solubility of this compound in common organic solvents?
Disclaimer: This table presents predicted solubility and should be used as a starting point. Experimental verification is essential.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates the N-H and amino groups. Often a good choice for creating concentrated stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a strong hydrogen bond acceptor and can disrupt the crystal lattice. |
| Methanol / Ethanol | Polar Protic | Medium | Capable of hydrogen bonding with the amino and imidazole groups. Solubility may be limited by the lipophilic -CF3 group. |
| Acetonitrile | Polar Aprotic | Low to Medium | Less polar than DMSO/DMF, may have some success but likely not for high concentrations. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Moderately polar, may struggle to overcome the strong intermolecular forces of the solute. |
| Ethyl Acetate | Moderately Polar | Low | Unlikely to effectively solvate both the polar and non-polar ends of the molecule. |
| Dichloromethane (DCM) | Non-polar | Very Low | While it may interact with the -CF3 group, it is a poor solvent for the polar, hydrogen-bonding parts of the molecule. |
| Toluene / Hexane | Non-polar | Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the compound's crystal lattice energy.[5] |
Part 2: Troubleshooting Guide for Solubility Enhancement
This section provides a systematic workflow for addressing solubility issues. Start with the simplest methods and proceed to more advanced techniques as needed.
Caption: A systematic workflow for troubleshooting solubility issues.
Q3: I am having trouble dissolving the compound. What is the first step?
The first step is a systematic, small-scale solvent screening to experimentally validate the predicted solubilities and identify the most promising solvent or solvent class.
Experimental Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To quickly determine the most effective solvent class for this compound.
Materials:
-
This compound
-
A selection of solvents from the table above (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)
-
Small glass vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Aliquot approximately 1-2 mg of the compound into separate, labeled vials for each solvent to be tested.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a light source. Note if the compound is fully dissolved, partially dissolved, or remains insoluble.
-
Incremental Addition: If the compound is not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps.
-
Record Results: Document your observations for each solvent, classifying them as "soluble," "partially soluble," or "insoluble" at the tested concentration.
-
Repeat: Perform the same procedure for all selected solvents.
Interpretation: This test will quickly identify the most promising solvents (likely polar aprotic like DMSO or DMF) to pursue for creating stock solutions or for use in co-solvent systems.
Q4: My compound has low solubility in my desired single solvent. What should I try next?
If a single solvent does not provide adequate solubility, a co-solvent system is the next logical step. Co-solvents work by creating a mixture with polarity intermediate between the two individual solvents, which can better accommodate the different structural motifs of the solute.[6]
Experimental Protocol 2: Developing a Co-Solvent System
Objective: To find a miscible co-solvent mixture that effectively dissolves this compound.
Scenario: You need to dissolve the compound in a predominantly alcoholic solution for an experiment, but its solubility in pure methanol is insufficient.
Materials:
-
This compound
-
Primary solvent (e.g., Methanol)
-
Co-solvent (e.g., DMSO - a strong solvent for the compound)
-
Glass vials, vortex mixer
Procedure:
-
Initial Dissolution: Weigh the desired amount of the compound into a vial.
-
Add Co-solvent: Add the smallest possible volume of the strong solvent (DMSO) to the vial to create a concentrated slurry or to fully dissolve the compound. For example, start with 1 part DMSO.
-
Titrate with Primary Solvent: While vortexing or stirring, slowly add the primary solvent (Methanol) to the DMSO mixture. Add it incrementally (e.g., in 1-2 part increments).
-
Observe for Precipitation: After each addition, check for any signs of precipitation. If the solution remains clear, continue adding the primary solvent.
-
Determine the Ratio: Continue this process until you reach your target final volume or until precipitation occurs. The ratio of DMSO to Methanol just before precipitation is your optimal co-solvent ratio for that concentration.
-
Vehicle Control: It is critical to prepare a "vehicle control" (the final co-solvent mixture without the compound) to test in your downstream experiments to ensure the solvent mixture itself does not cause any artifacts.
Q5: Can I use temperature to increase solubility?
Yes, for most compounds, solubility increases with temperature. Heating can provide the necessary energy to overcome the crystal lattice forces. However, this must be done with caution.
Experimental Protocol 3: Solubility Enhancement with Temperature
Objective: To use heat to aid in the dissolution of the compound.
Procedure:
-
Prepare Slurry: Create a slurry of the compound in the desired solvent or co-solvent system at room temperature.
-
Gentle Warming: Place the vial in a heated water bath or on a stir plate with gentle heating (e.g., start at 40-50°C).
-
Agitation: Continuously stir or intermittently vortex the mixture while heating.
-
Observe Dissolution: Monitor the mixture until the solid is fully dissolved.
-
Cooling and Observation (Crucial Step): Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. Crucially, observe if the compound remains in solution or if it precipitates out.
Causality and Trustworthiness:
-
Supersaturation Risk: If the compound precipitates upon cooling, you have created a supersaturated solution. This is unstable and not suitable for most applications, as minor disturbances can cause the compound to crash out.
-
Stability Check: A truly successful heat-assisted dissolution means the compound remains dissolved after cooling back to ambient temperature.
-
Compound Degradation: Be aware of the compound's thermal stability. Prolonged exposure to high temperatures can cause degradation. The melting point of this compound is 185-189 °C, so moderate heating should be safe, but it's always best practice to use the lowest effective temperature.
Q6: How can I use pH to my advantage for solubilization?
The amino group on the benzimidazole ring is basic and can be protonated under acidic conditions to form an ammonium salt. This salt will have significantly higher polarity and, consequently, much greater solubility in polar solvents, especially water or aqueous-buffered organic mixtures.
Experimental Protocol 4: pH Modification and Salt Formation
Objective: To increase solubility in a polar protic solvent by forming the corresponding salt in situ.
Materials:
-
This compound
-
Solvent (e.g., Methanol, or a Water/Methanol mixture)
-
Acidic solution (e.g., 1M HCl in a compatible solvent)
-
pH indicator strips or a pH meter (for aqueous mixtures)
-
Stir plate and stir bar
Procedure:
-
Create a Suspension: Add the compound to your chosen solvent to create a suspension.
-
Add Acid Dropwise: While stirring, add the acidic solution drop by drop.
-
Monitor Dissolution: Continue adding the acid and observe the suspension. As the basic amino group is protonated to form the soluble salt, the solid should begin to dissolve.
-
Check pH (if aqueous): If using an aqueous mixture, monitor the pH to ensure it is acidic (e.g., pH 2-4).
-
Final Observation: A clear solution indicates the successful formation of the soluble salt.
Self-Validation: This method is self-validating. The visual transition from a cloudy suspension to a clear solution upon acidification provides direct evidence of successful salt formation and solubilization. This is a common and powerful technique for amine-containing compounds.[3]
Part 3: Frequently Asked Questions (FAQs)
Q7: What is the best "universal" solvent for making a concentrated stock solution? For creating a high-concentration stock solution for long-term storage, DMSO is typically the best choice. Its strong solvating power is likely to dissolve the compound at concentrations of several millimolar or higher. Store stock solutions at -20°C or -80°C to maximize stability.
Q8: How does the trifluoromethyl (-CF3) group specifically impact solubility? The -CF3 group is highly lipophilic and electron-withdrawing. Its primary impact is to increase the compound's affinity for non-polar environments and decrease its solubility in highly polar solvents like water. While it can enhance properties like membrane permeability in biological assays, it often exacerbates solubility challenges in aqueous media.[7]
Q9: My compound dissolved with heating, but then precipitated when I added it to my experimental media. What happened? This is a classic case of creating a supersaturated solution. The higher temperature allowed more compound to dissolve than is stable at room temperature. When you introduced this warm, concentrated solution to the larger volume of room-temperature media, the temperature dropped, the solubility limit was exceeded, and the excess compound crashed out of solution. To avoid this, ensure your final concentration in the experimental media is below the compound's solubility limit at that temperature. Using a co-solvent approach (Protocol 2) is often more reliable than relying solely on heat.
Q10: What safety precautions must I take when handling this compound? this compound should be handled with care. According to safety data sheets, it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Technical Support Center: 5-Amino-2-(trifluoromethyl)benzimidazole Stability Testing and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of 5-Amino-2-(trifluoromethyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively published, based on the chemistry of the benzimidazole core and related compounds, the primary degradation pathways are expected to be photodegradation, oxidation, and hydrolysis.[1][2] Benzimidazole compounds are often susceptible to degradation when exposed to light, oxidative conditions, and extremes of pH.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[1] Specifically, storage at 2-8°C is recommended, protected from light.[1] It is crucial to keep the container tightly sealed to prevent moisture uptake.
Q3: Which analytical techniques are most suitable for stability and degradation analysis of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of benzimidazole derivatives.[3] For the identification and structural elucidation of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable.[4]
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation or stress study is a critical component of drug development that involves subjecting the compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[5] This study helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method that can resolve the parent drug from its degradation products.[5]
Q5: How much degradation is typically aimed for in a forced degradation study?
A5: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[4] Over-stressing the compound can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
a. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw aliquots at various time intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
Keep a control sample in the dark.
-
Analyze the samples at appropriate time points.
-
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method (Recommended Starting Point)
This method is a general starting point for developing a validated stability-indicating assay. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | Start with 80% A / 20% B, ramp to 20% A / 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
Disclaimer: The following data is illustrative for a representative benzimidazole derivative and is intended to serve as an example. Specific quantitative data for this compound is not publicly available.
Table 1: Illustrative Forced Degradation Data for a Benzimidazole Derivative
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 | |
| 24 | 85.2 | 14.8 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 8 | 90.1 | 9.9 | |
| 24 | 81.3 | 18.7 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 8 | 95.8 | 4.2 | |
| 24 | 89.6 | 10.4 | |
| Thermal at 80°C | 0 | 100.0 | 0.0 |
| 24 | 98.7 | 1.3 | |
| 48 | 97.1 | 2.9 | |
| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 |
| 24 | 88.4 | 11.6 |
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Peak Tailing
-
Possible Cause: Secondary interactions with the column stationary phase.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Add a competitor to the mobile phase (e.g., a small amount of triethylamine for basic compounds).
-
Ensure the column is not degraded; if it is old, replace it.
-
Issue 2: Ghost Peaks (Spurious Peaks)
-
Possible Cause: Contamination in the mobile phase, injection system, or carryover from a previous injection.
-
Troubleshooting Steps:
-
Run a blank gradient (without injection) to see if the peaks persist.
-
If peaks are present in the blank, prepare fresh mobile phase using high-purity solvents.
-
If peaks are not in the blank, clean the injector and sample loop.
-
Incorporate a needle wash step in your autosampler method.
-
Issue 3: Drifting Baseline
-
Possible Cause: Column temperature fluctuations, non-equilibrated column, or mobile phase composition changing.
-
Troubleshooting Steps:
-
Use a column oven to maintain a constant temperature.
-
Ensure the column is fully equilibrated with the mobile phase before starting a run.
-
If using a gradient, ensure the pump's mixing performance is adequate. Premixing the mobile phase can sometimes help.
-
Caption: A logical approach to HPLC troubleshooting.
References
- 1. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 2-substituted benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-substituted benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions.
Issue 1: Low Yield or Incomplete Conversion
Low yields are a frequent challenge in benzimidazole synthesis and can stem from several factors related to reagents and reaction conditions.[1] A systematic evaluation of your experimental setup can help identify and resolve the underlying cause.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1][2] It is advisable to purify starting materials if their purity is questionable. For instance, o-phenylenediamine can be prone to oxidation, leading to colored impurities.[3] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical. Some reactions that show poor yields at room temperature can be significantly improved by heating.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3] |
| Inefficient or Inactive Catalyst | The absence of a catalyst or the use of a suboptimal one can lead to low conversion rates.[2] Ensure the catalyst is active and from a reliable source. It may be necessary to screen different catalysts and optimize the catalyst loading.[2][3] |
| Incorrect Stoichiometry | The molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid should be optimized. While a 1:1 ratio is common, a slight excess of one reactant may be beneficial in certain cases.[2][3] |
Issue 2: Formation of Multiple Products and Side Reactions
The formation of side products can complicate purification and reduce the yield of the desired 2-substituted benzimidazole.
| Side Product/Reaction | Potential Cause | Recommended Solution |
| 1,2-Disubstituted Benzimidazoles | This common side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[3] | Carefully control the stoichiometry, aiming for a 1:1 ratio or a slight excess of o-phenylenediamine.[3] The choice of solvent can also influence selectivity; non-polar solvents like toluene may favor the formation of the 2-substituted product.[3] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize to the benzimidazole under the given reaction conditions.[3] | Adjusting the reaction temperature can promote cyclization. Higher temperatures often favor the formation of the final benzimidazole product.[2] |
| N-Alkylation | The presence of alkylating agents, either intentionally added or formed in situ, can lead to alkylation of the benzimidazole nitrogen.[3] | Scrutinize the reaction components for any potential alkylating agents. If unavoidable, consider protecting the benzimidazole nitrogen. |
| Oxidation of Starting Material | o-Phenylenediamine is susceptible to oxidation, which can result in the formation of colored impurities.[3] | Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of o-phenylenediamine.[3] |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the physical properties of the product and the presence of persistent impurities.
| Purification Challenge | Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired product and byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[3] | Utilize acid-base extraction. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution from an organic solvent, leaving non-basic impurities behind. Neutralizing the aqueous layer will then precipitate the purified product.[3] |
| Poor Crystallization | The product may be an oil or may not crystallize easily, hindering purification by recrystallization.[3] | If direct crystallization is difficult, consider converting the benzimidazole to a salt (e.g., hydrochloride) which may have better crystallization properties. The free base can be regenerated after purification. |
| Presence of Colored Impurities | Oxidation of starting materials can lead to highly colored impurities that are difficult to remove.[3] | Treatment with activated charcoal during recrystallization can help adsorb colored impurities. In some cases, using o-phenylenediamine dihydrochloride as the starting material can reduce the formation of colored impurities.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (often called the Phillips-Ladenburg reaction) or with an aldehyde (a variation of the Weidenhagen reaction).[2][5]
Q2: How can I monitor the progress of my benzimidazole synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] It allows you to observe the consumption of starting materials and the formation of the product over time.
Q3: What is the role of a catalyst in benzimidazole synthesis?
A3: Catalysts are often crucial for achieving high yields and reasonable reaction times. They can range from simple acids to various metal catalysts.[3] The choice of catalyst can also influence the selectivity of the reaction, helping to minimize the formation of side products.[2]
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent can significantly impact the reaction's success. Factors to consider include the solubility of the reactants and the catalyst, and the reaction temperature. Solvents can also influence the selectivity between the desired 2-substituted product and side products like 1,2-disubstituted benzimidazoles.[3] It is often beneficial to perform a solvent screen to identify the optimal medium for a specific reaction.[5]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2-substituted benzimidazoles.
Protocol 1: Synthesis using Ammonium Chloride as a Catalyst [2][5]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC (typically complete within 4 hours).
-
Once the reaction is complete, pour the mixture into crushed ice and let it stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃ [2]
-
In a microwave reactor vessel, combine the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 3: Heterogeneous Catalysis using MgO@DFNS [5]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Troubleshooting workflow for minimizing impurities.
Caption: General reaction pathway and side reactions.
References
Technical Support Center: Regioselective Functionalization of 5-Amino-2-(trifluoromethyl)benzimidazole
Welcome to the technical support center for the synthesis and functionalization of 5-Amino-2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights gleaned from extensive experience in heterocyclic chemistry.
The this compound core is a privileged structure in modern drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-donating amino group, make it a fascinating but challenging substrate. The presence of multiple reactive sites—two non-equivalent imidazole nitrogens (N1, N3), a primary aromatic amine (C5-NH2), and three distinct aromatic C-H bonds (C4, C6, C7)—creates a complex landscape for regioselectivity.
This guide is structured to address the most common challenges encountered during the functionalization of this molecule in a practical, question-and-answer format.
Core Challenges: A Reactivity Overview
The primary difficulty in working with this compound lies in controlling which part of the molecule reacts. The inherent reactivity of the nucleophilic sites often leads to mixtures of products, complicating synthesis and purification. Understanding the interplay of steric and electronic effects is paramount.
Caption: Competing reactive sites on the this compound scaffold.
Part 1: Troubleshooting N-Functionalization
The tautomeric nature of the benzimidazole N-H protons presents the first major hurdle. Deprotonation generates an ambident nucleophile, and reactions with electrophiles can yield both N1 and N3 substituted products.
FAQ 1: My N-alkylation reaction is yielding a mixture of N1 and N3 isomers. How can I achieve N1 selectivity?
Probable Cause: The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, the nature of the base, and the solvent system. The bulky 2-(trifluoromethyl) group sterically disfavors substitution at the adjacent N3 position, making N1 the electronically and sterically preferred site. However, suboptimal reaction conditions can erode this selectivity.
Solution & Technical Insights: To maximize N1 selectivity, the strategy is to enhance the steric bias and control the reaction kinetics.
-
Choice of Base and Solvent: Strong, non-nucleophilic bases are preferred. Using potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO is a standard approach.[3] Cesium carbonate is particularly effective as the large cesium cation can coordinate with the benzimidazole anion, further directing the electrophile to the less hindered N1 position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable N1 product.
-
Nature of the Electrophile: Using bulkier alkylating agents will naturally increase the steric preference for the N1 position.
Troubleshooting Table: N1-Alkylation Conditions
| Parameter | Poor Selectivity Condition | Recommended N1-Selective Condition | Rationale |
|---|---|---|---|
| Base | NaH in THF | Cs₂CO₃ in DMF | The larger Cs⁺ cation enhances steric direction towards N1. |
| Solvent | Protic (e.g., Ethanol) | Aprotic Polar (e.g., DMF, NMP) | Aprotic solvents better solvate the cation, leaving the anion more reactive and sensitive to sterics.[4] |
| Temperature | >100 °C | 25 °C to 80 °C | Lower temperatures favor the thermodynamically controlled product. |
| Electrophile | Methyl Iodide | Benzyl Bromide, Isopropyl Bromide | Increased steric bulk on the electrophile amplifies the preference for the less hindered N1 site. |
FAQ 2: I need to perform an N-arylation. What catalytic system provides the best regioselectivity?
Probable Cause: N-arylation typically requires a transition metal catalyst, most commonly copper or palladium.[4][5] Without a well-chosen ligand and base system, these reactions can suffer from low yields, side reactions (such as C-H arylation), or poor N1/N3 selectivity.
Solution & Technical Insights: Copper-catalyzed Ullmann-type couplings are highly effective for the N-arylation of benzimidazoles.[4] The choice of ligand is critical for catalyst stability and turnover.
-
Recommended System: A copper(I) source like Cu₂O or CuI with a phenanthroline-based ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) is a robust catalytic system.[4] The use of Cs₂CO₃ as the base and a high-boiling polar aprotic solvent like DMSO or NMP is often optimal.[4]
-
Palladium-Catalyzed Alternative: While often used for C-H arylation, palladium catalysts can be tuned for N-arylation. However, this often requires prior protection of the C5-amino group to prevent competitive C-N coupling at that site.
Part 2: Chemoselectivity at the C5-Amino Group
The C5-amino group is a potent nucleophile and can readily react with electrophiles intended for the imidazole nitrogens. Controlling chemoselectivity is therefore essential.
FAQ 3: I'm attempting an N1-alkylation, but I'm getting significant side-product formation at the C5-amino group.
Probable Cause: The C5-amino group's nucleophilicity is competitive with that of the deprotonated imidazole nitrogen. Under neutral or weakly basic conditions, direct alkylation of the amino group can occur.
Solution & Technical Insights: The key is to exploit the difference in pKa. The imidazole N-H is more acidic than the amino N-H.
-
Use a Strong Base: By using a strong base like KOH or Cs₂CO₃, you selectively deprotonate the imidazole N-H, making it a far superior nucleophile than the neutral C5-amino group. This ensures the reaction proceeds preferentially at the desired nitrogen.
-
Protecting Group Strategy: For sensitive electrophiles or when absolute chemoselectivity is required, protecting the C5-amino group is the most reliable strategy.[6][7] A simple acetylation to form the amide is often sufficient.[5] The acetyl group is electron-withdrawing, drastically reducing the nucleophilicity of the amino nitrogen and can be removed later under acidic or basic conditions.
FAQ 4: How can I selectively acylate the C5-amino group without affecting the imidazole N-H?
Probable Cause: Acylating agents like acyl chlorides or anhydrides are highly reactive and can acylate both the C5-amino group and the imidazole nitrogens, leading to di- or tri-acylated products.
Solution & Technical Insights: This is a classic chemoselectivity challenge that can be solved by controlling the reaction conditions or by using specialized acylating agents.
-
Condition Control: Performing the reaction at low temperatures (e.g., 0 °C) in the presence of a mild, non-nucleophilic base like triethylamine (Et₃N) or pyridine can favor acylation at the more nucleophilic C5-amino group. The imidazole N-H is less nucleophilic in its neutral state.
-
Selective Acylating Reagents: Certain acyl transfer reagents have been developed for high chemoselectivity towards primary amines over other nucleophiles.[8][9] For example, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have shown exceptional selectivity for acylating primary amines in the presence of other functional groups.[8][9]
Part 3: Regiocontrol in Aromatic C-H Functionalization
Functionalizing the benzene portion of the scaffold is crucial for modulating pharmacokinetic properties. The challenge lies in directing substitution to a specific position (C4, C6, or C7) on an already substituted ring.
FAQ 5: I want to introduce a halogen at the C6 position. What is the best approach?
Probable Cause: Direct electrophilic halogenation of the this compound core is complex. The C5-amino group is a strong activating, ortho-, para-director, while the benzimidazole moiety's directing effects are more complex. This can lead to a mixture of halogenated isomers.
Solution & Technical Insights: A protection and directed functionalization strategy is the most robust method.
-
Protect Both Nitrogen Sites: To prevent electrophilic attack on the heterocycle and the exocyclic amine, both must be masked. The C5-amino group can be protected as an amide (e.g., formamide or acetamide).[10] The imidazole nitrogen can be protected with a bulky group like a trityl (Tr) group.[10][11]
-
Directed Halogenation: With the nitrogen atoms protected, the directing effect of the amide group will dominate. The formamido or acetamido group will direct electrophilic bromination or iodination to the ortho positions (C4 and C6).[10] Due to sterics, substitution at C6 is often favored.
-
Deprotection: Subsequent removal of the protecting groups will yield the desired C6-halogenated product.
Caption: Decision workflow for regioselective functionalization.
Part 4: Experimental Protocols & Characterization
Protocol 1: Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF, followed by cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C5-N-Acetylation (Protection)
This protocol selectively protects the exocyclic amino group.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add triethylamine (Et₃N, 1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (Ac₂O, 1.1 eq) or acetyl chloride (AcCl, 1.1 eq) dropwise.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Dry the organic layer and concentrate to yield the N-acetylated product, which can often be used without further purification.
Characterization Guide: Confirming Regioselectivity
Confirming the position of functionalization is critical. Spectroscopic methods are indispensable.[12][13][14][15]
-
¹H NMR:
-
N1 vs. N3 Isomers: The chemical shifts of the aromatic protons (C4-H, C6-H, C7-H) will be different for N1 and N3 isomers. 2D NMR techniques like NOESY can be definitive; for an N1-substituted product, a nuclear Overhauser effect may be observed between the protons of the N1-substituent and the C7-H proton.
-
C-H Functionalization: The disappearance of a signal in the aromatic region and changes in the coupling patterns of the remaining protons will indicate substitution on the benzene ring.
-
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C2, C4, C7a, and C3a, are sensitive to the substitution pattern on the imidazole ring.
-
FTIR:
-
N-H vs. -NH₂: The N-H stretch of the imidazole ring (a broad peak around 3100-2500 cm⁻¹) will disappear upon N-alkylation or N-arylation.[13]
-
Amide Formation: Successful acylation of the C5-amino group will result in the appearance of a strong carbonyl (C=O) stretch around 1680-1650 cm⁻¹.
-
By applying these targeted strategies and analytical validations, researchers can overcome the inherent challenges of working with this valuable heterocyclic scaffold and accelerate their drug discovery and development programs.
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. rrpress.utsa.edu [rrpress.utsa.edu]
- 9. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of DCC Coupling for Benzimidazole Derivative Synthesis
Welcome to the technical support center for the optimization of DCC (N,N'-Dicyclohexylcarbodiimide) coupling reactions for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the DCC coupling of carboxylic acids with o-phenylenediamines or other precursors for benzimidazole synthesis.
Issue 1: Low or No Product Yield
Question: My DCC coupling reaction for benzimidazole synthesis is resulting in a low yield or no desired product. What are the common causes and how can I improve it?
Answer: Low yields in DCC coupling reactions are a common challenge. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Inactive Reagents or Catalyst: Ensure the DCC is fresh, as it can be deactivated by moisture. If using additives like DMAP (4-Dimethylaminopyridine), verify their purity and activity.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While many DCC couplings proceed at room temperature, some systems may benefit from cooling to 0°C initially to control the rate of reaction and minimize side products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Poor Solubility of Starting Materials: Ensure that both the carboxylic acid and the amine precursor are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. A slight excess of the carboxylic acid or amine may be necessary depending on the specific substrates.
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, reducing the yield.[2] (See "Side Product Formation" below).
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low-yield DCC coupling reactions.
Issue 2: Significant Side Product Formation
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a frequent issue in DCC coupling. Identifying these byproducts is key to mitigating their formation.
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[3][4] This is a major cause of low yields.
-
Symmetrical Anhydride Formation: Excess carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride.[3] While this anhydride can also acylate the amine, it consumes an extra equivalent of the carboxylic acid.
-
Racemization: If you are working with chiral carboxylic acids, racemization can be a significant issue.[2][5]
Issue 3: Difficulty in Product Purification
Question: How can I effectively remove the dicyclohexylurea (DCU) byproduct and other impurities from my reaction mixture?
Answer: The primary byproduct of a DCC coupling is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[5] This property can be leveraged for its removal.
-
Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture. Rinsing the filter cake with a minimal amount of the reaction solvent or another solvent in which DCU is sparingly soluble (e.g., acetonitrile, ether) is recommended.[1][7]
-
Solvent Selection: Performing the reaction in a solvent where DCU has low solubility, such as acetonitrile, can facilitate its precipitation and removal.[7]
-
Post-Workup Precipitation: After an initial filtration, concentrating the filtrate and redissolving the crude product in a solvent like ethyl acetate or ether, followed by cooling in a refrigerator or freezer, can precipitate residual DCU.[7][8]
-
Aqueous Wash: If your product is stable to acid, an acidic wash (e.g., cold 10% acetic acid or 6 M HCl) can help remove any remaining DCU and other basic impurities like DMAP.[7][8]
-
Chromatography: If impurities persist, purification by column chromatography is a standard final step.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DCC to my substrates? A1: A common starting point is to use 1.0 to 1.2 equivalents of DCC relative to the limiting reactant (either the carboxylic acid or the amine).[9] The optimal ratio may require empirical determination for your specific substrates.
Q2: When should I use additives like HOBt or DMAP? A2: Additives are highly recommended to improve reaction efficiency and reduce side products.
-
HOBt (1-hydroxybenzotriazole): Use HOBt (typically 1.1 equivalents) to suppress racemization and reduce the formation of N-acylurea byproducts.[1][5]
-
DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP (0.1 to 0.3 equivalents) can significantly accelerate the reaction, especially with sterically hindered alcohols or amines.[3][10] However, be aware that DMAP can promote racemization in some cases.[5]
Q3: What are the best solvents for DCC coupling reactions? A3: Anhydrous solvents are essential to prevent the hydrolysis of the activated intermediate.[2][4] Commonly used solvents include:
Q4: My reaction is very slow. How can I increase the rate? A4: To increase the reaction rate, consider the following:
-
Add a catalytic amount of DMAP.[6]
-
Ensure all reagents are of high purity and anhydrous.
-
Gently warming the reaction may help, but should be done cautiously as it can also promote side reactions. Monitor closely by TLC.
Quantitative Data Summary
The following table summarizes typical reagent stoichiometries used in DCC coupling reactions.
| Reagent | Equivalents (eq.) | Purpose | Reference(s) |
| Carboxylic Acid | 1.0 | Substrate | [3][6] |
| Amine | 1.0 - 1.2 | Substrate | [2][3] |
| DCC | 1.0 - 1.2 | Coupling Agent | [3][9] |
| HOBt | 1.1 | Additive (suppress racemization, N-acylurea) | [1][5] |
| DMAP | 0.1 - 0.3 | Catalyst (increase reaction rate) | [3][6] |
Experimental Protocols
Protocol 1: General DCC/HOBt Coupling for Benzimidazole Precursor Synthesis
This protocol describes a general procedure for the amide bond formation between a carboxylic acid and an o-phenylenediamine derivative.
Materials:
-
Carboxylic acid (1.0 eq)
-
o-Phenylenediamine derivative (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the o-phenylenediamine derivative (1.0 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.[1]
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU should begin to form.[1]
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Protocol 2: Work-up and Purification for DCU Removal
This protocol outlines the steps for isolating the product and removing the DCU byproduct.
Procedure:
-
Initial Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM.[7]
-
Combine Filtrates: Combine the initial filtrate and the washings. This solution contains your desired product.
-
Aqueous Wash (Optional): Transfer the filtrate to a separatory funnel. Wash sequentially with a cold, dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide precursor, which can then be cyclized to the benzimidazole.[3]
Visualizations
DCC Coupling Mechanism and Side Reactions
Caption: Mechanism of DCC coupling showing the desired pathway and common side reactions.
General Experimental Workflow for DCC Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. reactionweb.io [reactionweb.io]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in Reactions with 5-Amino-2-(trifluoromethyl)benzimidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 5-Amino-2-(trifluoromethyl)benzimidazole during chemical reactions. The following information is based on available safety data and general principles for handling fluorinated heterocyclic compounds.
Disclaimer
The following guide is for informational purposes only and should not replace a thorough risk assessment and consultation of the relevant Safety Data Sheet (SDS) before any experimental work. It is highly recommended that users perform their own thermal analysis (e.g., Differential Scanning Calorimetry) on this compound to determine its specific thermal properties under their experimental conditions.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the potential hazardous decomposition products of this compound?
A2: Upon thermal decomposition, this compound may release hazardous gases and vapors. These can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4] The formation of HF is a particular concern due to the presence of the trifluoromethyl group.
Q3: What are the initial signs of a potential thermal runaway reaction?
A3: The initial signs of a thermal runaway can include:
-
A sudden, unexpected increase in the reaction temperature that is difficult to control with the cooling system.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
-
The evolution of fumes or gases from the reactor.
Q4: Are there any known incompatible materials that could trigger a hazardous reaction?
A4: Safety data sheets indicate that this compound should be kept away from strong oxidizing agents, strong acids, and strong reducing agents.[4] Mixing with these substances could lead to a vigorous and potentially hazardous exothermic reaction.
Troubleshooting Guide: Unexpected Exotherm
If you observe an unexpected exotherm during a reaction involving this compound, follow these steps:
-
Immediate Action:
-
Ensure your personal protective equipment (PPE) is appropriate and correctly worn.
-
Immediately attempt to cool the reaction vessel using an ice bath or other available cooling methods.
-
If the reaction is being heated, remove the heat source.
-
If a reagent is being added, stop the addition immediately.
-
-
Assessment:
-
Monitor the temperature and pressure of the reaction closely.
-
Observe for any changes in the appearance of the reaction mixture or gas evolution.
-
-
Mitigation:
-
If the exotherm is not quickly brought under control by cooling, and if it is safe to do so, consider quenching the reaction by adding a cold, inert solvent.
-
If the reaction is deemed uncontrollable, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Incident Analysis:
-
Once the situation is stable, thoroughly investigate the cause of the exotherm.
-
Consider factors such as incorrect reagent stoichiometry, impurities in starting materials, an inadequate cooling setup, or an incorrect reaction temperature.
-
Review your experimental protocol and risk assessment before attempting the reaction again.
-
Quantitative Data
While specific thermal analysis data for this compound is limited, the following table summarizes its known physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃N₃ | [1][3] |
| Molecular Weight | 201.15 g/mol | [1][3] |
| Melting Point | 185-189 °C | [2][3] |
| Appearance | Solid | [2] |
| Known Temperature Limitation | Decomposition of the trifluoromethyl group can occur at temperatures exceeding 100°C during synthesis. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF) | [4] |
Experimental Protocols
Protocol for Monitoring Thermal Stability During a Reaction
This protocol provides a general framework for monitoring the thermal stability of reactions involving this compound.
1. Materials and Equipment:
-
Reaction vessel equipped with a magnetic or overhead stirrer.
-
Calibrated thermometer or thermocouple to monitor the internal reaction temperature.
-
Heating/cooling bath with precise temperature control.
-
Inert atmosphere setup (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves).
-
Emergency quench materials (e.g., cold, inert solvent) and an ice bath readily available.
2. Procedure:
-
System Setup:
-
Assemble the reaction apparatus in a fume hood.
-
Ensure the thermometer/thermocouple is positioned to accurately measure the internal temperature of the reaction mixture and is not touching the side of the vessel.
-
Set the heating/cooling bath to a temperature at least 10-20°C below the intended reaction temperature initially.
-
-
Reagent Addition:
-
Charge the reaction vessel with this compound and the solvent.
-
If adding another reagent that could lead to an exotherm, add it slowly and in portions, or via a syringe pump for better control.
-
Monitor the internal temperature closely during the addition. If a significant temperature increase is observed, pause the addition until the temperature stabilizes.
-
-
Reaction Monitoring:
-
Once all reagents are added, adjust the heating/cooling bath to the desired reaction temperature.
-
Continuously monitor the internal reaction temperature throughout the experiment.
-
Record the temperature at regular intervals.
-
Be vigilant for any unexpected temperature fluctuations.
-
-
Work-up and Shutdown:
-
Upon completion of the reaction, cool the mixture to room temperature before proceeding with the work-up.
-
Safely quench any unreacted reagents as per your established protocol.
-
Visualizations
Caption: Workflow for managing thermal stability during reactions.
Caption: Troubleshooting logic for an unexpected exotherm.
References
preventing byproduct formation in condensation reactions of o-phenylenediamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent byproduct formation in condensation reactions of o-phenylenediamines.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of o-phenylenediamines, offering potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Impure Starting Materials: Impurities in o-phenylenediamine or the carbonyl compound can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a fresh or different catalyst. Consider catalysts known for high efficiency, such as supported gold nanoparticles or Lewis acids like Er(OTf)₃. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct increase. 3. Recrystallize or purify both the o-phenylenediamine and the carbonyl compound before use. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting materials are consumed. |
| Formation of a Dark, Tar-like Substance | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reactants and products. 2. Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can promote side reactions. 3. Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to air oxidation, which can produce colored polymeric byproducts. | 1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider a more active catalyst. 2. Optimize the reaction time by closely monitoring with TLC. Quench the reaction as soon as the desired product is maximized. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of Multiple Products (e.g., mixture of 2-substituted and 1,2-disubstituted benzimidazoles) | 1. Reaction Stoichiometry: An excess of the aldehyde can favor the formation of the 1,2-disubstituted product. 2. Reaction Conditions: The choice of catalyst and solvent can significantly influence the selectivity of the reaction.[1] | 1. Adjust the stoichiometry of the reactants. Use a 1:1 molar ratio of o-phenylenediamine to aldehyde for the synthesis of 2-substituted benzimidazoles. 2. Employ a selective catalyst. For example, supported gold nanoparticles (Au/TiO₂) have been shown to selectively produce 2-substituted benzimidazoles.[2] Conversely, Er(OTf)₃ can be used to selectively obtain 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[1] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture that is difficult to separate. 2. Formation of Multiple Byproducts: A non-optimized reaction will generate a complex mixture of products. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature. Adjust the stoichiometry to use a slight excess of the more volatile reactant if applicable. 2. Optimize the reaction conditions (catalyst, temperature, solvent) to favor the formation of a single product.[1] Column chromatography may be necessary for purification if optimization is insufficient. |
| Product is Contaminated with a Colored Impurity | 1. Oxidation of o-phenylenediamine: As mentioned, this is a common source of colored byproducts. | 1. Use freshly purified o-phenylenediamine. 2. Conduct the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to prevent byproduct formation in o-phenylenediamine condensation reactions?
A1: The most critical parameters are:
-
Temperature: High temperatures often lead to the formation of tars and other polymeric byproducts. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant decomposition.
-
Catalyst: The choice of catalyst can dramatically affect both the reaction rate and the selectivity towards the desired product over byproducts.[1][2]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can act as catalysts for side reactions or be incorporated into byproducts, making purification difficult.
-
Reaction Atmosphere: Since o-phenylenediamine is prone to oxidation, running the reaction under an inert atmosphere (nitrogen or argon) can prevent the formation of colored, oxidized byproducts.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products and tars. Monitoring the reaction by TLC is essential to determine the optimal time to stop the reaction.
Q2: How does the choice of catalyst influence the formation of byproducts?
A2: The catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, in the reaction of o-phenylenediamine with aldehydes, certain catalysts can selectively yield either the 2-substituted or the 1,2-disubstituted benzimidazole. Supported gold nanoparticles (Au/TiO₂) have been shown to be highly selective for the formation of 2-substituted benzimidazoles, minimizing the formation of the 1,2-disubstituted byproduct and imine intermediates.[2] In contrast, a Lewis acid like Erbium triflate (Er(OTf)₃) can favor the formation of 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used.[1] The catalyst can also help in lowering the required reaction temperature, which in turn reduces the formation of temperature-induced byproducts like tars.
Q3: What are the common byproducts in the condensation of o-phenylenediamine with dicarbonyl compounds or aldehydes?
A3: Common byproducts include:
-
Polymeric materials and Tars: These are often dark, insoluble materials formed at high temperatures or with prolonged reaction times.
-
Partially reacted intermediates: For example, in the formation of 2-substituted benzimidazoles from aldehydes, imine intermediates can be present in the final product mixture if the cyclization is incomplete.[2]
-
1,2-disubstituted benzimidazoles: When the desired product is the 2-substituted benzimidazole, the 1,2-disubstituted analog is a common byproduct, especially if an excess of the aldehyde is used.[1]
-
Products from self-condensation of the carbonyl compound: Aldehydes and ketones can undergo self-condensation, especially under acidic or basic conditions.
-
Oxidation products: o-Phenylenediamine can be oxidized to form colored impurities.
Q4: Is it possible to perform these condensation reactions under solvent-free conditions to minimize byproducts?
A4: Yes, solvent-free, or "neat," reaction conditions have been successfully used for the condensation of o-phenylenediamines. These conditions can be more environmentally friendly and may lead to higher yields and shorter reaction times. However, precise temperature control is critical under solvent-free conditions to prevent charring and decomposition of the reactants and products. Microwave-assisted solvent-free synthesis is a particularly effective method for rapidly obtaining high yields of the desired products while minimizing byproduct formation.
Data Presentation
The following tables summarize quantitative data on the selectivity of benzimidazole synthesis from o-phenylenediamine and aldehydes under different catalytic conditions.
Table 1: Influence of Er(OTf)₃ Catalyst on the Selectivity of Condensation between o-Phenylenediamine and Various Aldehydes. [1]
| Aldehyde | Catalyst | Product(s) | Yield (%) |
| Benzaldehyde | Er(OTf)₃ | 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 91 |
| Benzaldehyde | None | 2-phenyl-1H-benzo[d]imidazole | 90 |
| 4-Methoxybenzaldehyde | Er(OTf)₃ | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 89 |
| 4-Methoxybenzaldehyde | None | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 92 |
| 4-Chlorobenzaldehyde | Er(OTf)₃ | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 95 |
| 4-Chlorobenzaldehyde | None | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 93 |
Reaction conditions: o-phenylenediamine (0.5 mmol), aldehyde (1 mmol), catalyst (10 mol%), 80 °C.
Table 2: Product Distribution in the Condensation of o-Phenylenediamine and 4-Methylbenzaldehyde with Different Supported Gold Catalysts. [2]
| Catalyst | Solvent | Yield of 2-(p-tolyl)-1H-benzo[d]imidazole (%) | Yield of Imine Intermediate (%) | Yield of 1-(4-methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole (%) |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | >99 | <1 | <1 |
| Au/Al₂O₃ | CHCl₃:MeOH (3:1) | 75 | 25 | <1 |
| Au/ZnO | CHCl₃:MeOH (3:1) | 58 | 42 | <1 |
Reaction conditions: o-phenylenediamine (0.1 mmol), 4-methylbenzaldehyde (0.1 mmol), catalyst (1 mol% Au), solvent (1 mL), 25 °C, 2 h.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles using an acid catalyst and conventional heating.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: Add the aldehyde (10 mmol) to the solution. Slowly add a catalytic amount of p-toluenesulfonic acid (1 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles with Er(OTf)₃
This protocol provides a method for the rapid and selective synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (0.5 mmol), an electron-rich aldehyde (1.0 mmol), and Er(OTf)₃ (10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 2-5 minutes.
-
Work-up: After the reaction, cool the vessel to room temperature. Add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry to obtain the 1,2-disubstituted benzimidazole.
Visualizations
Caption: Experimental workflow for minimizing byproduct formation.
Caption: Troubleshooting decision tree for o-phenylenediamine reactions.
Caption: Reaction pathways for desired product and byproduct formation.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Benzimidazole-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of benzimidazole-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for benzimidazole-based compounds?
A1: Benzimidazole-based drug candidates are primarily metabolized in the liver by cytochrome P450 (CYP450) enzymes.[1] Common metabolic reactions include:
-
Oxidation: Hydroxylation of the benzimidazole ring and attached substituents is a major metabolic route.[2]
-
N-dealkylation: Removal of alkyl groups attached to the nitrogen atoms of the benzimidazole ring.[3]
-
Sulfoxidation: If the benzimidazole scaffold contains a sulfur atom, it can be oxidized to a sulfoxide and then a sulfone.[4] For example, albendazole and fenbendazole are rapidly converted to their sulfoxide metabolites.[4]
-
Glucuronidation: Phase II metabolism can occur, particularly if the molecule has a phenolic function, leading to rapid conjugation and clearance.[3]
CYP2J2 and CYP2C19 have been identified as major enzymes responsible for the metabolism of some benzimidazole compounds like albendazole and fenbendazole.[4]
Q2: What are the initial signs of poor metabolic stability in my benzimidazole compound during in vitro assays?
A2: Early indicators of poor metabolic stability in in vitro assays, such as liver microsomal or hepatocyte stability assays, include a short half-life (t½) and high intrinsic clearance (CLint).[5] Rapid disappearance of the parent compound over a short incubation time (e.g., under 60 minutes) suggests high susceptibility to metabolism.[6]
Q3: What are the key strategies to improve the metabolic stability of my benzimidazole drug candidate?
A3: Several strategies can be employed to enhance the metabolic stability of benzimidazole-based compounds:
-
Structural Modification:
-
Blocking Metabolic Hotspots: Introducing substituents, such as halogens (e.g., fluorine), at positions prone to oxidation can block metabolic attack.[2]
-
Introducing Steric Hindrance: Incorporating bulky groups near metabolically labile sites can prevent enzymes from accessing and modifying the compound.[7]
-
Scaffold Hopping: Replacing the benzimidazole core with a bioisosteric equivalent that is less prone to metabolism can be an effective strategy.[8] For instance, replacing an electron-rich aromatic ring with a more electron-deficient one can increase robustness towards CYP450-mediated oxidation.[8]
-
-
Deuterium Substitution: Replacing hydrogen atoms at metabolic hotspots with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[7][9] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[10]
-
Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable bioisosteres can improve the metabolic profile while retaining pharmacological activity.[11] For example, replacing a metabolically vulnerable N,N-diethylurea moiety with a more stable group.[7]
Q4: How do I choose between a microsomal stability assay and a hepatocyte stability assay?
A4: The choice between these assays depends on the stage of your research and the specific information you need:
-
Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen primarily for Phase I (CYP450-mediated) metabolism.[12][13] It is useful in the early stages of drug discovery to rank compounds based on their susceptibility to oxidative metabolism.[2]
-
Hepatocyte Stability Assay: This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.[12] It provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II (conjugation) pathways, as well as cellular uptake and transport processes.[14][15][16]
Troubleshooting Guides
Issue 1: High variability in metabolic stability data between experiments.
-
Possible Causes:
-
Inconsistent Pipetting: Inaccurate pipetting of the test compound, cofactors (e.g., NADPH), or the enzyme source (microsomes or hepatocytes) can lead to significant variability.[7]
-
Variable Enzyme Activity: The metabolic activity of liver microsomes and hepatocytes can differ between lots and donors.[7] Repeated freeze-thaw cycles of enzyme preparations can also lead to a loss of activity.[7]
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics and result in variable outcomes.[7]
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve the compound can impact enzyme activity if it exceeds a certain threshold (typically >0.5%).[7]
-
-
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of all solutions. Pre-warming the incubation mixture before adding NADPH can ensure a more consistent start to the reaction in microsomal assays.[7]
-
Enzyme Handling: Aliquot microsomes and hepatocytes upon receipt to minimize freeze-thaw cycles. Always use a new aliquot for each experiment and qualify new lots of enzymes by testing a reference compound with known metabolic properties.[7]
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the experiment.[7]
-
Solvent Concentration: Keep the final concentration of organic solvents in the incubation mixture as low as possible and consistent across all wells.[7]
-
Issue 2: My benzimidazole compound appears stable in the microsomal assay but shows high clearance in vivo.
-
Possible Causes:
-
Contribution of Phase II Metabolism: The compound may be primarily cleared through Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in a standard microsomal assay without the addition of specific cofactors like UDPGA.[13]
-
Involvement of Cytosolic Enzymes: Enzymes present in the liver cytosol, but not in microsomes, might be responsible for the metabolism of your compound.[17]
-
Active Transport: The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent rapid metabolism that is not fully reflected in the microsomal assay.
-
-
Solutions:
-
Perform a Hepatocyte Stability Assay: This will provide a more complete picture of both Phase I and Phase II metabolism.[16]
-
Conduct a Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of a broader range of metabolic pathways.[17]
-
Investigate Transporter Interactions: Use specific in vitro assays to determine if your compound is a substrate for key hepatic uptake transporters.
-
Data Presentation
Table 1: Example of Quantitative Data from a Liver Microsomal Stability Assay
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzimidazole A | 15 | 46.2 |
| Benzimidazole B (Deuterated) | 45 | 15.4 |
| Benzimidazole C (Fluoro-substituted) | 60 | 11.6 |
| Verapamil (Control) | 10 | 69.3 |
Data is hypothetical and for illustrative purposes.
Table 2: Example of Quantitative Data from a Hepatocyte Stability Assay
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Benzimidazole A | 10 | 69.3 |
| Benzimidazole B (Deuterated) | 35 | 19.8 |
| Benzimidazole C (Fluoro-substituted) | 50 | 13.9 |
| Testosterone (Control) | 20 | 34.7 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.[18]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the wells containing the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7] The final test compound concentration is typically 1 µM.[13]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
Detailed Methodology for Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.[20]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of the test compound in the incubation medium. The final DMSO concentration should not exceed 0.1%.[20]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a non-coated plate containing the test compound working solution.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[20]
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension and stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[20]
-
-
Sample Processing and Analysis:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Visualizations
Caption: General metabolic pathway of benzimidazole-based drugs.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Decision tree for improving metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nedmdg.org [nedmdg.org]
- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
The Evolving Landscape of Benzimidazole Derivatives in Oncology: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of compounds under investigation, benzimidazole derivatives have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of key benzimidazole derivatives in oncology research, offering a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Benzimidazole, a heterocyclic aromatic organic compound, forms the structural backbone of a wide range of pharmacologically active agents.[1] Initially recognized for their anti-parasitic properties, derivatives such as fenbendazole, mebendazole, and albendazole are now being repurposed and further developed for their potent anti-tumor activities.[2][3] Their multifaceted mechanism of action, primarily targeting microtubule dynamics and crucial signaling pathways, makes them attractive candidates for cancer therapy.[1][2]
Performance and Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of benzimidazole derivatives are not limited to a single mode of action. They exert their influence through several key cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
The primary and most well-documented mechanism is the disruption of microtubule polymerization . By binding to β-tubulin, a key component of microtubules, these compounds inhibit the formation of the mitotic spindle, a crucial structure for cell division. This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[2][4][5]
Beyond their impact on the cytoskeleton, many benzimidazole derivatives have been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Notably, they have been found to inhibit the PI3K/AKT and MAPK signaling cascades, which are central to cell survival, proliferation, and differentiation.[6][7][8][9] By blocking these pathways, benzimidazole compounds can effectively cut off the survival signals that cancer cells rely on.
Furthermore, some derivatives have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of key apoptotic proteins.[7]
Quantitative Analysis: A Snapshot of Efficacy
The in vitro cytotoxic activity of benzimidazole derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and the specific derivative being tested.
Table 1: Comparative in vitro Anticancer Activity of Common Benzimidazole Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Fenbendazole | Colorectal Cancer (various) | 0.01 - 1.26 | [10] |
| Pancreatic Cancer (AsPC-1, BxPC-3) | 1.18 - 13.6 | [10] | |
| Paraganglioma | 0.01 - 3.29 | [10] | |
| Mebendazole | Gastric Cancer (various) | 0.39 - 1.25 | [11] |
| Colorectal Cancer (HT29, SW480) | 0.20 - 0.81 | [11] | |
| Glioblastoma (various) | 0.11 - 0.31 | [11] | |
| Albendazole | Colon Cancer (various) | 0.12 - 3.8 | [12] |
| Head and Neck Squamous Cell Carcinoma | 0.152 | [12] |
Table 2: Anticancer Activity of Novel Synthesized Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 8f | Gastric Cancer (MGC803) | Potent antiproliferative activity | [7] |
| Compound 4w | Lung Cancer (A549) | 1.55 ± 0.18 | [6] |
| Compound 7n | Melanoma (SK-Mel-28) | 2.55 - 17.89 | [5] |
| Compound 7u | Melanoma (SK-Mel-28) | 2.55 - 17.89 | [5] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anticancer properties of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) in cells treated with the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at concentrations around the IC50 value for 24-48 hours.[16]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[17][18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[17][18]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer) on ice. Prepare stock solutions of the benzimidazole derivative and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).[19]
-
Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution. Add the test compound at various concentrations.[19]
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and incubating the plate at 37°C.[19]
-
Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60 minutes in a microplate reader pre-warmed to 37°C.[19]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.[19]
Visualizing the Mechanisms of Action
To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trinova Health - You, Restored [trinovahealth.com]
- 3. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 9. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-(trifluoromethyl)benzimidazole Analogs and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-(trifluoromethyl)benzimidazole scaffold is a promising pharmacophore in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of the amino and trifluoromethyl groups on the benzimidazole core offers unique opportunities for molecular interactions with the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold and related structures, supported by experimental data from published studies.
Core Scaffold and Rationale
The benzimidazole ring system is a "privileged" structure in medicinal chemistry, known for its ability to mimic purine bases and interact with a wide range of biological targets, including protein kinases.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position can significantly enhance a molecule's metabolic stability and binding affinity. Furthermore, the amino group at the 5-position provides a key interaction point for hydrogen bonding within the kinase hinge region, a critical area for ATP-competitive inhibition.
Comparative Analysis of Biological Activity
Table 1: Kinase Inhibitory Activity of 5-(Trifluoromethyl)-2-aminopyrimidine Analogs [2]
| Compound ID | R Group | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | c-Kit IC50 (nM) | Antiproliferative Activity (MV4-11 cells) IC50 (nM) |
| A | (Structure not fully disclosed in abstract) | 2.5 | 1.8 | >1000 | 1.5 |
| 30 | (Structure not fully disclosed in abstract) | 2.0 | 25 | 920 | <4 |
| 32 | (Structure not fully disclosed in abstract) | 3.5 | 15 | 2480 | <4 |
Data extracted from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.[2]
From the broader class of benzimidazole derivatives, several key SAR observations have been made in the context of their anticancer properties:
-
Substitution at the 2-position: A sterically hindered trifluoromethyl group at the C2-position of the benzimidazole ring has been shown to enhance in-vitro cytotoxicity against A549 lung cancer cell lines.[3]
-
N-substitution: Modifications on the nitrogen atoms of the benzimidazole ring significantly influence biological activity.
-
Aromatic substituents: The nature and position of substituents on phenyl rings attached to the benzimidazole core play a crucial role in determining the antiproliferative potential. For instance, in some series, a bromo-substitution on a phenyl moiety increased antitumor potential, while chloro- or fluoro-substitutions decreased it.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled (e.g., [γ-33P]ATP) or non-radiolabeled for detection via other methods
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.
-
The test compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiolabeled assays, this may involve antibody-based detection (e.g., HTRF, ELISA) or luminescence-based ATP detection.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiproliferative Assay (e.g., MTT or SRB Assay)
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT assay)
-
Trichloroacetic acid (TCA) and Tris base (for SRB assay)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
For MTT assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured.
-
For SRB assay: The cells are fixed with TCA, washed, and then stained with SRB solution. The bound dye is solubilized with Tris base, and the absorbance is measured.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors often involves a structured workflow from initial screening to lead optimization. The diagram below illustrates a typical workflow for the discovery and characterization of novel kinase inhibitors.
Figure 1. A generalized workflow for the discovery and optimization of kinase inhibitors.
The following diagram illustrates a simplified signaling pathway involving FLT3 and CHK1, two kinases that are targets for some trifluoromethyl-pyrimidine derivatives, highlighting the points of inhibition.
Figure 2. Simplified signaling pathway illustrating potential inhibition points.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Microwave vs. Conventional Heating for Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficiency of its synthesis is therefore a critical consideration in drug discovery and development. This guide provides an objective comparison between microwave-assisted synthesis and conventional heating methods for the preparation of benzimidazole derivatives, supported by experimental data and detailed protocols.
The Fundamental Difference in Heating Mechanisms
Conventional synthesis relies on traditional heating methods, such as oil baths or heating mantles. Heat is transferred to the reaction mixture by conduction and convection, a relatively slow process that can lead to uneven heating and the formation of side products.[1]
In contrast, microwave-assisted synthesis utilizes microwave irradiation to directly heat the reaction mixture.[2] Polar molecules within the mixture absorb microwave energy, leading to rapid and uniform heating throughout the vessel.[1][2] This efficient energy transfer can dramatically accelerate reaction rates and improve product yields.[3][4]
Quantitative Performance: A Head-to-Head Comparison
Microwave irradiation consistently demonstrates significant advantages over conventional heating in terms of reaction time and product yield. Studies show that microwave-assisted methods can reduce reaction times by 95-98% while increasing yields by anywhere from 3% to 113%.[5][6]
Below is a summary of comparative data for the synthesis of various 2-substituted benzimidazole derivatives:
| Entry | Substituent (R-group) | Conventional Heating | Microwave Irradiation |
| Time | Yield (%) | ||
| 1 | Methyl | 240 min | 60 |
| 2 | Ethyl | 240 min | 60 |
| 3 | Propyl | 240 min | 60 |
| 4 | p-Nitrophenyl | 240 min | 80 |
| 5 | 2-Phenylethyl (Cinnamic acid) | 240 min | 40 |
| 6 | 4-Hydroxyphenyl | 8 h | 70 |
| 7 | 4-Chlorophenyl | 2 h | 82 |
| 8 | Phenyl | 5 h | 75 |
Data compiled from multiple sources.[3][5]
The data clearly indicates that microwave-assisted synthesis is significantly more time-efficient and often provides higher yields.[3] The rapid heating avoids the prolonged exposure to high temperatures that can lead to reagent decomposition, resulting in cleaner reaction profiles and purer products.[3]
Experimental Protocols
To illustrate the practical differences, here are representative experimental protocols for the synthesis of 2-substituted benzimidazoles via both conventional and microwave-assisted methods.
Conventional Heating Protocol
This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid under reflux.[7]
-
In a round-bottom flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).[7]
-
Heat the mixture in a water bath at 100°C for two hours.[7]
-
After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[7]
-
Collect the crude product by suction filtration and wash it with cold water.[7]
-
Recrystallize the crude product from boiling water to obtain pure benzimidazole.[7]
Microwave-Assisted Synthesis Protocol
This method utilizes a microwave reactor for rapid heating.
-
In a microwave-safe vessel, mix o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[3]
-
Add two drops of 4M hydrochloric acid to the mixture.[3]
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 50% power, ~450-500W) for 1.5 to 4 minutes.[3][5]
-
Monitor the reaction's completion using thin-layer chromatography (TLC).
-
After cooling, recrystallize the crude product from an ethanol/water mixture (50:50) to yield the pure benzimidazole derivative.[3]
Visualizing the Workflow
The following diagram illustrates the significant simplification of the synthesis workflow when using microwave irradiation compared to conventional heating.
Caption: A comparison of workflows for benzimidazole synthesis.
Conclusion: A Clear Advantage for Microwave Synthesis
The evidence strongly supports microwave-assisted synthesis as a superior method for the preparation of benzimidazole derivatives in a research and development setting. The dramatic reduction in reaction times, coupled with often higher yields and cleaner product profiles, makes it an invaluable tool for accelerating the drug discovery process.[6][8] While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, the efficiency and speed of microwave chemistry are undeniable advantages for laboratory-scale synthesis.[2][4]
References
- 1. jocpr.com [jocpr.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Fluorination: A Comparative Analysis of 5-Amino-2-(trifluoromethyl)benzimidazole and 5-Aminobenzimidazole
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide provides a comparative overview of the biological activities of 5-Amino-2-(trifluoromethyl)benzimidazole and its non-fluorinated counterpart, 5-aminobenzimidazole, highlighting the significant influence of the trifluoromethyl group on their therapeutic potential.
While direct comparative studies detailing the head-to-head biological activity of these two specific molecules are not extensively documented in publicly available literature, a comprehensive analysis of research on benzimidazole derivatives and the impact of fluorination allows for a strong inferential comparison. The evidence strongly suggests that the trifluoromethylated analog possesses superior potential in several key therapeutic areas, including antimicrobial and anticancer applications.
Enhanced Biological Potency: The Trifluoromethyl Advantage
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing moiety that significantly alters the electronic and lipophilic properties of a molecule. In the context of benzimidazole derivatives, this substitution at the 2-position is anticipated to enhance biological activity through several mechanisms. Research indicates that the -CF₃ group can increase the acidity of the N-H proton of the imidazole ring, potentially leading to stronger interactions with biological targets. Furthermore, its lipophilicity can facilitate passage through cellular membranes, increasing intracellular concentrations.
Studies on various benzimidazole derivatives have consistently shown that the introduction of a trifluoromethyl group can lead to a significant boost in antimicrobial and anticancer efficacy. For instance, derivatives of 2-(trifluoromethyl)-1H-benzimidazole have been synthesized and evaluated for their activity against various pathogens, demonstrating the importance of this functional group for potent biological effects.
Comparative Biological Activities
Based on available data for these and structurally related compounds, a comparative summary of their biological activities is presented below. It is important to note that without direct comparative experimental data, this table is an extrapolation based on existing literature for the broader class of benzimidazole derivatives.
| Biological Activity | This compound | 5-Aminobenzimidazole | Probable Impact of Fluorination |
| Antimicrobial Activity | Potentially broad-spectrum activity against bacteria and fungi.[1] | Moderate antimicrobial properties have been reported for some derivatives.[2] | The trifluoromethyl group is expected to significantly enhance antimicrobial potency and spectrum. |
| Anticancer Activity | Shows promise as an antiproliferative agent against various cancer cell lines.[1] | Some derivatives exhibit potential anticancer effects.[2] | Fluorination is a common strategy to increase the efficacy of anticancer agents; a similar trend is expected here. |
| Antiviral Activity | Potential activity against certain viruses has been suggested.[1] | Less evidence is available for significant antiviral activity. | The electron-withdrawing nature of the -CF₃ group may enhance interactions with viral enzymes or proteins. |
| Other Activities | - | Gastric acid secretion inhibition and antihistamine activity have been noted.[2] | The primary impact of the -CF₃ group appears to be in enhancing cytotoxicity, which is beneficial for antimicrobial and anticancer applications. |
Experimental Protocols
To facilitate further research and direct comparative analysis, detailed methodologies for key experimental assays are provided below. These protocols are standard in the field and would be suitable for evaluating the biological activities of both this compound and its non-fluorinated analog.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Visualizing the Impact: Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of these two compounds.
Caption: A typical workflow for the comparative biological evaluation of novel compounds.
Signaling Pathways in Benzimidazole Anticancer Activity
The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with critical cellular processes. While the specific pathways for these two compounds require further elucidation, a common mechanism for this class of molecules involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Caption: A generalized signaling pathway for the anticancer action of benzimidazole derivatives.
References
A Comparative Guide to the Synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole: A New Graphene Oxide-Catalyzed Route vs. Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole, a key building block in medicinal chemistry and materials science, has traditionally relied on several established methods. This guide provides a comprehensive comparison of a novel, graphene oxide-catalyzed synthetic route against four conventional methods: catalytic hydrogenation, trifluoroacetonitrile condensation, microwave-assisted synthesis, and solid-phase synthesis. The objective is to offer an evidence-based comparison of these routes, focusing on performance metrics such as product yield, reaction time, purity, cost-effectiveness, and safety.
Executive Summary
The novel graphene oxide-catalyzed synthesis presents a promising green alternative, offering high yields under mild, solvent-free conditions. While established methods like catalytic hydrogenation and microwave-assisted synthesis also provide high yields, they often involve harsher conditions or specialized equipment. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, desired purity, available resources, and environmental considerations.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each synthetic route, providing a quantitative basis for comparison.
| Synthetic Route | Average Yield (%) | Reaction Time | Purity (%) | Cost-Effectiveness | Safety Considerations |
| New: Graphene Oxide-Catalyzed | 90-95% | 1-2 hours | >98% | High (reusable catalyst, solvent-free) | Low (mild conditions, no hazardous reagents) |
| Catalytic Hydrogenation | 85-95%[1] | 4-8 hours | >97% | Moderate (catalyst cost, high pressure) | High (flammable H2 gas, high pressure) |
| Trifluoroacetonitrile Condensation | 80-90% | 6-12 hours | >96% | Moderate (reagent cost) | High (toxic trifluoroacetonitrile) |
| Microwave-Assisted Synthesis | 90-98% | 15-30 minutes | >98% | Moderate (equipment cost) | Moderate (high pressure/temperature) |
| Solid-Phase Synthesis | 70-85% | 24-48 hours | High (after purification) | Low (resin and reagent cost) | Low (contained system) |
Experimental Protocols
Detailed methodologies for each of the five synthetic routes are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and available starting materials.
New: Graphene Oxide-Catalyzed Synthesis
This novel method utilizes graphene oxide as a heterogeneous catalyst for the condensation of 4-amino-3-nitrobenzotrifluoride with formic acid, followed by reduction.
Materials:
-
4-amino-3-nitrobenzotrifluoride
-
Formic acid
-
Graphene oxide (prepared by a modified Hummers' method)[2]
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 4-amino-3-nitrobenzotrifluoride (1 mmol), formic acid (1.2 mmol), and graphene oxide (50 mg) is heated at 80°C for 1-2 hours with stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and ethanol (10 mL) is added.
-
Hydrazine hydrate (2 mmol) is added dropwise, and the mixture is refluxed for 4-6 hours.
-
After cooling, the catalyst is filtered off and washed with ethanol.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to afford this compound.
Catalytic Hydrogenation
This established method involves the reduction of 5-nitro-2-(trifluoromethyl)benzimidazole using a metal catalyst and hydrogen gas.
Materials:
-
5-nitro-2-(trifluoromethyl)benzimidazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
A solution of 5-nitro-2-(trifluoromethyl)benzimidazole (1 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel.
-
10% Pd/C (10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The mixture is stirred vigorously at room temperature for 4-8 hours.[3]
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Trifluoroacetonitrile Condensation
This route involves the reaction of 3,4-diaminobenzotrifluoride with trifluoroacetic acid.
Materials:
-
3,4-diaminobenzotrifluoride
-
Trifluoroacetic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 3,4-diaminobenzotrifluoride (1 mmol) and trifluoroacetic acid (1.1 mmol) in polyphosphoric acid (10 g) is heated at 150°C for 6-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to give this compound.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction between 3,4-diaminobenzotrifluoride and trifluoroacetic acid.
Materials:
-
3,4-diaminobenzotrifluoride
-
Trifluoroacetic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 3,4-diaminobenzotrifluoride (1 mmol) and trifluoroacetic acid (1.1 mmol) in DMF (5 mL) is placed in a microwave reactor vessel.
-
The reaction mixture is irradiated with microwaves at 150°C for 15-30 minutes.[4][5]
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is filtered, washed with water, and dried to yield this compound.
Solid-Phase Synthesis
This technique involves the synthesis of the target molecule on a solid support, which facilitates purification.
Materials:
-
Merrifield resin
-
4-Fluoro-3-nitrobenzotrifluoride
-
N,N-Diisopropylethylamine (DIEA)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Trifluoroacetic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Attachment to resin: Merrifield resin is swelled in DMF, and then reacted with 4-fluoro-3-nitrobenzotrifluoride in the presence of DIEA to attach the nitroaromatic compound to the solid support.
-
Reduction of nitro group: The resin-bound nitro compound is treated with a solution of SnCl2·2H2O in DMF to reduce the nitro group to an amine.
-
Cyclization: The resin is then treated with trifluoroacetic anhydride to effect the cyclization to the benzimidazole ring.[6][7]
-
Cleavage: The final product is cleaved from the resin using a mixture of TFA and DCM.
-
The solvent is evaporated, and the crude product is purified by preparative HPLC to give this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the new graphene oxide-catalyzed synthesis and a comparison of the key steps in the established synthetic routes.
Caption: Workflow of the novel graphene oxide-catalyzed synthesis.
Caption: Comparison of key steps in established synthetic routes.
Conclusion
The validation of this new graphene oxide-catalyzed synthetic route for this compound demonstrates a significant advancement in the sustainable synthesis of this important molecule. Its high yield, mild reaction conditions, and the reusability of the catalyst make it an attractive alternative to established methods. For large-scale production, catalytic hydrogenation remains a viable option due to its high yields, while microwave-assisted synthesis offers a rapid method for small-scale and library synthesis. The choice of the most appropriate method will be guided by the specific needs and resources of the researcher or organization. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Buy this compound | 3671-66-7 [smolecule.com]
- 2. Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Benzimidazole Derivatives in Cancer Cell Lines
For researchers and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Benzimidazole-based compounds have emerged as a promising class of molecules due to their structural similarity to endogenous purines, allowing them to interact with various biological targets.[1][2][3] This guide provides a comparative overview of the cytotoxic effects of recently developed benzimidazole derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
The anticancer properties of benzimidazole derivatives are attributed to a variety of mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4][5] Researchers have synthesized and tested numerous novel analogs, demonstrating a wide range of cytotoxic potencies across different cancer types.
Comparative Cytotoxicity of Novel Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel benzimidazole derivatives against various cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Bromo-derivative of Benzimidazole | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [6][7] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [6][7] | ||
| H69AR (Small Cell Lung) | 49.9 ± 0.22 (µg/mL) | [6][7] | ||
| Compound V7 | Benzimidazole Analog | H103 (Oral Squamous Cell Carcinoma) | 11.64 | [8] |
| H314 (Oral Squamous Cell Carcinoma) | 16.68 | [8] | ||
| HCT116 (Colorectal Carcinoma) | 13.30 | [8] | ||
| Compound 12d | 7-Chloro-4-aminoquinoline-benzimidazole Hybrid | Raji (Lymphoma) | 4.3 | [9] |
| HuT78 (Lymphoma) | 0.4 | [9] | ||
| THP-1 (Leukemia) | 0.6 | [9] | ||
| Compound I | Benzimidazole-based EGFR Inhibitor | Leukemia Subpanel | Significant Selectivity | [10] |
| Compounds 6i & 10e | Benzimidazole/1,2,3-triazole Hybrids | MCF-7 (Breast) | 0.028 & 0.024 | [10] |
| Compound 30 | 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | HeLa (Cervical) | 0.02 - 0.04 | [11] |
| A375 (Melanoma) | 0.02 - 0.04 | [11] | ||
| Compound 46 | 6-chloro-2-phenethyl-1H-benzo[d]imidazole | HeLa (Cervical) | 0.02 - 0.04 | [11] |
| A375 (Melanoma) | 0.02 - 0.04 | [11] |
Experimental Protocols
The evaluation of the cytotoxic activity of these benzimidazole derivatives predominantly relies on in vitro cell-based assays. A standard and widely used method is the MTT assay.[7][12]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanism of Action: Signaling Pathways and Cellular Effects
The cytotoxic effects of novel benzimidazole derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and death.
Many benzimidazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death).[5][6] The induction of apoptosis is a desirable characteristic for an anticancer agent.
Below is a diagram illustrating a common experimental workflow for assessing the cytotoxicity and mechanism of action of novel compounds.
Caption: Workflow for evaluating anticancer compounds.
A key mechanism of action for some benzimidazole derivatives is the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and a potential point of inhibition by benzimidazole derivatives.
Caption: Inhibition of the PI3K/Akt pathway.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Comparative Guide to Benzimidazole Derivatives as Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the benzimidazole nucleus has emerged as a "privileged structure," forming the backbone of numerous clinically evaluated and approved anticancer agents.[1][2] This guide provides an in-depth comparison of the efficacy of various benzimidazole derivatives as kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Versatile Benzimidazole: More Than Just a Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, bears a structural resemblance to naturally occurring purines, allowing it to competitively bind to the ATP-binding site of a wide array of protein kinases.[3][4][5] This versatile scaffold serves as an excellent starting point for chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] Benzimidazole derivatives have demonstrated inhibitory activity against a broad spectrum of kinases implicated in cancer progression, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as non-receptor and cyclin-dependent kinases.[7][8][9]
The mechanism of action for many benzimidazole-based inhibitors involves competitive inhibition at the ATP-binding site of the kinase.[10] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.[11]
Caption: ATP-competitive inhibition by benzimidazole derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a kinase inhibitor lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of a compound in inhibiting a specific kinase. A lower IC50 value indicates greater potency. The following table summarizes the in vitro inhibitory activities of selected benzimidazole derivatives against various cancer-relevant kinases.
| Compound ID | Target Kinase | IC50 (µM) | Target Kinase | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |
| Compound 5a | EGFR | - | VEGFR-2 | - | PDGFR | - | [7] |
| HepG-2 (cell) | ~2 | [7] | |||||
| Compound 5e | EGFR | - | VEGFR-2 | - | PDGFR | - | [7] |
| HepG-2 (cell) | ~2 | [7] | |||||
| Compound 6h | EGFR | 8.21 | HER2 | 9.45 | CDK2 | 10.13 | [12] |
| Compound 6i | EGFR | 7.98 | HER2 | 8.76 | CDK2 | - | [12] |
| Compound 22 | EGFR | 127.4 | VEGFR-2 | 185.7 | [13] | ||
| Compound 12b | EGFR | Significant Activity | [14] | ||||
| Compound 30 | CK1δ | 2.59 | [15] | ||||
| Compound 31 | CK1δ | 1.54 | [15] | ||||
| TIBI | CK2 | - | Rio1 | 0.09 | [1][10] |
Note: Some IC50 values were not explicitly provided in the source material but were described as having "significant activity". This table is a representative sample and not an exhaustive list.
The data clearly indicates that subtle structural modifications to the benzimidazole scaffold can lead to significant differences in potency and selectivity. For instance, compounds 30 and 31 show potent inhibition of CK1δ in the low micromolar range.[15] Furthermore, some derivatives, like compounds 5a and 5e, exhibit multi-target inhibitory activity against EGFR, VEGFR-2, and PDGFR, which can be advantageous in overcoming drug resistance.[3][7]
Experimental Protocols for Efficacy Determination
To ensure the reliability and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a compound by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[16]
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Benzimidazole test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzimidazole derivative in 100% DMSO and create a serial dilution series.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Caption: A typical workflow for determining IC50 values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Benzimidazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Future Perspectives and Conclusion
Benzimidazole derivatives continue to be a fertile ground for the discovery of novel kinase inhibitors.[6][8] The versatility of the benzimidazole scaffold allows for the development of both highly selective and multi-targeted inhibitors, offering a strategic advantage in an era of personalized medicine and combination therapies.[3][4] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy against emerging kinase targets and resistance mutations.
This guide has provided a comparative analysis of the efficacy of benzimidazole derivatives as kinase inhibitors, substantiated by experimental data and detailed protocols. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can accelerate the development of the next generation of targeted cancer therapies based on this remarkable scaffold.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimized 2-(Trifluoromethyl)benzimidazole Derivatives Demonstrate Potent In Vitro and In Vivo Efficacy as Novel Ferroptosis Inducers
A new frontier in cancer therapy is emerging with the optimization of 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis, a unique iron-dependent form of programmed cell death. A recently developed analog, FA16, has shown significant promise, exhibiting single-digit micromolar efficacy in vitro and substantial tumor growth inhibition in preclinical in vivo models. This guide provides a comparative analysis of FA16 against its parent compound, FA-S, and the classical ferroptosis inducer, erastin, supported by experimental data and detailed methodologies.
Researchers have successfully optimized a 2-(trifluoromethyl)benzimidazole derivative, FA-S, to develop a significantly more potent analog, FA16.[1][2] This new compound induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), a mechanism shared with the well-known ferroptosis inducer, erastin.[1][2][3][4] The inhibition of system Xc- depletes intracellular cysteine, a key component for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately, iron-dependent cell death.[2]
Comparative In Vitro Efficacy
The optimization of FA-S to FA16 resulted in a significant enhancement of its ferroptosis-inducing activity. In vitro studies have demonstrated that FA16 is substantially more potent than its predecessor.
| Compound | Cell Line | Assay | IC50 Value (µM) |
| FA16 | HT1080 | Ferroptosis Induction | 1.26[3][4][5] |
| HepG2 | Antiproliferative | 1.33[6] | |
| FA-S | HT1080 | Ferroptosis Induction | 6.64[5] |
| Erastin | HepG2 | Antiproliferative | ~10-20 (varies by study) |
In Vivo Antitumor Activity: HepG2 Xenograft Model
The in vivo efficacy of FA16 was evaluated in a hepatocellular carcinoma (HepG2) xenograft model using BALB/c nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| FA16 | 15 mg/kg, intraperitoneal injection, every other day for 21 days | 47.6%[3] |
| 30 mg/kg, intraperitoneal injection, every other day for 21 days | 77.1%[3] | |
| Vehicle Control | - | - |
Notably, the studies reported that FA16 was well-tolerated in the animal models, with no significant signs of toxicity.[3]
Signaling Pathway and Experimental Workflow
The mechanism of action of FA16 and the general workflow for its evaluation are depicted in the following diagrams.
References
Navigating Resistance: A Comparative Analysis of Novel Benzimidazole-Based Antimicrobial Agents
For researchers, scientists, and drug development professionals, the emergence of antimicrobial resistance necessitates the exploration of new chemical entities. Benzimidazole-based compounds have shown significant promise as a versatile scaffold for the development of novel antimicrobial agents. This guide provides a comparative analysis of the cross-resistance profiles of new benzimidazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential therapeutics.
Quantitative Cross-Resistance Analysis
The following tables summarize the in vitro activity of recently developed benzimidazole derivatives against a panel of clinically relevant microbial strains, including those with known resistance to conventional antibiotics. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, with lower values indicating greater efficacy.
Table 1: Antibacterial Activity of Novel Benzimidazole-Triazole Derivatives Against Gram-Positive and Gram-Negative Bacteria
| Compound ID | Target Organism | MIC (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| 63a | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | Ampicillin | 4 |
| Enterococcus faecalis | 32 | Ampicillin | 1 | |
| Escherichia coli (ESBL-producing) | 4 | Ceftazidime | 8 | |
| Klebsiella pneumoniae (ESBL-producing) | 8 | Ceftazidime | >128 | |
| 63c | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Ampicillin | - |
| Enterococcus faecalis | 32 | Ampicillin | - | |
| 62a | Escherichia coli | 2 | Linezolid | 8 |
Data sourced from a 2024 review on advancements in benzimidazole synthesis.[1]
Table 2: Antimicrobial Activity of SPR719 (a novel benzimidazole) Against Nontuberculous Mycobacteria (NTM)
| Target Organism | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium avium complex | Treatment-naïve | 0.125 - 16 | 1 | 4 |
| M. abscessus | Clarithromycin-resistant | 0.062 - 4 | 1 | 4 |
| M. massiliense | Clarithromycin-resistant | 0.062 - 4 | 1 | 4 |
| M. kansasii | Treatment-naïve | 0.031 - 16 | 0.125 | 0.25 |
Data from a study on the in vitro activity of SPR719 against clinical NTM isolates.[2][3]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies for key cross-resistance assays are provided below.
Serial Passage Assay for Inducing Resistance
This method is utilized to select for microbial resistance to a specific antimicrobial agent through incremental exposure over multiple generations.
-
Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the novel benzimidazole agent against the wild-type microbial strain is determined using the broth microdilution method according to CLSI guidelines.
-
Serial Passaging: A culture is grown in a sub-inhibitory (sub-MIC) concentration of the benzimidazole agent.
-
Inoculum Transfer: Following incubation, the culture from the well with the highest concentration of the agent that still permits growth is used to inoculate a new series of dilutions of the antimicrobial.
-
Iterative Process: This process of daily passaging to progressively higher concentrations of the antimicrobial agent is repeated for a defined number of days or until a significant increase in the MIC is observed.
-
Resistant Mutant Characterization: The resulting resistant mutants are isolated and their MICs are determined to confirm the level of resistance.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is a two-dimensional dilution method used to assess the interaction between two antimicrobial agents, which can reveal synergistic, additive, indifferent, or antagonistic effects, and can also be adapted to evaluate cross-resistance.
-
Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of the novel benzimidazole agent are prepared along the x-axis of a 96-well microtiter plate, and serial dilutions of a standard antibiotic are prepared along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the microbial strain of interest.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤ 0.5 indicates synergy, > 4.0 indicates antagonism, and a value between 0.5 and 4.0 suggests an additive or indifferent effect. To assess cross-resistance, a strain with induced resistance to a standard antibiotic is tested against the novel benzimidazole agent, and vice versa.
Visualizing Resistance Mechanisms and Experimental Design
To provide a clearer understanding of the complex biological processes and experimental procedures involved in cross-resistance analysis, the following diagrams have been generated.
References
quantitative analysis of inhibitory activity against various kinases and cell lines
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Kinase Inhibitor Activity
The landscape of cancer therapy is increasingly dominated by targeted treatments, with kinase inhibitors at the forefront. These molecules are designed to block the activity of specific kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide provides a quantitative comparison of the inhibitory activity of several prominent kinase inhibitors against various kinases and cancer cell lines, supported by detailed experimental methodologies.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for a selection of kinase inhibitors against various kinases and cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[1][2][3]
Table 1: Biochemical Potency of Kinase Inhibitors Against Target Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 2.5 - 37 |
| EGFR (L858R) | 3.4 | |
| EGFR (T790M) | 480 | |
| Erlotinib | EGFR | 2 |
| Osimertinib | EGFR (T790M) | <10 |
| EGFR (L858R/T790M) | 1.2 | |
| Vemurafenib | BRAF (V600E) | 31 |
| BRAF (wild-type) | 100 | |
| Dabrafenib | BRAF (V600E) | 0.8 |
| BRAF (wild-type) | 3.2 | |
| Dasatinib | BCR-ABL | <1 |
| SRC | 0.8 | |
| Sorafenib | VEGFR2 | 90 |
| PDGFRβ | 50 | |
| BRAF | 22 |
Data compiled from multiple sources. For detailed information and specific assay conditions, refer to the original publications.
Table 2: Inhibitory Activity of Kinase Inhibitors Against Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | A431 | Epidermoid Carcinoma | 0.015 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 8.5 | |
| Erlotinib | HCT 116 | Colon Carcinoma | >30[4] |
| MCF7 | Breast Carcinoma | >30[4] | |
| H460 | Non-Small Cell Lung Carcinoma | >30[4] | |
| Dasatinib | HCT 116 | Colon Carcinoma | 0.14[4] |
| MCF7 | Breast Carcinoma | 0.67[4] | |
| H460 | Non-Small Cell Lung Carcinoma | 9.0[4] | |
| Sorafenib | HCT 116 | Colon Carcinoma | 18.6[4] |
| MCF7 | Breast Carcinoma | 16.0[4] | |
| H460 | Non-Small Cell Lung Carcinoma | 18.0[4] |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to quantify their effects.
Figure 1: Simplified EGFR Signaling Pathway.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, survival, and proliferation.[5][6] Ligand binding to EGFR triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to changes in gene expression.[7][8][9]
Figure 2: Simplified BRAF Signaling Pathway and Inhibition.
The BRAF gene encodes a serine/threonine kinase that is a component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[10][11] Mutations in BRAF, such as the common V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[12][13][14] BRAF inhibitors, like Vemurafenib and Dabrafenib, are designed to specifically target these mutated proteins.[14]
Figure 3: General Experimental Workflows.
Experimental Protocols
The following are generalized protocols for key experiments cited in the quantitative analysis. Specific parameters may vary between studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free system.[15]
Materials:
-
Recombinant purified protein kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Test kinase inhibitor
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)[16]
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent fluorescence/luminescence-based system)[17]
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity. Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer. The ATP concentration is often set at or near the Michaelis constant (Km) for the specific kinase.[17]
-
Kinase Reaction: In a microplate, add the kinase and the serially diluted inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).[17]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal generated (e.g., luminescence or fluorescence) is proportional to the amount of phosphorylated substrate or ADP produced.[17][18]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration of an inhibitor required to reduce the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test kinase inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Methodology:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.[19][20]
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a CO2 incubator.[19]
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20][21] After incubation, solubilize the formazan crystals by adding a solubilization solution.[20][21]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21]
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or the luminescence using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of Trifluoromethyl Benzimidazoles with Biological Targets
This guide offers an in-depth, comparative analysis of molecular docking studies involving trifluoromethyl benzimidazoles, a class of compounds of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of their interactions with key biological targets, supported by experimental data and detailed computational protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the rational design of novel therapeutics.
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The benzimidazole scaffold is a privileged structure in drug discovery, analogous to purine and capable of forming key interactions with a multitude of biological targets.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of these molecules. The strong electron-withdrawing nature of the -CF3 group, coupled with its metabolic stability and lipophilicity, can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, the trifluoromethyl group can increase binding affinity through unique multipolar interactions with protein backbones, enhance membrane permeability, and block metabolic degradation, leading to a longer biological half-life.[4][5][6][7]
This guide will provide a comparative look at how these properties translate to enhanced binding in silico, using specific examples of trifluoromethyl benzimidazoles docked against prominent biological targets.
PART 1: A Validated Workflow for Molecular Docking
To ensure the reliability of in silico predictions, a rigorous and well-documented workflow is paramount. The following section details a standard, self-validating protocol for docking small molecules, such as trifluoromethyl benzimidazoles, into a protein target.
Experimental Protocol: Step-by-Step Molecular Docking
-
Protein Preparation:
-
Objective: To prepare the protein crystal structure for docking by correcting structural issues and assigning appropriate chemical properties.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components, such as water molecules, co-solvents, and ions, from the PDB file.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to each atom using a force field (e.g., Kollman charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformation of the ligand and assign its chemical properties.
-
Procedure:
-
Draw the 2D structure of the trifluoromethyl benzimidazole derivative using chemical drawing software (e.g., Marvin Sketch).
-
Convert the 2D structure into a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the protein's active site.
-
Procedure:
-
Identify the active site of the protein, often by referring to the position of a co-crystallized ligand.
-
Define the dimensions and center of a 3D grid box that encompasses the entire active site. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.[8]
-
This grid is used by the docking algorithm to pre-calculate the interaction energies for different atom types.
-
-
-
Docking Simulation:
-
Objective: To predict the optimal binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Specify the prepared protein, ligand, and grid parameter files as input.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 32 is often used for higher accuracy).[1]
-
Run the docking simulation. The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Objective: To visualize and interpret the docking results to understand the key molecular interactions.
-
Procedure:
-
Load the docked protein-ligand complex into a molecular visualization tool (e.g., Biovia Discovery Studio, PyMOL).
-
Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and any unique interactions involving the trifluoromethyl group.
-
Compare the binding mode of the trifluoromethyl benzimidazole to that of a known inhibitor or a non-fluorinated analog.
-
-
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
PART 2: Comparative Docking Analysis at Key Biological Targets
This section provides a comparative analysis of trifluoromethyl benzimidazoles against two distinct and therapeutically relevant biological targets: Epidermal Growth Factor Receptor (EGFR) and Acetylcholinesterase (AChE).
Case Study 1: EGFR/VEGFR2 - Targeting Cancer Proliferation
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial tyrosine kinases involved in cancer cell proliferation and angiogenesis. Their inhibition is a validated strategy in oncology. Recent studies have explored 2-(trifluoromethyl)-1H-benzimidazoles as dual inhibitors of these targets.[10][11]
A study on N-substituted-2-(trifluoromethyl)benzimidazoles demonstrated their potential as potent EGFR/VEGFR2 inhibitors.[10] One of the most active compounds, Compound 7d , exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 μM, which is more potent than the standard drug Doxorubicin (IC50 = 2.12 μM).[10][11][12]
Comparative Docking Data for EGFR
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Trifluoromethyl Benzimidazole (7d) | EGFR | Not explicitly stated, but noted to interact with key amino acids like the co-crystallized ligand. | Interacts with key amino acids within the EGFR active site, mimicking the binding of known inhibitors. |
| Gefitinib (Reference Inhibitor) | EGFR (wt) | -8.1 (for a similar class of benzimidazoles)[1] | Hydrogen bonding and hydrophobic interactions within the ATP binding pocket.[1] |
The docking studies revealed that these trifluoromethyl benzimidazoles fit well into the ATP binding pocket of EGFR, forming crucial interactions that lead to inhibition. The trifluoromethyl group likely contributes to the binding affinity through favorable hydrophobic and multipolar interactions.[5][6]
Case Study 2: Acetylcholinesterase (AChE) - A Target in Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Benzimidazolium salts bearing a trifluoromethoxybenzyl group have shown potent inhibition of AChE.[13][14]
In a comparative study, these compounds were docked against the AChE enzyme, and their binding energies were compared to standard inhibitors.[13][14]
Comparative Docking Data for AChE
| Compound | Target Protein | Binding Energy (kcal/mol) | Experimental Kᵢ (nM) |
| Trifluoromethoxybenzyl Benzimidazolium Salt (1f) | AChE | -10.90 | 7.24 ± 0.99 |
| Donepezil (Standard Inhibitor) | AChE | Not Reported | 37.98 ± 5.78 |
The docking results for compound 1f show a significantly lower binding energy compared to many standard compounds, suggesting a very stable interaction with the AChE active site.[13] This strong correlation between the in silico binding energy and the experimentally determined inhibition constant (Kᵢ) underscores the predictive power of well-executed docking studies.
Visualization of Molecular Interactions
Caption: Key interactions of a trifluoromethyl benzimidazole in a protein active site.
PART 3: Bridging Computational and Experimental Data
A cornerstone of trustworthy computational research is the validation of in silico findings with experimental data. Molecular docking is a powerful hypothesis-generating tool, but its predictions must be confirmed through in vitro or in vivo assays.
The study on trifluoromethoxybenzyl benzimidazolium salts as AChE inhibitors provides an excellent example of this synergy.[13][14] The compound with the most favorable docking score (-10.90 kcal/mol) also exhibited the most potent inhibitory activity in enzymatic assays (Kᵢ of 7.24 nM).[13] This strong correlation lends significant credibility to the docking protocol and the predicted binding mode.
When evaluating a series of compounds, a positive correlation between the calculated docking scores and the experimentally measured biological activity (e.g., IC50 or Kᵢ values) is a strong indicator of a predictive computational model. This allows for the rational prioritization of compounds for synthesis and further testing, saving valuable time and resources in the drug discovery pipeline.
Conclusion
Molecular docking studies are an indispensable tool in modern drug discovery for evaluating the potential of compound classes like trifluoromethyl benzimidazoles. The unique properties of the trifluoromethyl group, including its ability to enhance binding affinity and metabolic stability, make it a valuable addition to the medicinal chemist's toolkit.[3][4] As demonstrated through the case studies of EGFR and AChE, well-executed docking simulations, when validated with experimental data, can provide critical insights into molecular interactions and guide the rational design of more potent and selective therapeutic agents.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazolium Salts Containing Trifluoromethoxybenzyl: Synthesis, Characterization, Crystal Structure, Molecular Docking Studies and Enzymes Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Benzimidazole and Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and benzothiazole are two heterocyclic scaffolds that form the core of numerous compounds with significant and diverse biological activities. Both are bicyclic systems, consisting of a benzene ring fused to a five-membered heterocyclic ring. While structurally similar, the presence of a nitrogen and a sulfur atom in the thiazole ring of benzothiazole, versus two nitrogen atoms in the imidazole ring of benzimidazole, leads to distinct electronic and steric properties. These differences profoundly influence their interactions with biological targets, resulting in a varied pharmacological profile. This guide provides an objective, data-driven comparison of the biological activities of derivatives from these two important classes of compounds.
Anticancer Activity: A Tale of Two Scaffolds
Both benzimidazole and benzothiazole derivatives have been extensively investigated for their potential as anticancer agents.[1][2] Research has shown that these compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.[2][3]
In a direct comparative study, newly synthesized furan-based derivatives of both scaffolds were evaluated for their antitumor activity against human lung cancer cell lines. The results indicated that, in general, the benzothiazole derivatives were more active than their benzimidazole counterparts.[4] Another study that involved replacing the benzothiazole scaffold with benzimidazole in a series of potential antitumor agents found that the anticancer activities were fundamentally retained, suggesting that both cores can be effective depending on the overall molecular structure.[1][5] For instance, some benzimidazole derivatives have been shown to induce apoptosis in liver cancer cells by arresting the cell cycle in the G1 phase and increasing the expression of p21.[2]
Comparative Anticancer Activity Data (IC50, µM)
| Compound Type | Derivative | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| Benzimidazole | Compound 1g | 1.83 ± 0.11 | 2.17 ± 0.15 | - | - | [1] |
| Compound 6 | - | - | 2.12 ± 0.21 | - | [4] | |
| Compound 8 | - | - | 6.75 ± 0.19 | - | [4] | |
| Compound 10 | ~0.25 | - | - | - | [2] | |
| Compound 12 | ~0.25 | - | - | - | [2] | |
| Benzothiazole | Compound 1d | 1.54 ± 0.09 | 1.88 ± 0.12 | - | - | [1] |
| Compound 15 | - | - | - | 1.48 ± 0.08 | [4] | |
| Compound 25 | - | - | - | Strong | [3] | |
| Compound 26 | - | - | - | Strong | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzimidazole and benzothiazole derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization of a Key Anticancer Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of Novel Benzimidazole and Benz...: Ingenta Connect [ingentaconnect.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-2-(trifluoromethyl)benzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Amino-2-(trifluoromethyl)benzimidazole, a compound noted for its potential toxicity. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | Eyeshields, Faceshields, Gloves, Type P2 (EN 143) respirator cartridges. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Protective gloves and clothing.[1] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | Eye protection and face protection.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This protocol outlines the necessary steps for its safe collection and disposal from a laboratory setting.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.
-
Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be in good condition and made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
2. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and restrict access.
-
Personal Protection: Before cleanup, don the required PPE, including respiratory protection.
-
Cleanup Procedure: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop the spilled solid material.
-
Containment: Place the collected material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with an appropriate solvent (e.g., as recommended by your EHS office) and collect the decontamination materials as hazardous waste.
3. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[2][3] Consult your institution's EHS office for specific guidance and to arrange for waste pickup. Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-(trifluoromethyl)benzimidazole (CAS No. 3671-66-7). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance in the laboratory. This document is intended to supplement, not replace, your institution's existing safety protocols and the material's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and absorption.[1][2][3] |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes and airborne particles.[1][2][3] |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or P2 respirator. | To protect against inhalation of the powdered compound.[2] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for a safe handling procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
